Boc-L-cysteine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFTGTXIUDKIZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175033 | |
| Record name | N-tert-Butyloxycarbonylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20887-95-0 | |
| Record name | N-tert-Butyloxycarbonylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyloxycarbonylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of the Boc Protecting Group in Cysteine Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis, particularly in the context of cysteine-containing peptides, which are pivotal in numerous biological processes and therapeutic agents. The unique reactivity of cysteine's thiol side chain necessitates a robust protection strategy to prevent undesirable side reactions, such as oxidation and disulfide bond scrambling, during peptide elongation. This technical guide provides a comprehensive overview of the role of the Boc group in cysteine chemistry, with a focus on its application in solid-phase peptide synthesis (SPPS), quantitative data on the stability of various thiol protecting groups, detailed experimental protocols, and visual workflows to aid in the rational design of synthetic strategies.
Core Principles: The Boc Group in Cysteine Protection
In peptide synthesis, the Boc group serves as a temporary protecting group for the α-amino group of amino acids. Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal at each step of peptide chain elongation.[1][2] When cysteine is incorporated into a peptide sequence using the Boc strategy (Boc-SPPS), its highly nucleophilic thiol side chain must also be protected to avoid unwanted reactions.[3][4] This dual protection—a temporary Boc group on the N-terminus and a semi-permanent protecting group on the cysteine thiol—is fundamental to the successful synthesis of cysteine-containing peptides.[5]
The choice of the thiol protecting group is critical and must be compatible with the Boc-SPPS workflow. This means the thiol protecting group must remain stable during the repetitive TFA treatments used to remove the Nα-Boc group. The final cleavage of the peptide from the resin, however, often employs stronger acids like hydrofluoric acid (HF), which removes both the side-chain protecting groups and cleaves the peptide from the solid support.[6][7]
Data Presentation: Comparative Stability of Cysteine Thiol Protecting Groups in Boc-SPPS
The selection of a suitable thiol protecting group is dictated by its stability profile. The following table summarizes the stability of commonly used cysteine side-chain protecting groups under various acidic conditions relevant to Boc-SPPS, allowing for a direct comparison to inform synthetic strategy.
| Protecting Group | Abbreviation | Stability to 50% TFA in DCM (for Nα-Boc removal) | Cleavage Conditions for Thiol Deprotection | Key Features & Applications |
| Benzyl | Bzl | Stable | HF, TFMSA | High stability, cost-effective; requires harsh cleavage conditions.[1] |
| 4-Methylbenzyl | MeBzl | More stable than Mob to repetitive acidolysis | HF, HBr | Suitable for the synthesis of long peptides in Boc-SPPS.[6] |
| 4-Methoxybenzyl | Mob | Partially Labile | HF, TFMSA, AgOTf in TFA | More acid-labile than Bzl, but partial lability can be a drawback.[1] |
| Acetamidomethyl | Acm | Stable | Iodine (I₂), Mercury(II) acetate, Silver trifluoromethanesulfonate | Orthogonal to acid cleavage; allows for post-synthetic, selective disulfide bond formation.[3][8][9] |
| Trityl | Trt | Labile | Mild acid (e.g., 1% TFA in DCM), I₂, TFA cocktails | Highly acid-labile, useful for on-resin cyclization strategies.[1][9] |
| tert-Butyl | tBu | Stable | HF, TFMSA, Mercury(II) acetate | Stable to TFA, allowing for its use in orthogonal protection schemes.[9][10] |
| tert-Butylthio | StBu | Stable | Reducing agents (e.g., thiols, trialkylphosphines) | Acid-stable; useful for preparing peptides with a free cysteine residue. |
Experimental Protocols
Protocol 1: General Manual Boc-SPPS Cycle for Incorporation of a Cysteine Residue
This protocol outlines the fundamental steps for incorporating a Boc-protected cysteine derivative into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Cys(X)-OH (where X is the desired thiol protecting group)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
Capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).[7]
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[1][7]
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).[1]
-
-
Neutralization:
-
Amino Acid Coupling:
-
Dissolve Boc-Cys(X)-OH (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with the capping solution for 15 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.
Protocol 2: Orthogonal On-Resin Disulfide Bond Formation Using Boc-Cys(Trt)-OH and Boc-Cys(Acm)-OH
This protocol describes a strategy for the regioselective formation of a disulfide bond on the solid support.
Materials:
-
Peptidyl-resin containing Boc-Cys(Trt)-OH and Boc-Cys(Acm)-OH at the desired positions.
-
1% TFA in DCM
-
Iodine (I₂) solution (0.1 M in a suitable solvent like DMF or a mixture of DMF/DCM/MeOH)
-
DMF, DCM, Methanol (MeOH)
Procedure:
-
Peptide Synthesis: Assemble the linear peptide on the resin using the general Boc-SPPS protocol (Protocol 1).
-
Selective Deprotection of Trityl Groups:
-
Treat the resin with 1% TFA in DCM to selectively remove the Trt groups from the cysteine side chains. The Acm groups will remain intact.
-
Wash the resin thoroughly with DCM and DMF.
-
-
First Disulfide Bond Formation (On-Resin):
-
Swell the resin in DMF.
-
Add the 0.1 M iodine solution (5-10 equivalents per cysteine pair) to the resin.[8]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM to remove excess iodine.
-
-
Final Cleavage and Second Disulfide Bond Formation: The peptide can now be cleaved from the resin. The second disulfide bond between the Acm-protected cysteines can be formed in solution post-cleavage by treating the purified peptide with iodine.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical cycle of Boc solid-phase peptide synthesis (SPPS) for the incorporation of a cysteine residue.
Caption: Workflow for orthogonal, regioselective disulfide bond formation using Trt and Acm protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
A Technical Guide to the Synthesis and Purification of Boc-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of N-α-tert-butoxycarbonyl-L-cysteine (Boc-L-cysteine), a critical amino acid derivative used extensively in peptide synthesis and drug development.[1] The tert-butoxycarbonyl (Boc) protecting group shields the amino group of L-cysteine, preventing unwanted side reactions during peptide chain elongation while enhancing the compound's stability and solubility.[1][] This document outlines a common and effective synthetic protocol, details various purification strategies, and provides analytical context for quality assessment.
Synthesis of this compound
The most prevalent method for synthesizing this compound involves the reaction of L-cysteine's dimeric form, L-cystine, with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a basic aqueous solution. The resulting N,N'-di-Boc-L-cystine is then reduced to yield two molecules of this compound. A more direct approach, starting with L-cysteine, is also common and involves similar reaction conditions. The protocol below is based on the synthesis from L-cystine, which is often preferred due to the higher stability of the starting material against oxidation.
Chemical Reaction Pathway
The synthesis proceeds via the nucleophilic attack of the amino groups of L-cystine on the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by acidification and extraction.
References
Introduction: The Cornerstone of Peptide Synthesis
An In-depth Technical Guide to the Mechanism of Boc Protection in Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. These molecular scaffolds temporarily mask reactive functional groups, guiding the precise assembly of amino acids into a predetermined sequence. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a foundational role, particularly in the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield.[1]
The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[2][3] This prevents the amine from engaging in unwanted side reactions during peptide bond formation.[2] Its stability under basic and nucleophilic conditions makes it an excellent orthogonal partner to various side-chain protecting groups, allowing for selective deprotection and chain elongation.[3][4] This guide provides a comprehensive exploration of the Boc protecting group, detailing its core mechanisms, application in SPPS, quantitative data on its use, and the critical experimental protocols for its successful implementation.
The Core Chemistry: Mechanism of Protection and Deprotection
The utility of the Boc group is defined by two critical, opposing reactions: its introduction onto the amino group (protection) and its subsequent removal (deprotection).
Boc Protection Mechanism
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7] This is often facilitated by a base, which deprotonates the amine to increase its nucleophilicity.[8] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which is unstable and decomposes into carbon dioxide and a tert-butoxide anion.[7]
Boc Deprotection Mechanism
The removal of the Boc group is a hallmark of this protection strategy, achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][9] The acid-catalyzed cleavage proceeds through a multi-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc carbamate (B1207046) is protonated by the acid.[9][10]
-
C-O Bond Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[10][11]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[9][10]
-
Amine Salt Formation: The liberated free amine is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) salt).[9][10]
The formation of the highly reactive tert-butyl cation is a critical feature of this mechanism, as it can lead to side reactions, a topic explored in Section 5.0.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the original "Merrifield" version of SPPS and employs a system of graduated acid lability.[1] The Nα-Boc group is removed with a moderate acid (TFA), while the more stable benzyl-based side-chain protecting groups and the resin linker require a very strong acid, such as liquid hydrogen fluoride (B91410) (HF), for final cleavage.[1][12]
The Boc-SPPS process is cyclical, involving the sequential repetition of three main steps for each amino acid added to the growing peptide chain anchored to a solid support:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (B109758) (DCM).[13]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free, nucleophilic N-terminal amine.[13]
-
Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., DIC, HBTU) and added to the resin, forming a new peptide bond with the free amine.[14]
These steps are interspersed with extensive washing of the peptide-resin to remove excess reagents and byproducts, a key advantage of the solid-phase approach.[1]
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is influenced by the choice of reagents, solvents, and reaction conditions.
Table 1: Typical Conditions for N-Boc Protection of Amines
This table summarizes various conditions reported for the N-Boc protection of primary amines using di-tert-butyl dicarbonate ((Boc)₂O).
| Substrate Type | Base | Solvent(s) | Temperature | Time | Typical Yield |
| Amino Acid | NaOH or NaHCO₃ | Dioxane / Water | Room Temp | 2-4 h | >90% |
| Amino Acid | Triethylamine (Et₃N) | Dioxane / Water | Room Temp | ~3 h | Excellent |
| Aliphatic/Aromatic Amine | Triethylamine (Et₃N) | THF or DCM | 0°C to Room Temp | 2-18 h | >95% |
| Structurally Diverse Amines | None (Catalyst-free) | Water / Acetone | Room Temp | 5-10 min | Excellent |
| General Amines | 4-DMAP (catalyst) | Acetonitrile | Room Temp | < 1 h | >90% |
Data compiled from references[5][6][7][12][15].
Table 2: Common Acidic Conditions for N-Boc Deprotection
This table outlines common reagent systems for the removal of the N-Boc group.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Most common method; volatile and effective.[9][11] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate (B1210297) | 1 - 4 hours | Room Temp | Provides the amine hydrochloride salt directly.[11] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Choline Chloride:pTSA (DES) | 10 - 30 min | Room Temp | "Green" chemistry approach using a deep eutectic solvent.[16] |
| Thermolytic (No Acid) | N/A | Trifluoroethanol (TFE) | Varies | 150°C | Useful for acid-sensitive substrates or in flow chemistry.[7] |
Data compiled from references[7][9][11][16].
Side Reactions and Mitigation with Scavengers
The primary challenge during Boc deprotection is managing the reactive tert-butyl cation generated during cleavage.[17] This electrophile can alkylate nucleophilic amino acid side chains, leading to undesirable and often irreversible side products.[18] Residues particularly susceptible to tert-butylation include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[18]
To prevent these side reactions, "scavengers" are added to the deprotection or cleavage cocktail.[18] These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the peptide residues, effectively trapping it before it can cause damage.[18]
Table 3: Common Scavengers for Boc Deprotection and Their Targets
| Scavenger | Typical Conc. (v/v) | Primary Target(s) / Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, particularly effective for Trp.[11][18] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects Cysteine residues.[11][18] |
| Thioanisole | 5% | Protects Methionine from S-alkylation and scavenges carbocations.[11] |
| Anisole | 5% | Prevents alkylation of Trp.[8] |
| Water | 2.5 - 5% | Acts as a carbocation scavenger.[11] |
| p-Thiocresol | Varies | Used in combination with other scavengers to protect Met and Cys.[8] |
Data compiled from references[8][11][18]. The choice of scavenger or "scavenger cocktail" is critical and depends on the amino acid composition of the peptide being synthesized.[19]
Experimental Protocols
Precise and reproducible experimental procedures are critical for success. The following are generalized protocols for key steps in Boc chemistry.
Protocol 1: N-Boc Protection of an Amino Acid in Solution
This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.[5][7]
-
Materials:
-
Amino Acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine, 1.5 equiv; or NaOH)
-
Solvent (e.g., 1:1 Dioxane/Water or 2:1 H₂O/THF)
-
5% Citric Acid solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the amino acid (1.0 equiv) and base (1.5 equiv) in the chosen solvent system in a round-bottom flask. Stir until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the solution.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water.
-
Extract the aqueous mixture with ethyl acetate twice to remove byproducts.
-
Acidify the aqueous layer to pH 3-4 with a cold 5% citric acid solution.
-
Immediately extract the product into ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amino acid. Purify by recrystallization or column chromatography if necessary.
-
Protocol 2: TFA-Mediated Boc Deprotection in Solution
This protocol describes a general procedure for the removal of an N-Boc group using TFA in dichloromethane.[9][10]
-
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (if required, e.g., TIS, 2.5-5%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.
-
If required, add the appropriate scavenger to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: Perform in a well-ventilated fume hood. The reaction can be exothermic and evolves CO₂ gas; do not seal the vessel.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, dissolve the residue in a suitable solvent and neutralize by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group remains a fundamental and powerful tool in the arsenal (B13267) of the synthetic chemist. Its robust nature, coupled with a well-understood and reliable acid-labile deprotection mechanism, secured its role as a cornerstone of solid-phase peptide synthesis. While Fmoc chemistry has gained popularity for its milder deprotection conditions, a thorough understanding of Boc chemistry is essential for any professional in peptide research and drug development. The ability to troubleshoot potential side reactions through the rational use of scavengers and to adapt protocols to specific sequences underscores the versatility and continued relevance of the Boc strategy, particularly for the synthesis of complex or challenging peptides.
References
- 1. csbio.com [csbio.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. rsc.org [rsc.org]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. mdpi.com [mdpi.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Boc-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-cysteine (Boc-L-cysteine) is a pivotal derivative of the amino acid L-cysteine, widely employed in the fields of peptide synthesis, drug development, and bioconjugation. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the alpha-amino group of L-cysteine enhances its stability and solubility in organic solvents, making it an indispensable building block for the synthesis of complex peptides and other macromolecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the functional roles of the L-cysteine residue in biological systems.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of these properties is presented in the tables below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoic acid | [1] |
| Synonyms | Boc-L-Cys-OH, N-α-t.-Boc-L-cysteine | [2][3] |
| CAS Number | 20887-95-0 | [2][3] |
| Molecular Formula | C₈H₁₅NO₄S | [2][3] |
| Molecular Weight | 221.27 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
Physical and Chemical Data
| Property | Value | Source(s) |
| Melting Point | 65 - 76 °C | [2] |
| Optical Rotation | [α]D²⁰ = +9.5 to +11.5° (c=1 in EtOH) | [2] |
| Purity | ≥98% (by HPLC) | [2] |
| Storage Conditions | Store at 0 - 8 °C in a dry, well-ventilated place. | [2] |
Solubility
While precise quantitative solubility data is not extensively published, qualitative solubility information indicates that this compound is soluble in a range of organic solvents. The Boc protecting group increases its hydrophobicity compared to L-cysteine.
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | [][5] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6] |
| Chloroform | Soluble | [6] |
| Dichloromethane | Soluble | [6] |
| Ethyl Acetate | Soluble | [7] |
| Acetone | Soluble | [7] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound from L-cysteine.
References
- 1. N-tert-butyloxycarbonylcysteine | C8H15NO4S | CID 152319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 20887-95-0 | FB47077 | Biosynth [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-Boc-L-cysteine Methanethiosulfonate CAS#: 1043867-42-0 [m.chemicalbook.com]
- 7. N-Boc-S-Trityl-L-cysteine | 21947-98-8 [chemicalbook.com]
solubility and stability of Boc-L-cysteine
An In-depth Technical Guide to the Solubility and Stability of Boc-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of N-tert-butoxycarbonyl-L-cysteine (this compound), a crucial protected amino acid in peptide synthesis and drug development. Understanding its physicochemical properties is paramount for its effective use in these applications.
Introduction to this compound
This compound is a derivative of the amino acid L-cysteine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and other organic syntheses, as it prevents the amino group from participating in unwanted side reactions during peptide chain elongation. The Boc group is known to enhance the stability and solubility of the amino acid in organic solvents, making it a valuable reagent in medicinal chemistry and biotechnology[1].
The presence of the free thiol group in this compound allows for the formation of disulfide bonds, which are critical for the structure and function of many peptides and proteins[1]. However, this reactive thiol group also presents challenges in terms of stability, as it is susceptible to oxidation.
Solubility Profile
Table 1: Qualitative Solubility of L-cysteine and Inferred Solubility of this compound
| Solvent Class | L-cysteine Solubility | Inferred this compound Solubility | Rationale |
| Water | Highly soluble[2] | Moderately soluble | The hydrophobic Boc group may reduce aqueous solubility compared to L-cysteine. |
| Polar Protic Solvents (e.g., Methanol (B129727), Ethanol) | Good solubility[2] | High solubility | The Boc group enhances solubility in organic solvents. |
| Polar Aprotic Solvents (e.g., DMF, NMP, Acetonitrile) | Variable, with lower solubility in acetonitrile[3][4][5] | Good to high solubility | These are common solvents for peptide synthesis where Boc-amino acids are readily soluble. |
| Non-polar Solvents (e.g., Dichloromethane) | Limited solubility[2] | Moderate to good solubility | The Boc group increases solubility in less polar organic solvents. |
A study on L-cysteine solubility in various pure solvents at different temperatures determined the following order of increasing solubility: acetonitrile (B52724) < isobutanol < ethyl acetate (B1210297) ≈ sec-butanol < n-butanol < 1,4-dioxane (B91453) < isopropanol (B130326) < n-propanol < ethanol (B145695) < methanol < acetone (B3395972) < water[3][4][5]. It is expected that this compound will exhibit enhanced solubility in the organic solvents from this list.
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents. The Boc group itself is stable under neutral and basic conditions but is readily cleaved under acidic conditions[].
Table 2: Stability of this compound under Various Conditions
| Condition | Stability of Boc Group | Stability of Thiol Group | Remarks |
| Acidic pH | Labile, removed by strong acids like TFA[] | Relatively stable | The primary degradation pathway is the deprotection of the amino group. |
| Neutral pH | Stable[] | Susceptible to oxidation to form cystine (disulfide)[7] | Oxidation is a significant concern, especially in the presence of air. |
| Basic pH | Stable[] | Highly susceptible to oxidation[7] | The rate of oxidation of the thiol group increases with pH. |
| Elevated Temperature | Generally stable at typical reaction temperatures | Increased rate of oxidation | For long-term storage, refrigeration (0-8 °C) is recommended[1]. |
| Oxidizing Agents | Stable | Readily oxidized | The thiol group can be oxidized to sulfenic, sulfinic, or sulfonic acids. |
| Reducing Agents | Stable | Stable | Reducing agents can be used to prevent oxidation of the thiol. |
Experimental Protocols
While specific, detailed protocols for this compound are not available in the reviewed literature, the following are general methodologies that can be adapted.
Determination of Solubility (Gravimetric Method)
This protocol is based on the method used for determining the solubility of L-cysteine[3][4][5].
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum or gentle heating.
-
Mass Determination: Accurately weigh the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/L or mol/L.
Assessment of Stability (HPLC-Based Method)
This protocol outlines a general approach to assess the degradation of this compound under various stress conditions.
-
Solution Preparation: Prepare solutions of this compound of a known concentration in different buffers (for pH stability) or solvents.
-
Stress Conditions: Subject the solutions to various conditions (e.g., different pH values, temperatures, exposure to an oxidizing agent like H₂O₂).
-
Time-Point Sampling: At regular intervals, withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% TFA is a common starting point.
-
Column: A C18 column is typically used.
-
-
Data Analysis: Monitor the decrease in the peak area of the parent this compound and the appearance of degradation product peaks over time. The rate of degradation can then be calculated.
Visualizations
Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the typical workflow for incorporating a this compound residue into a peptide chain using SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Data of Boc-L-cysteine
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-L-cysteine (Boc-L-cysteine), a critical derivative of the amino acid cysteine widely utilized in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related derivatives. These tables are designed for easy comparison and reference.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Boc-S-Benzyl-L-cysteine | CDCl₃ | 1.32-1.38 (m, 6H), 1.82-2.05 (m, 4H), 2.67-3.15 (m, 4H), 4.01-4.26 (m, 4H), 4.52-4.57 (m, 1H), 8.27 (br, 1H)[1] |
| N-Boc-L-cysteine methyl ester | CDCl₃ | 1.38 (d, J = 7.2 Hz, 3H), 1.44 (s, 9H), 3.74 (s, 3H), 4.32 (m, 1H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| N-Boc-L-Cysteine | DMSO-d₆ | 28.3, 49.1, 52.3, 79.9, 155.4, 172.09, 174.2[1][2] |
| N-Boc-L-alanine-OMe | CDCl₃ | 18.7, 28.3, 49.1, 52.3, 79.9, 155.4, 174.2[2] |
| N-Boc-L-serine-OMe | CDCl₃ | 28.3, 52.7, 55.7, 63.6, 80.4, 155.7, 171.2[2] |
Table 3: IR Spectroscopic Data
| Compound | Method | Key Peaks (cm⁻¹) |
| Boc-S-Benzyl-L-cysteine | KBr disc | Not specified |
| N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | ATR-IR | Not specified |
| L-Cysteine | KBr phase | ~3068 and ~2920 (CH₂ asymmetric stretch), ~2677, ~1583, ~1559, ~1351, and ~1161 (NH₃ asymmetric stretch)[3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragmentation Information |
| Peptides with N-Boc-S-benzyl-D-cysteine | ESI, MALDI | The N-terminal Boc group can be lost as isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da).[4] The S-benzyl group can show a neutral loss of the benzyl (B1604629) group (C₇H₇, 91 Da) during collision-induced dissociation (CID).[4] |
| N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | GC-MS | Data available but specific fragments not detailed in the provided search results. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard practices for obtaining the spectroscopic data presented.
2.1 NMR Spectroscopy
-
Sample Preparation: A solution of the analyte (e.g., this compound) is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] The concentration is typically around 1-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker spectrometer operating at a frequency of 200.13 MHz for ¹H and 50.23 MHz for ¹³C.[1]
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.
2.2 IR Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR-IR): A small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer FT-IR spectrum GX instrument.[1]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: The peptide or amino acid derivative is dissolved in a solvent compatible with ESI, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid (e.g., 50% acetonitrile/water with 0.1% formic acid), to a concentration of 1-10 pmol/µL.[4]
-
Instrumentation: An electrospray ionization mass spectrometer, such as a Q-TOF, Orbitrap, or ion trap, capable of MS/MS analysis is used.[4]
-
MS Analysis Parameters:
-
MS1 Scan: A full MS scan is acquired to identify the precursor ion of the molecule.
-
MS/MS Analysis: The precursor ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. A stepped collision energy (e.g., 20-30% normalized collision energy) is often used to obtain optimal fragmentation.[4]
-
-
Data Analysis: The resulting MS/MS spectrum is analyzed to identify characteristic neutral losses and fragment ions (e.g., b- and y-ions for peptides) to confirm the structure of the molecule.[4]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Thiol Group in Boc-L-Cysteine: A Technical Guide for Researchers
Abstract
L-cysteine, a sulfur-containing amino acid, plays a pivotal role in biological systems and synthetic chemistry, primarily through the versatile reactivity of its thiol (sulfhydryl, -SH) group. When the amino group is protected by a tert-butyloxycarbonyl (Boc) group, the resulting Boc-L-cysteine becomes a crucial building block in solid-phase peptide synthesis (SPPS) and a valuable tool in drug development and bioconjugation. The thiol group's nucleophilicity, susceptibility to oxidation, and ability to form coordinating bonds are central to its function. This technical guide provides an in-depth exploration of the thiol group's function in this compound, offering quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support researchers, scientists, and drug development professionals.
Core Functions and Chemical Reactivity of the Thiol Group
The thiol group of cysteine is a highly reactive functional group, a characteristic that is retained in this compound. Its chemical behavior is dictated by several key properties:
-
Nucleophilicity: The sulfur atom of the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻).[1][2][3][4][5] This high reactivity allows it to readily participate in nucleophilic substitution and addition reactions, making it a prime target for electrophiles.[1][4][5]
-
Acidity and pKa: The thiol group is ionizable, with a pKa value that is highly sensitive to the local microenvironment.[1][2] While the pKa of the free amino acid cysteine's thiol group is approximately 8.3-8.6, this can be significantly altered within a peptide or protein, or by the presence of the Boc protecting group.[2][6] Factors such as hydrogen bonding and proximity to charged residues can modulate the pKa.[1]
-
Redox Activity: The thiol group is redox-active and can undergo a variety of oxidation reactions.[1][7][8][9][10] This includes the formation of disulfide bonds (S-S) with other thiol-containing molecules, a fundamental interaction for stabilizing protein tertiary and quaternary structures.[9][10] It can also be oxidized to sulfenic (SOH), sulfinic (SO₂H), and sulfonic (SO₃H) acids.[1]
-
Metal Binding: The soft nature of the sulfur atom makes the thiol group an excellent ligand for soft metal ions, playing a role in the structure and function of metalloproteins.[1]
Quantitative Data on Thiol Group Reactivity
The reactivity of the thiol group can be quantified through its acid dissociation constant (pKa) and reaction kinetics. This data is crucial for predicting and controlling its behavior in chemical synthesis and biological systems.
Table 1: pKa Values of Cysteine Thiol Group under Various Conditions
| Compound/Condition | pKa of Thiol Group | Reference(s) |
| Free L-Cysteine | 8.3 - 8.6 | [2][6] |
| N-acetylcysteine | ~9.5 | |
| Cysteine in α-helix N-terminus | Lowered | [1] |
| Cysteine in specific enzyme active sites | As low as 3.5 |
Table 2: Representative Second-Order Rate Constants for Thiol Reactions
| Reaction | Electrophile/Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Thiol-disulfide exchange | --- | Variable | [7] |
| Reaction with H₂O₂ | Hydrogen Peroxide | Up to 10⁸ (in specific enzymes) | [1] |
| Michael Addition | α,β-unsaturated carbonyls | Variable | [4] |
| Alkylation | Iodoacetamide | ~1 |
Role in Cellular Signaling: The Keap1-Nrf2 Pathway
The thiol group of cysteine residues in proteins acts as a sensor for oxidative and electrophilic stress, triggering cellular defense mechanisms. A prime example is the Keap1-Nrf2 signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.[11][12][13][14][15] Under basal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[11] Electrophiles and reactive oxygen species (ROS) modify reactive cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[11][12][13] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of its target genes.
Experimental Protocols
This compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of Boc-based SPPS.[16] Due to the reactivity of the thiol group, it must be protected during peptide chain elongation to prevent side reactions. A variety of thiol protecting groups are available, each with specific deprotection conditions.[17]
The Acm group is a commonly used protecting group for the cysteine thiol, stable to the acidic conditions of Boc deprotection and final cleavage, allowing for selective deprotection later.
-
Dissolution: Dissolve this compound in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., THF or DMF).
-
Addition of Base: Add a weak base, such as sodium bicarbonate, to deprotonate the thiol group.
-
Addition of Alkylating Agent: Add N-(hydroxymethyl)acetamide and an acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours to overnight.
-
Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and purify by chromatography.
-
Dissolution: Dissolve the Acm-protected peptide in an aqueous buffer (e.g., 10% aqueous acetic acid).[18]
-
Addition of Mercury(II) Acetate (B1210297): Add one equivalent of mercury(II) acetate per Acm group and adjust the pH to 4.0.[18]
-
Incubation: Stir the mixture at room temperature for 1-2 hours.[18]
-
Thiolysis: Add a thiol-containing reagent, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to remove the mercury.[18]
-
Purification: Purify the deprotected peptide by chromatography.
Bioconjugation via the Thiol Group
The nucleophilicity of the cysteine thiol makes it an ideal target for bioconjugation, allowing for the site-specific attachment of molecules such as fluorophores, drugs, or polymers.[19][20][][]
Maleimides are widely used reagents for thiol-specific bioconjugation.[20]
-
Peptide/Protein Preparation: Ensure the cysteine-containing peptide or protein is in a reduced state. If necessary, treat with a reducing agent like DTT or TCEP, followed by its removal.
-
Buffer Preparation: Prepare a reaction buffer, typically at a pH between 6.5 and 7.5, to favor the reaction of the thiol with the maleimide (B117702) while minimizing reaction with amines.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a water-miscible organic solvent like DMF or DMSO.
-
Conjugation Reaction: Add the maleimide reagent to the peptide/protein solution. The molar ratio will depend on the specific reactants and desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Purification: Purify the conjugate to remove excess reagents and unreacted starting materials using techniques like dialysis, size-exclusion chromatography, or HPLC.
Analytical Techniques for Thiol Group Characterization
Several analytical methods are employed to characterize the state of the thiol group in this compound and its derivatives.
Quantification of Free Thiols
Ellman's test is a common colorimetric method for quantifying free thiol groups.[23] It utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with a free thiol to produce a yellow-colored product with an absorbance maximum at 412 nm.
Mass Spectrometry
Mass spectrometry is a powerful tool for characterizing cysteine-containing peptides and their modifications.[24][25][26][27] It can be used to confirm the molecular weight of the peptide, identify post-translational modifications of the thiol group, and sequence the peptide through tandem mass spectrometry (MS/MS).[24][26] During MS/MS analysis, peptides containing this compound with S-protecting groups may show characteristic fragmentation patterns, such as the neutral loss of the protecting group.[24]
Conclusion
The thiol group of this compound is a versatile and highly reactive functional group that is central to its utility in research and development. Its predictable yet tunable reactivity makes it an invaluable tool for peptide synthesis, the study of protein structure and function, and the development of novel therapeutics and diagnostics. A thorough understanding of its chemical properties, supported by quantitative data and robust experimental protocols, is essential for its effective application. This guide provides a foundational resource for researchers seeking to harness the unique capabilities of the thiol group in this compound.
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Cys Sense: Thiol Redox Switches Mediate Life Cycles of Cellular Proteins [mdpi.com]
- 10. Frontiers | Cysteines as Redox Molecular Switches and Targets of Disease [frontiersin.org]
- 11. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 23. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]
- 26. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 27. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-L-cysteine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-α-tert-Butoxycarbonyl-L-cysteine, commonly abbreviated as Boc-L-cysteine, is a pivotal derivative of the amino acid L-cysteine. Its strategic use of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes it an indispensable tool in the fields of peptide synthesis, drug discovery, and bioconjugation chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the technical details relevant to laboratory practice.
Chemical Structure and Properties
This compound is characterized by the presence of a Boc protecting group attached to the nitrogen atom of the L-cysteine backbone. This modification prevents unwanted reactions at the amino terminus during chemical synthesis, particularly in the assembly of peptide chains. The free sulfhydryl group of the cysteine residue remains available for various chemical modifications, most notably the formation of disulfide bonds, which are crucial for the tertiary structure and biological activity of many peptides and proteins.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₅NO₄S | [2] |
| Molecular Weight | 221.28 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 65 - 76 °C | [2] |
| Optical Rotation | [α]D20 = +9.5 to +11.5° (c=1 in EtOH) | [2] |
| CAS Number | 20887-95-0 | [2] |
| Solubility | Soluble in many polar organic solvents like ethanol (B145695) and methanol. Limited solubility in non-polar solvents. | [4] |
| pKa (of L-cysteine) | pKa₁ (α-carboxyl) = 1.71-1.96, pKa₂ (α-ammonium) = 8.18-10.78, pKa₃ (thiol) = 8.33 | [5] |
| Storage Conditions | Store at 0 - 8 °C | [2] |
Synthesis and Experimental Protocols
Synthesis of this compound from L-cystine
A common method for the synthesis of this compound involves the protection of L-cystine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) followed by the reduction of the disulfide bond.
Experimental Protocol:
-
Dissolution and Basification: Dissolve L-cystine in a mixture of water and tetrahydrofuran (B95107) (9:1). Adjust the pH to 10 by the dropwise addition of 6 M NaOH solution.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise. Continue stirring the reaction mixture for 24 hours at room temperature.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2 by the dropwise addition of 2 N HCl with stirring. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with pH 2 water followed by brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter the solution and concentrate it under reduced pressure to obtain N,N'-di-Boc-L-cystine.
-
Reduction: Dissolve the N,N'-di-Boc-L-cystine in a suitable solvent and reduce the disulfide bond using a reducing agent like dithiothreitol (B142953) (DTT) or tributylphosphine (B147548) to yield this compound.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
General Boc-SPPS Cycle for Incorporating this compound
-
Resin Swelling: The solid support resin is swollen in a suitable solvent like dichloromethane (B109758) (DCM).
-
Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of 50% TFA in DCM.[6] This exposes a free amino group for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM and isopropanol (B130326) (IPA) to remove excess TFA and byproducts.
-
Neutralization: The protonated amino group is neutralized with a base, typically 10% N,N-diisopropylethylamine (DIEA) in DCM, to generate the free amine necessary for coupling.[7]
-
Coupling: The incoming this compound is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed for 1-2 hours to form a new peptide bond.[7]
-
Washing: The resin is washed to remove unreacted amino acid and coupling reagents.
-
Repeat Cycle: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Common Reactions and Signaling Pathways
The thiol group of cysteine is highly reactive and participates in several crucial biochemical reactions. In synthetic chemistry, the controlled formation of disulfide bonds is a primary application of this compound.
Disulfide Bond Formation
The oxidation of the thiol groups of two cysteine residues leads to the formation of a cystine residue, creating a disulfide bridge. This is a key post-translational modification that stabilizes the three-dimensional structure of many peptides and proteins. In the context of peptide synthesis, after the peptide chain is assembled and cleaved from the resin, the thiol-protecting groups (if any) are removed, and the peptide is subjected to oxidative conditions to facilitate disulfide bond formation.
Analytical Characterization
The purity and identity of this compound and peptides incorporating it are typically confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum of this compound would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), as well as protons of the cysteine backbone.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. Characteristic absorptions would be observed for the N-H, C=O (of the carbamate (B1207046) and carboxylic acid), and S-H stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In tandem MS (MS/MS) of peptides containing a Boc group, a characteristic neutral loss of isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da) is often observed.[9]
Conclusion
This compound is a fundamentally important building block in modern chemical biology and medicinal chemistry. Its well-defined chemical properties and the robust protocols for its synthesis and application in SPPS have enabled the creation of a vast array of complex peptides for research and therapeutic development. A thorough understanding of its characteristics and the experimental methodologies for its use is crucial for any scientist working in these areas.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. peptideweb.com [peptideweb.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
The Guardian of the Amine: A Technical History of the Boc Protecting Group
In the landscape of organic synthesis, particularly in the intricate art of peptide and pharmaceutical development, the strategic masking and unmasking of reactive functional groups is paramount. Among the chemical sentinels employed for this purpose, the tert-butoxycarbonyl (Boc) group stands as a titan, a cornerstone of synthetic strategy for over half a century. Its introduction in 1957 revolutionized the field of peptide synthesis, paving the way for the construction of complex biomolecules that have profoundly impacted medicine and biology. This technical guide delves into the discovery, history, and core principles of the Boc protecting group, providing detailed experimental protocols and quantitative data for the modern researcher.
The Genesis of a New Protective Strategy
Prior to the mid-20th century, the synthesis of peptides was a formidable challenge, often hampered by harsh deprotection conditions that could compromise the integrity of the growing peptide chain. The breakthrough came in 1957, with two independent publications in the Journal of the American Chemical Society describing the use of the tert-butoxycarbonyl group for the protection of amines. Frederick C. McKay and N. F. Albertson, along with George W. Anderson and Anne C. McGregor, introduced a protecting group that was stable to a variety of reaction conditions but could be readily cleaved under mild acidic conditions.[1][2] This acid lability, in contrast to the then-prevalent carbobenzoxy (Cbz) group which required hydrogenolysis for removal, offered a new level of selectivity and orthogonality in synthesis.
The true impact of the Boc group was realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a paradigm-shifting methodology developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[3] Merrifield's approach, which involves assembling a peptide chain on a solid resin support, was perfectly complemented by the Boc group's unique properties. The ability to deprotect the N-terminal amino acid with acid without cleaving the peptide from the resin or removing acid-stable side-chain protecting groups (the Boc/Bzl strategy) was a critical enabling factor in the automation and widespread adoption of SPPS.[3][4]
Core Chemistry: Protection and Deprotection
The utility of the Boc group lies in the delicate balance of its stability and lability. It is introduced as a carbamate, rendering the protected amine nucleophilically inert. The deprotection mechanism, conversely, relies on the formation of a stable tert-butyl cation.
Boc Protection of Amines
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride, (Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected amine.
Boc Deprotection (Acidolysis)
The cleavage of the Boc group is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the protection and deprotection of amines using the Boc group, based on both historical and contemporary protocols.
Table 1: Boc Protection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 h | RT | >95 |
| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 h | RT | 90 |
| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 h | RT | 95 |
| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 h | RT | 85-95 |
Table 2: Boc Deprotection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) |
| N-Boc Primary Amine | 20% TFA in DCM | 30 min | RT | >95 |
| N-Boc Secondary Amine | 4M HCl in Dioxane | 1-2 h | RT | >95 |
| N-Boc Aniline | 50% TFA in DCM | 1 h | RT | 92 |
| N-Boc Amino Acid (SPPS) | Neat TFA | 1 h | RT | >95 |
Detailed Experimental Protocols
The following are representative experimental protocols for the introduction and removal of the Boc protecting group.
Protocol 1: Boc Protection of an Amino Acid (Solution Phase)
This protocol is adapted from the foundational principles of early preparations.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.1 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add a solution of sodium hydroxide to deprotonate the amino group, rendering it nucleophilic.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl), causing the Boc-protected amino acid to precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amino acid.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key deprotection step in a typical Boc-SPPS cycle.
Materials:
-
Peptide-resin with an N-terminal Boc-protected amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM within a reaction vessel.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Allow the reaction to proceed for 20-30 minutes at room temperature with agitation.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIEA in DCM.
-
Wash the resin again with DCM to remove excess base. The deprotected N-terminus of the peptide-resin is now ready for the coupling of the next Boc-protected amino acid.
Conclusion: An Enduring Legacy
While newer protecting groups and synthetic strategies, such as Fmoc chemistry, have become prevalent, the Boc protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its robustness, well-characterized reactivity, and historical significance underscore its enduring legacy. The principles established with the development and application of the Boc group laid the foundation for the routine synthesis of complex peptides and continue to inform the design of novel protecting group strategies in modern organic chemistry. The journey of the Boc group from a novel concept to a workhorse of chemical synthesis is a testament to the power of innovative chemical design in advancing the frontiers of science.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
Methodological & Application
Application Notes and Protocols for Boc-L-Cysteine Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a robust and valuable technique for the preparation of synthetic peptides, particularly for complex or lengthy sequences. The incorporation of L-cysteine residues, with their reactive sulfhydryl group, requires a carefully planned strategy to prevent unwanted side reactions such as oxidation and alkylation. This document provides a detailed protocol for the incorporation of Boc-L-cysteine, specifically using the common side-chain protecting group 4-methylbenzyl (4-MeBzl), into a peptide sequence via manual Boc-SPPS.
The Boc/Bzl strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups. The Nα-Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Cys(4-MeBzl) protecting group is stable to these conditions but is cleaved during the final, harsh acidolytic step with anhydrous hydrogen fluoride (B91410) (HF).
Key Reagents and Materials
| Reagent/Material | Grade | Purpose |
| Resins | ||
| Merrifield Resin | 1% DVB, 100-200 mesh | For synthesis of peptide acids |
| MBHA Resin | 1% DVB, 100-200 mesh | For synthesis of peptide amides |
| Amino Acids | ||
| Boc-L-Cys(4-MeBzl)-OH | Peptide Synthesis Grade | Cysteine building block |
| Other Boc-Amino Acids | Peptide Synthesis Grade | Other residues in the sequence |
| Solvents | ||
| Dichloromethane (DCM) | Peptide Synthesis Grade | Resin swelling, washing, solvent for TFA |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Resin swelling, washing, coupling solvent |
| Isopropanol (IPA) | Reagent Grade | Washing |
| Methanol (MeOH) | Reagent Grade | Washing |
| Diethyl ether (Et₂O) | Anhydrous, Reagent Grade | Peptide precipitation |
| Deprotection & Neutralization | ||
| Trifluoroacetic acid (TFA) | Peptide Synthesis Grade | Nα-Boc removal |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Neutralization of the TFA salt |
| Coupling Reagents | ||
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Carbodiimide (B86325) coupling agent |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Alternative carbodiimide coupling agent |
| HBTU/HOBt | Peptide Synthesis Grade | Uronium salt coupling agent/additive |
| Cleavage Reagents | ||
| Anhydrous Hydrogen Fluoride (HF) | High Purity | Final cleavage and deprotection |
| Anisole | Reagent Grade | Scavenger |
| p-Cresol (B1678582) | Reagent Grade | Scavenger |
| p-Thiocresol | Reagent Grade | Scavenger for Cys-containing peptides |
| Dimethyl Sulfide (DMS) | Reagent Grade | Scavenger |
| Monitoring | ||
| Ninhydrin (B49086) Test Kit | Monitoring of free primary amines |
Experimental Protocols
I. Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in DCM for 1-2 hours, followed by several washes with DMF.
-
First Amino Acid Loading (for Merrifield Resin): The first Boc-amino acid is typically loaded onto Merrifield resin as its cesium salt to prevent racemization.
-
First Amino Acid Coupling (for MBHA Resin): Couple the first Boc-amino acid using a standard coupling protocol (e.g., DCC/HOBt or HBTU/HOBt).
II. Boc-SPPS Cycle for Peptide Chain Elongation
The following cycle is repeated for each amino acid to be incorporated, including Boc-L-Cys(4-MeBzl)-OH.
Table 1: Standard Boc-SPPS Cycle Protocol
| Step | Reagent/Solvent | Procedure | Time (min) | No. of Reps |
| 1. Washing | DCM | Wash the resin to prepare for deprotection. | 1 | 3 |
| 2. Deprotection | 50% TFA in DCM | Add the deprotection solution and agitate. | 2 | 1 |
| 50% TFA in DCM | Drain and add fresh deprotection solution. Agitate. | 20-30 | 1 | |
| 3. Washing | DCM | Remove residual TFA. | 1 | 3 |
| IPA | Shrink the resin and remove TFA. | 1 | 2 | |
| DCM | Re-swell the resin for neutralization. | 1 | 3 | |
| 4. Neutralization | 10% DIEA in DCM | Add neutralization solution and agitate. | 2 | 2 |
| 5. Washing | DCM | Remove excess base. | 1 | 3 |
| DMF | Prepare for coupling. | 1 | 3 | |
| 6. Coupling | See Coupling Protocols Below | Add activated Boc-amino acid solution. Agitate. | 60-120 | 1-2* |
| 7. Washing | DMF | Remove excess coupling reagents and by-products. | 1 | 3 |
| DCM | Prepare for the next cycle. | 1 | 3 |
* A second coupling (double coupling) may be necessary for difficult sequences or if the monitoring test indicates incomplete reaction.
III. Coupling Protocols for Boc-L-Cys(4-MeBzl)-OH
The choice of coupling reagent can impact efficiency and the potential for side reactions, particularly racemization of the cysteine residue.
Protocol A: DCC/HOBt Mediated Coupling
-
In a separate vessel, dissolve Boc-L-Cys(4-MeBzl)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the solution to the resin-containing reaction vessel.
-
Add DCC (3 equivalents) dissolved in DCM.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
Protocol B: HBTU Mediated Coupling
-
In a separate vessel, pre-activate Boc-L-Cys(4-MeBzl)-OH (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
Table 2: Comparison of Coupling Reagents for Cysteine Incorporation
| Coupling Reagent | Activation Method | Typical Coupling Time | Relative Efficiency | Racemization Risk |
| DCC/HOBt | In situ | 1-4 hours | Good | Low to Moderate |
| HBTU/HOBt/DIEA | Pre-activation | 30-60 minutes | Very Good | Low |
| HATU/DIEA | Pre-activation | 15-45 minutes | Excellent | Very Low |
| DEPBT | In situ | 1-2 hours | Excellent | Very Low |
IV. Monitoring the Coupling Reaction
It is crucial to monitor the completion of each coupling step to avoid the formation of deletion peptides. The Kaiser test (ninhydrin test) is a common qualitative method.
-
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops each of the three ninhydrin test solutions.
-
Heat the sample at 110°C for 5 minutes.
-
-
Interpretation:
-
Intense Blue Beads/Solution: Incomplete coupling (free primary amines present). A recoupling step is required.
-
Yellow/Colorless Beads and Solution: Complete coupling.
-
V. Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation:
-
The final Nα-Boc group is removed from the peptide-resin.
-
The peptide-resin is thoroughly dried under vacuum.
-
-
Scavenger Cocktail: For peptides containing Cys(4-MeBzl), a scavenger cocktail is essential to trap the benzyl (B1604629) and methylbenzyl carbocations generated during cleavage, which can otherwise cause S-alkylation. A recommended mixture is a combination of p-cresol and p-thiocresol.
-
HF Cleavage Procedure:
-
Place the dried peptide-resin and a Teflon-coated stir bar in the HF reaction vessel.
-
Add the scavenger cocktail. For peptides containing Cys(4-MeBzl), a common ratio is 1 part p-cresol to 1 part p-thiocresol to 18 parts HF (v/v) per gram of resin.[1]
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Distill the required volume of anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 60-90 minutes with stirring.
-
After the reaction is complete, the HF is removed by a stream of nitrogen or under vacuum.
-
Table 3: HF Cleavage Scavenger Cocktails
| Sensitive Residue(s) | Recommended Scavenger Cocktail (per gram of resin) | Purpose of Scavengers |
| Cys(4-MeBzl), Trp, Met | 1 mL p-cresol, 1 mL p-thiocresol, 1 mL DMS | p-cresol and p-thiocresol scavenge benzyl and methylbenzyl carbocations. DMS reduces methionine sulfoxide. |
| Trp, Met, Tyr | 1 mL anisole, 1 mL DMS | Anisole scavenges carbocations to prevent alkylation of Trp and Tyr. DMS protects Met. |
| General Purpose | 1 mL anisole | Scavenges carbocations. |
VI. Post-Cleavage Workup
-
Peptide Precipitation: Once the HF is removed, the crude peptide is precipitated by the addition of cold diethyl ether.
-
Washing: The peptide precipitate is washed several times with cold diethyl ether to remove the scavengers and other organic by-products.
-
Extraction: The crude peptide is then dissolved in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilization: The aqueous solution is frozen and lyophilized to yield the crude peptide as a fluffy powder.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflow
Caption: Workflow for this compound Solid-Phase Peptide Synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the amino acid.- Peptide aggregation.- Insufficient activation time or reagent concentration. | - Perform a second coupling (double coupling).- Switch to a more powerful coupling reagent (e.g., HATU).- Use an in situ neutralization protocol to minimize aggregation. |
| Incomplete Nα-Boc Deprotection | - Insufficient TFA concentration or reaction time.- Poor resin swelling. | - Increase deprotection time to 30 minutes.- Ensure adequate resin swelling before deprotection. |
| Low Yield After Cleavage | - Incomplete cleavage from the resin.- Adsorption of peptide to glassware.- Incomplete precipitation. | - Extend HF cleavage time (especially for Arg(Tos)-containing peptides).- Use silanized glassware for workup.- Ensure sufficient volume of cold diethyl ether for precipitation. |
| Presence of Side Products (e.g., S-alkylated Cysteine) | - Insufficient or incorrect scavengers during HF cleavage. | - Use a scavenger cocktail specifically designed for Cys-containing peptides (e.g., with p-cresol and p-thiocresol).- Ensure scavengers are fresh and anhydrous. |
Concluding Remarks
The successful synthesis of cysteine-containing peptides using Boc-SPPS is highly achievable with careful attention to protocol details. The use of the 4-MeBzl protecting group for the cysteine side chain provides robust protection during chain elongation. The critical steps for success include ensuring complete coupling at each cycle through diligent monitoring, and the proper execution of the final HF cleavage with an appropriate scavenger cocktail to obtain the desired peptide with a free sulfhydryl group, ready for subsequent purification and application.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of peptides containing L-cysteine in the solution phase, utilizing tert-butyloxycarbonyl (Boc) for Nα-protection. This document outlines the selection of appropriate thiol-protecting groups for cysteine, coupling strategies, deprotection methods, and purification of the final peptide.
Introduction to Boc-Based Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS) is a classical yet powerful method for producing peptides, particularly for large-scale synthesis and the preparation of shorter peptides or peptide fragments.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a traditional approach where the temporary Nα-amino group protection is provided by the acid-labile Boc group, and more permanent side-chain protection is achieved using benzyl-based groups.[2]
The synthesis proceeds by the stepwise coupling of Boc-protected amino acids to a C-terminal amino acid ester. After each coupling step, the Nα-Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to allow for the next coupling reaction.[3] The choice of protecting groups for the side chains is critical to prevent unwanted side reactions during synthesis.[4]
The Unique Challenges of Cysteine in Peptide Synthesis
The thiol group in the side chain of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the undesired formation of disulfide bonds.[5][6] Therefore, effective protection of the thiol group is mandatory during peptide synthesis.[6] A variety of cysteine-protecting groups have been developed that are compatible with the Boc strategy, allowing for controlled synthesis and selective disulfide bond formation when required.[7]
Thiol-Protecting Groups for Boc-L-Cysteine
The selection of a suitable thiol-protecting group is dependent on the overall synthetic strategy, including the desired final form of the peptide (free thiol or disulfide bridge) and the conditions for final deprotection.[8]
Table 1: Common Thiol-Protecting Groups for this compound in Solution-Phase Synthesis
| Protecting Group | Structure | Abbreviation | Stability (to Nα-Boc Deprotection) | Deprotection Conditions | Key Features |
| Acetamidomethyl | -CH₂-NH-CO-CH₃ | Acm | Stable | Iodine, Mercury(II) acetate, Silver trifluoromethanesulfonate.[9][10] | Orthogonal to many other protecting groups, allowing for selective disulfide bond formation.[8][11] |
| Benzyl | -CH₂-C₆H₅ | Bzl | Stable | Strong acids (e.g., anhydrous HF, TFMSA).[12][13] | Robust protection, suitable for Boc-based synthesis.[11] |
| Trityl | -C(C₆H₅)₃ | Trt | Labile | Mild acid (e.g., TFA with scavengers), Iodine.[12] | Easily cleaved; can be removed during the final acidolytic cleavage. |
Experimental Protocols
Protocol 1: General Solution-Phase Peptide Elongation Cycle using this compound
This protocol outlines a single coupling and deprotection cycle for the addition of a this compound derivative to a peptide chain in solution.
Materials:
-
Peptide-ester with a free N-terminal amine
-
Boc-L-Cys(PG)-OH (PG = Acm, Bzl, or Trt)
-
Coupling reagent (e.g., HBTU, DCC)[1]
-
Base (e.g., DIEA, NMM)
-
Solvent (e.g., DMF, DCM)
-
TFA solution for deprotection (e.g., 50% TFA in DCM)[13]
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS) for Trt deprotection)[7]
Procedure:
-
Coupling Reaction: a. Dissolve the peptide-ester with the free amino group in a suitable solvent like DMF. b. In a separate flask, dissolve the Boc-L-Cys(PG)-OH (1.1 equivalents) and the coupling reagent (e.g., HBTU, 1.05 equivalents) in DMF. c. Add a base (e.g., DIEA, 2.0 equivalents) to the activated amino acid solution and stir for a few minutes. d. Add the activated Boc-L-Cys(PG)-OH solution to the peptide-ester solution and stir at room temperature. e. Monitor the reaction progress using a suitable method (e.g., TLC, HPLC). The reaction is typically complete within a few hours.
-
Work-up and Isolation: a. Once the coupling is complete, remove the solvent under reduced pressure. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash successively with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Boc-protected peptide. d. Purify the crude product by crystallization or column chromatography if necessary.
-
Nα-Boc Deprotection: a. Dissolve the purified Boc-protected peptide in a deprotection solution (e.g., 50% TFA in DCM).[12] b. Stir the reaction at room temperature for 30-60 minutes. c. Remove the solvent and excess TFA by evaporation, co-evaporating with toluene (B28343) to ensure complete removal of the acid. d. The resulting peptide-ester with a free N-terminal amine is ready for the next coupling cycle.
Caption: General workflow for a single cycle of solution-phase peptide elongation.
Protocol 2: Side-Chain Deprotection of Cysteine
The final deprotection of the cysteine thiol group depends on the protecting group used.
A. Deprotection of Cys(Acm):
-
Method: Iodine Oxidation (for disulfide bond formation).[9]
-
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent mixture (e.g., methanol/water or acetic acid/water).
-
Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the excess iodine with a solution of sodium thiosulfate.
-
Purify the resulting peptide containing a disulfide bridge by HPLC.
-
B. Deprotection of Cys(Bzl):
-
Method: Strong Acid Cleavage.[13]
-
Procedure:
-
Caution: This procedure involves highly corrosive and toxic reagents and must be performed in a specialized fume hood with appropriate safety precautions.
-
Treat the Bzl-protected peptide with anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole).
-
After the reaction is complete, evaporate the strong acid.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by HPLC.
-
C. Deprotection of Cys(Trt):
-
Method: Mild Acid Cleavage.
-
Procedure:
-
Dissolve the Trt-protected peptide in a cleavage cocktail (e.g., TFA/TIS/water).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA by evaporation.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by HPLC.
-
Caption: Decision pathway for cysteine side-chain deprotection based on the protecting group.
Purification and Characterization
Purification: The crude peptide obtained after synthesis and/or final deprotection is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14] For cysteine-containing peptides, it is often advisable to perform purification under acidic conditions and to use degassed solvents to minimize oxidation of the free thiol.[3] The addition of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the purification buffers can also help prevent disulfide bond formation.[15]
Characterization: The purity and identity of the synthesized peptide can be confirmed by:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[11] Peptides containing Boc and Bzl groups can show characteristic fragmentation patterns.[11]
-
Amino Acid Analysis: To determine the amino acid composition of the peptide. However, special care must be taken for cysteine-containing peptides as cysteine can be oxidized during hydrolysis.[16]
Summary of Quantitative Data
Table 2: Typical Reagent Equivalents for a Coupling Reaction
| Reagent | Equivalents (relative to the amine component) |
| Boc-L-Cys(PG)-OH | 1.0 - 1.5 |
| Coupling Reagent (e.g., HBTU) | 0.95 - 1.4 |
| Base (e.g., DIEA) | 2.0 - 3.0 |
Table 3: Common Solvents and Concentrations for Key Steps
| Step | Solvent | Typical Concentration |
| Coupling | DMF, DCM | 0.1 - 0.5 M |
| Nα-Boc Deprotection | 25-50% TFA in DCM | - |
| Cys(Acm) Deprotection | MeOH/H₂O or AcOH/H₂O | 0.1 - 1 mg/mL peptide |
| Cys(Trt) Deprotection | 95% TFA, 2.5% TIS, 2.5% H₂O | - |
These application notes provide a foundational understanding and practical protocols for the solution-phase synthesis of peptides containing this compound. The choice of protecting groups and reaction conditions should be optimized based on the specific peptide sequence and desired final product.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-L-cysteine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-tert-butoxycarbonyl-L-cysteine (Boc-L-cysteine) in various bioconjugation techniques. The unique properties of this compound, particularly the temporary protection of its reactive thiol group by the Boc moiety, make it an invaluable tool in peptide synthesis, drug delivery, and the functionalization of biomolecules and nanoparticles.
Overview of this compound in Bioconjugation
This compound serves as a protected form of the amino acid L-cysteine. The tert-butoxycarbonyl (Boc) group on the alpha-amino group prevents unwanted side reactions during chemical synthesis, particularly in peptide synthesis.[1] Its primary role in bioconjugation is to introduce a strategically protected cysteine residue into a peptide or other molecule. Following synthesis and purification, the Boc group is removed, exposing the free thiol group for subsequent conjugation to another molecule of interest, such as a drug, a fluorescent probe, or a nanoparticle. This orthogonal protection strategy allows for precise control over the conjugation site.[1][2]
Key Applications:
-
Peptide and Protein Modification: Introduction of a reactive thiol group at a specific site for subsequent conjugation.[3][]
-
Antibody-Drug Conjugates (ADCs): Used in the synthesis of peptide-based linkers that are subsequently conjugated to antibodies and cytotoxic drugs.[5][6][7]
-
Nanoparticle Functionalization: Surface modification of nanoparticles to enhance biocompatibility, stability, and for targeted delivery.[8][9][10]
-
Probes for Redox Signaling: Synthesis of peptide probes containing cysteine to study cellular redox processes.[11][12][13][14]
Quantitative Data Presentation
The following tables summarize key quantitative data related to bioconjugation reactions involving cysteine, providing a comparative overview of different aspects of these techniques.
Table 1: Comparison of Cysteine-Reactive Chemistries
| Bioconjugation Chemistry | Typical Yield | Stability of Linkage | Reaction Conditions | Key Advantages | Key Disadvantages |
| Thiol-Maleimide | >95%[15] | Stable thioether bond, but susceptible to retro-Michael reaction.[16] | pH 6.5-7.5, Room Temperature[17] | High selectivity for thiols, fast reaction kinetics.[3] | Potential for reversibility and off-target reactions with other nucleophiles.[16] |
| Thiol-Disulfide Exchange | Variable | Reversible disulfide bond | pH 7-8[18] | Cleavable under reducing conditions (e.g., intracellularly).[19] | Less stable in circulation compared to thioether bonds.[19] |
| Thiol-Ene (Vinylheteroarenes) | >95%[15] | Highly stable thioether bond | pH 7-8, Room Temperature[15] | Superior stability in plasma compared to maleimides, fast kinetics.[15] | Newer chemistry, fewer commercially available reagents. |
| Thiol-Haloacetamide | Good | Stable thioether bond | pH 7-9 | Well-established and reliable method.[17] | Less selective than maleimides, can react with other nucleophiles like histidine and lysine. |
Table 2: Drug-to-Antibody Ratio (DAR) in Cysteine-Based ADCs
| ADC Platform | Linker Chemistry | Average DAR | Method of Determination | Reference |
| Cysteine-linked mcMMAD ADC | Maleimide (B117702) | 3.5 - 4.5 | LC-MS, HIC | [][21] |
| Interchain Cysteine-linked ADC | Cleavable linker | 3.79 | LC-HRMS (Papain digestion) | [22] |
| Interchain Cysteine-linked ADC | Non-cleavable linker | 3.77 | LC-HRMS (Trypsin/Chymotrypsin digestion) | [22] |
| ThioMab™ technology | Engineered Cysteine | ~1.7 - 1.9 | Not specified | [] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and subsequent bioconjugation.
Protocol 1: Boc Deprotection of a Peptide
This protocol describes the removal of the Boc protecting group from a synthesized peptide to expose the N-terminal amine for further reactions or to deprotect the side chain of a Boc-protected amino acid.
-
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithioethane (DTE) for Trp, Cys, Met containing peptides)[2]
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
-
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Prepare a cleavage cocktail of TFA, DCM, and appropriate scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
For further purification, the peptide can be dissolved in a water/acetonitrile mixture and lyophilized.
-
Protocol 2: Maleimide-Thiol Conjugation to a Deprotected Cysteine-Containing Peptide
This protocol outlines the conjugation of a maleimide-functionalized molecule (e.g., a drug or a dye) to a peptide containing a free thiol group from a deprotected cysteine residue.
-
Materials:
-
Cysteine-containing peptide (purified and lyophilized)
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Organic co-solvent (e.g., DMSO or DMF) if the maleimide compound has low aqueous solubility
-
Purification system (e.g., HPLC, gel filtration)
-
-
Procedure:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer.
-
If the peptide has formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
Dissolve the maleimide-functionalized molecule in a minimal amount of organic co-solvent (if necessary) and then add it to the peptide solution. A 1.5 to 20-fold molar excess of the maleimide compound over the peptide is typically used.
-
Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C, protected from light if using a fluorescent dye.
-
Monitor the reaction progress using LC-MS.
-
Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or N-acetylcysteine.
-
Purify the resulting bioconjugate using an appropriate chromatography method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove unreacted starting materials and byproducts.
-
Characterize the purified conjugate by mass spectrometry to confirm the desired product.
-
Protocol 3: Functionalization of Gold Nanoparticles with L-cysteine
This protocol describes a method for the surface functionalization of gold nanoparticles (AuNPs) with L-cysteine to improve their stability and provide reactive groups for further bioconjugation.
-
Materials:
-
Gold nanoparticle solution
-
L-cysteine solution (e.g., 10 mM in water)
-
Stirring plate and stir bar
-
Centrifuge
-
-
Procedure:
-
To a stirred solution of gold nanoparticles, add the L-cysteine solution dropwise. The final concentration of L-cysteine will depend on the desired surface coverage and nanoparticle concentration.
-
Continue stirring the mixture for several hours (e.g., 2-12 hours) at room temperature to allow for the formation of gold-thiol bonds.[10]
-
Centrifuge the solution to pellet the functionalized nanoparticles. The speed and duration of centrifugation will depend on the size of the nanoparticles.
-
Remove the supernatant containing unreacted L-cysteine.
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of excess L-cysteine.
-
The final L-cysteine functionalized nanoparticles can be characterized by techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).
-
Visualization of Workflows and Pathways
Diagram 1: Orthogonal Protection and Deprotection Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile and easily popularized synthesis of L-cysteine-functionalized magnetic nanoparticles based on one-step functionalization for highly efficient enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Towards site-specific manipulation in cysteine-mediated redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
- 16. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-L-cysteine in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, increased receptor affinity and selectivity, and improved conformational rigidity compared to their linear counterparts. The synthesis of these complex macromolecules often relies on robust and well-defined chemical strategies. The use of tert-butyloxycarbonyl (Boc) protecting group chemistry in solid-phase peptide synthesis (SPPS) remains a powerful and relevant method, particularly for the synthesis of complex and disulfide-rich cyclic peptides. Boc-L-cysteine is a critical building block in this methodology, enabling the introduction of thiol functionalities that can be subsequently oxidized to form intramolecular disulfide bridges, leading to cyclization.
These application notes provide a comprehensive guide to the use of this compound in the synthesis of cyclic peptides. We will cover the core principles, compare different thiol protecting groups compatible with the Boc strategy, and provide detailed experimental protocols for the entire workflow, from linear peptide synthesis to the final purified cyclic product.
Core Applications of this compound in Cyclic Peptide Synthesis
The primary application of this compound in this context is to serve as a precursor for the formation of intramolecular disulfide bonds, which are a common and effective method for peptide cyclization. This strategy is employed in the synthesis of a wide range of biologically active cyclic peptides, including:
-
Hormone Analogs: Many naturally occurring peptide hormones, such as somatostatin (B550006) and oxytocin, contain a disulfide bridge that is crucial for their biological activity. Synthetic analogs of these hormones often mimic this cyclic structure to enhance their therapeutic properties. The synthesis of somatostatin analogs has been successfully achieved using Boc-Cys(Bzl)-OH.[1]
-
Toxins and Venoms: A vast number of toxins and venoms isolated from various organisms are cyclic peptides rich in disulfide bonds. These peptides often exhibit high potency and selectivity for specific ion channels or receptors, making them valuable tools for pharmacological research and drug discovery.
-
Enzyme Inhibitors: Cyclic peptides can be designed to bind with high affinity and specificity to the active sites of enzymes, acting as potent inhibitors. The conformational constraint imposed by the disulfide bond can pre-organize the peptide into a bioactive conformation.
-
Antimicrobial Peptides: Cyclization can enhance the antimicrobial activity and stability of peptides, making them promising candidates for combating antibiotic-resistant bacteria.
Comparison of Cysteine Thiol Protecting Groups in Boc SPPS
The choice of the thiol-protecting group for cysteine is a critical decision in the synthesis of cyclic peptides using the Boc strategy. The protecting group must be stable to the repetitive acidolysis conditions used for the removal of the Nα-Boc group (typically 50% TFA in DCM) and should be selectively removable under conditions that do not degrade the peptide chain.[2] The most common thiol protecting groups used with this compound are benzyl-based.[3]
| Protecting Group | Abbreviation | Stability to TFA | Cleavage Conditions | Key Features & Applications |
| Benzyl | Bzl | Stable | Anhydrous HF | The most common and robust protecting group for Boc-SPPS. Cleaved simultaneously with peptide release from the resin.[3] |
| 4-Methylbenzyl | MeBzl | More stable than Bzl | Anhydrous HF | Offers increased stability to repetitive TFA treatment compared to Bzl, making it suitable for the synthesis of longer peptides.[2] |
| 4-Methoxybenzyl | pMeOBzl | Stable | Anhydrous HF, TFMSA | More acid-labile than Bzl and MeBzl, allowing for milder cleavage conditions.[3] |
| Acetamidomethyl | Acm | Stable | Iodine, Hg(OAc)₂, Ag(OTf) | Orthogonal to HF cleavage, allowing for selective deprotection and on-resin or solution-phase disulfide bond formation before final cleavage.[2] |
| tert-Butylthio | StBu | Stable | Reducing agents (e.g., thiols) | Orthogonal to acid cleavage, useful for strategies requiring a free thiol after cleavage from the resin. |
Quantitative Data on Cyclic Peptide Synthesis using this compound
The overall yield and purity of cyclic peptides synthesized using this compound can vary significantly depending on the peptide sequence, the chosen protecting group strategy, and the cyclization method. The following table provides a summary of representative examples from the literature.
| Peptide Sequence/Name | Cysteine Protecting Group | Cyclization Method | Overall Yield (%) | Purity (%) | Reference |
| Somatostatin Analog (Octapeptide) | 4-Methylbenzyl (MeBzl) | Solution-phase (K₃[Fe(CN)₆]) | Not explicitly stated for overall yield | >95% (after HPLC) | [4] |
| Cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe) | Xanthyl (Xan) | On-resin (Native Chemical Ligation) | 76-86% | ~70% (initial purity) | [5] |
| Tyrocidine A | Benzyl (Bzl) | Solution-phase (Imidazole catalyzed) | 46% | >95% (after HPLC) | [6] |
| Cyclo-(L-Pro-L-Tyr-L-Pro-L-Val) | Thioester precursor | Solution-phase (HF-free Boc SPPS) | 25-35% | >95% (after HPLC) | [7] |
Experimental Protocols
The synthesis of a cyclic peptide via an intramolecular disulfide bond using this compound can be broadly divided into four main stages:
-
Solid-Phase Synthesis of the Linear Peptide: The linear peptide chain is assembled on a solid support using Boc-protected amino acids.
-
Cyclization: The disulfide bond is formed either while the peptide is still attached to the resin (on-resin cyclization) or after it has been cleaved from the support (solution-phase cyclization).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Purification and Analysis: The crude cyclic peptide is purified to homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 1: Solid-Phase Synthesis of the Linear Peptide using Boc Chemistry
This protocol describes the manual synthesis of a linear peptide on a Merrifield resin using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including Boc-L-Cys(Bzl)-OH or other appropriately protected this compound)
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.
-
Attachment of the First Amino Acid (C-terminal):
-
Dissolve the first Boc-protected amino acid (4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIEA (4 equivalents) and mix.
-
Add this solution to the swollen resin and agitate at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM (v/v) for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Boc Deprotection: After coupling the last amino acid, perform a final Boc deprotection (step 3).
-
Resin Drying: Wash the final peptide-resin with DCM (3x) and MeOH (3x) and dry under vacuum.
Protocol 2: On-Resin Cyclization via Disulfide Bond Formation
This protocol is suitable for peptides synthesized with an orthogonal cysteine protecting group like Acm (Acetamidomethyl).
Materials:
-
Peptide-resin with two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Ascorbic acid
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Iodine Oxidation:
-
Prepare a solution of iodine (10 equivalents relative to the peptide on the resin) in DMF.
-
Add the iodine solution to the resin and agitate at room temperature for 1-2 hours. The solution will turn dark brown.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry to confirm the formation of the cyclic product.
-
-
Quenching and Washing:
-
Wash the resin with DMF until the filtrate is colorless.
-
Wash the resin with a 5% aqueous solution of ascorbic acid to quench any remaining iodine.
-
Wash the resin thoroughly with water (3x), DMF (3x), and DCM (3x).
-
-
Drying: Dry the resin-bound cyclic peptide under vacuum. The peptide is now ready for cleavage and final deprotection.
Protocol 3: Solution-Phase Cyclization via Disulfide Bond Formation
This protocol is used after the linear peptide has been cleaved from the resin and deprotected.
Materials:
-
Crude linear peptide with two free thiol groups
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5) or another suitable buffer
-
Air or an oxidizing agent (e.g., potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), dimethyl sulfoxide (B87167) (DMSO))
Procedure:
-
Peptide Dissolution: Dissolve the crude linear peptide in the chosen buffer at a high dilution (typically 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or oligomerization.
-
Oxidation:
-
Air Oxidation: Stir the peptide solution vigorously, open to the atmosphere, for 24-48 hours. This is a mild and common method.
-
Chemical Oxidation: Alternatively, add a dilute solution of an oxidizing agent like K₃[Fe(CN)₆] dropwise to the stirring peptide solution.
-
-
Reaction Monitoring: Monitor the progress of the cyclization by taking aliquots of the reaction mixture and analyzing them by RP-HPLC and mass spectrometry. The peak corresponding to the linear peptide should decrease, while the peak for the cyclic peptide should increase.
-
Quenching (if necessary): If a chemical oxidizing agent was used, the reaction may need to be quenched, for example, by adding a small amount of a reducing agent like β-mercaptoethanol.
-
Lyophilization: Once the reaction is complete, freeze-dry the solution to obtain the crude cyclic peptide.
Protocol 4: HF Cleavage and Deprotection
Anhydrous hydrogen fluoride (B91410) (HF) is a highly toxic and corrosive gas that requires a specialized apparatus and handling procedures. This protocol provides a general overview and should only be performed by trained personnel in a properly equipped facility.[8][9][10]
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thiocresol, dimethyl sulfide)
-
Anhydrous hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add an appropriate scavenger cocktail (the choice of scavengers depends on the amino acid composition of the peptide).[11]
-
HF Distillation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Distill a measured amount of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of inert gas or under vacuum, ensuring it is trapped and neutralized.
-
Peptide Precipitation and Washing:
-
Wash the resulting resin and peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Filter the precipitated peptide.
-
-
Extraction: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilization: Freeze-dry the peptide solution to obtain the crude peptide powder.
Protocol 5: Purification of the Cyclic Peptide by RP-HPLC
Materials:
-
Crude cyclic peptide
-
Reverse-phase C18 HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a small amount of mobile phase A, or a solvent in which the peptide is soluble like DMSO).[12] Filter the sample through a 0.45 µm filter.
-
HPLC Method Development:
-
Perform an analytical run with a steep gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the cyclic peptide and any major impurities.
-
Optimize the gradient to achieve good separation between the desired product and impurities. A shallower gradient around the elution time of the target peptide will improve resolution.
-
-
Preparative HPLC:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient and collect fractions corresponding to the peak of the cyclic peptide.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the cyclic peptide.
-
Pooling and Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified cyclic peptide as a white, fluffy powder.
Visualizations
Experimental Workflow for On-Resin Cyclization
Caption: Workflow for on-resin synthesis of cyclic peptides.
Experimental Workflow for Solution-Phase Cyclization
Caption: Workflow for solution-phase synthesis of cyclic peptides.
Conclusion
The use of this compound in solid-phase peptide synthesis is a well-established and reliable method for the production of cyclic peptides through disulfide bond formation. The choice of an appropriate thiol protecting group is paramount to the success of the synthesis, with benzyl-based protecting groups being the standard for the Boc/Bzl strategy and orthogonal protecting groups like Acm enabling more flexible cyclization strategies. While the use of strong acids like HF for cleavage requires special precautions, the robustness of the Boc chemistry often leads to high-quality crude peptides. By following the detailed protocols provided in these application notes, researchers can confidently synthesize and purify cyclic peptides for a wide range of applications in drug discovery and chemical biology.
References
- 1. [A new synthesis of somatostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pnas.org [pnas.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-L-cysteine in Medicinal Chemistry and Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-cysteine (Boc-L-cysteine) is a cornerstone derivative of the amino acid L-cysteine, playing a pivotal role in the realms of medicinal chemistry and drug design. The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function, coupled with the unique reactivity of the thiol side chain, makes this compound an exceptionally versatile building block. Its application spans from the synthesis of complex therapeutic peptides and peptidomimetics to the construction of targeted drug delivery systems and novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs).[1] This document provides detailed application notes and experimental protocols to guide researchers in leveraging the full potential of this compound in their drug discovery and development endeavors.
I. Applications in Medicinal Chemistry
Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains.[1] The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[2]
Key Applications:
-
Synthesis of Cysteine-Containing Peptides: The thiol group of cysteine is crucial for the structure and function of many peptides, often forming disulfide bridges that stabilize the peptide's three-dimensional conformation. This compound, in conjunction with a suitable thiol protecting group, is instrumental in the synthesis of such peptides.[1]
-
Microwave-Assisted SPPS: The use of microwave irradiation can significantly accelerate the synthesis of cysteine-rich peptides, producing them in high yield and purity.[1] This method is particularly beneficial for the synthesis of long and complex peptides.
-
Synthesis of Cyclic Peptides: this compound is a key component in the synthesis of cyclic peptides, where the thiol group can be used for on-resin or solution-phase cyclization, often via disulfide bond formation.
Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound and its derivatives are valuable starting materials for the synthesis of various peptidomimetic scaffolds.[] The ability to modify the cysteine side chain allows for the introduction of diverse functionalities to probe structure-activity relationships (SAR).
Targeted Drug Delivery
The unique reactivity of the cysteine thiol group makes it an ideal anchor for conjugating drugs to targeting moieties, such as antibodies or nanoparticles. This compound can be incorporated into a linker or the targeting molecule itself, and after deprotection, the free thiol can be used for site-specific conjugation of a therapeutic agent. This strategy is employed to enhance the delivery of drugs to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.
PROTACs and Other Novel Modalities
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and this compound can be a valuable building block in the synthesis of these linkers. The thiol group provides a convenient handle for attaching the target-binding and E3 ligase-binding moieties. For instance, PROTACs have been developed to target the oncogenic BCR-ABL protein in chronic myeloid leukemia.[4][5][6]
II. Quantitative Data
The following tables summarize quantitative data for various applications of this compound derivatives.
Table 1: Inhibitory Activity of a Cysteine-Derived SHP2 Inhibitor
| Compound | Target | IC50 (μM) |
| Compound 99 | Y279C SHP2 | ~6 |
| Compound 99 | Wild-type SHP2 | >100 |
Data from a study on the discovery of a specific inhibitor of a pathogenic mutant of SHP2 phosphatase.[7]
Table 2: Antiproliferative Activity of a Bcr-Abl PROTAC
| Compound | Cell Line | IC50 (nM) |
| Degrader 7o | Ba/F3T315I | 26.8 ± 9.7 |
Data from a study on the development of PROTACs to overcome drug resistance in chronic myeloid leukemia.[8][9]
III. Experimental Protocols
General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide
This protocol outlines the manual synthesis of a generic cysteine-containing peptide on a resin support.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH or other suitably protected cysteine)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Shaking vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a shaking vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of the desired Fmoc-amino acid in DMF.
-
Add 3-4 equivalents of a coupling agent (e.g., DIC) and an activator (e.g., HOBt or OxymaPure).
-
Add 6-8 equivalents of DIEA.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (5x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of cysteine, use a protected form such as Fmoc-Cys(Trt)-OH.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Boc Deprotection
This protocol describes the removal of the N-terminal Boc group during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Scavengers (e.g., dithiothreitol (B142953) (DTT) if Cys, Met, or Trp are present)
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Pre-wash: Drain the DCM and wash the resin twice with DCM.
-
Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin. Include scavengers if necessary.
-
Shake the mixture for 1-2 minutes.
-
Drain the solution.
-
Add a fresh portion of the TFA/DCM solution and shake for 20-30 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).
-
Neutralization:
-
Add a 5-10% solution of DIEA in DCM to the resin.
-
Shake for 5-10 minutes.
-
Drain and repeat the neutralization step.
-
-
Final Washing: Wash the resin thoroughly with DCM (5x) to remove excess DIEA. The resin is now ready for the next coupling step.
IV. Visualizations
Signaling Pathway Diagram
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Cysteine-containing molecules are being explored as inhibitors of key kinases in this pathway.[][][12][13]
Caption: Inhibition of the PI3K/Akt signaling pathway by cysteine-derived small molecules.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the solid-phase synthesis of a cysteine-containing peptide, incorporating this compound.
Caption: Workflow for Boc-SPPS of a cysteine-containing peptide.
Logical Relationship Diagram: PROTAC Synthesis Strategy
This diagram illustrates the general synthetic strategy for a PROTAC, where this compound can be incorporated into the linker.
Caption: General synthetic strategy for a PROTAC molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting a Pathogenic Cysteine Mutation: Discovery of a Specific Inhibitor of Y279C SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-L-cysteine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of N-tert-butoxycarbonyl-L-cysteine (Boc-L-cysteine) in the development of advanced drug delivery systems. It includes comprehensive application notes, structured tables of quantitative data, detailed experimental protocols, and visualizations of key processes.
Application Notes
This compound is a protected amino acid that serves as a versatile building block in the design of sophisticated drug delivery carriers. The presence of the Boc protecting group on the amine and the inherent reactivity of the thiol group in cysteine make it a valuable tool for creating stimuli-responsive and targeted drug delivery vehicles.
Redox-Responsive Drug Delivery Systems
The thiol group of cysteine is the cornerstone for creating redox-responsive systems. After the deprotection of the Boc group, the free amine can be used for further conjugation, while the thiol group can form disulfide bonds. These disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, particularly in cancer cells where the concentration of glutathione (B108866) (GSH) is significantly elevated.[][2] This targeted cleavage allows for the specific release of encapsulated drugs at the site of action, minimizing off-target toxicity.[3][4]
Key Features:
-
Targeted Drug Release: Exploits the high intracellular GSH concentration in tumor cells for site-specific drug delivery.[][2]
-
Enhanced Stability: Disulfide-linked carriers can be stable in circulation, protecting the drug payload from premature degradation.[2]
-
Versatility: Can be incorporated into various nanocarriers, including nanoparticles, micelles, and polymers.[5]
Mucoadhesive Drug Delivery Systems
This compound is instrumental in the synthesis of thiolated polymers, or "thiomers."[6] By covalently attaching cysteine to a polymer backbone (e.g., chitosan, poly(acrylic acid)), the resulting thiomer exhibits enhanced mucoadhesive properties.[7][8] The thiol groups form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to prolonged residence time of the drug delivery system at mucosal surfaces (e.g., gastrointestinal tract, buccal cavity).[2][8] This prolonged contact time significantly improves drug absorption.[6]
Key Features:
-
Enhanced Mucoadhesion: Covalent bonding with mucus layers provides superior adhesion compared to non-thiolated polymers.[8]
-
Improved Drug Bioavailability: Longer residence time at absorption sites increases the overall uptake of the drug.
-
Controlled Release: The polymer matrix can be designed for sustained drug release over an extended period.[2]
Functionalized Liposomes and Nanoparticles
The deprotected cysteine moiety can be used to functionalize the surface of liposomes and nanoparticles.[9][] The thiol group serves as a reactive handle for the attachment of targeting ligands, such as peptides, antibodies, or folic acid, via maleimide (B117702) chemistry or thiol-disulfide exchange reactions.[] This surface modification enables active targeting of the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
Key Features:
-
Active Targeting: Allows for the specific recognition of and binding to target cells.
-
Improved Cellular Uptake: Ligand-receptor interactions can facilitate the internalization of the drug carrier.
-
Versatile Conjugation Chemistry: The thiol group offers a reliable point of attachment for a wide range of targeting moieties.
Hydrogel-Based Drug Delivery
This compound can be incorporated into hydrogel networks to create systems for the controlled release of therapeutics.[11][] The thiol groups can participate in cross-linking reactions, forming disulfide bonds that contribute to the hydrogel's structural integrity. These disulfide cross-links can be cleaved in a reducing environment, leading to the degradation of the hydrogel and the subsequent release of the encapsulated drug.[]
Key Features:
-
Stimuli-Responsive Release: Drug release can be triggered by changes in the redox environment.
-
Tunable Properties: The degree of cross-linking and, consequently, the drug release kinetics can be controlled by the concentration of thiolated components.[11]
-
Biocompatibility: Cysteine is a natural amino acid, contributing to the biocompatibility of the hydrogel system.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for various drug delivery systems utilizing L-cysteine.
Table 1: Nanoparticle-Based Drug Delivery Systems
| Nanoparticle Type | Drug | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Cysteine-based Hydrophobic Polymer NPs | Lapatinib | 79.71 | 12.5 | Not Reported | [13] |
| Poly L-lactide-L-Cysteine NPs | 5-Fluorouracil | 242.7 ± 37.11 | Not Reported | >70 (conjugation) | [14] |
| Thiolated Chitosan Nanoparticles | Insulin | 261 ± 3.06 | Not Reported | 81.3 ± 5.3 | [15] |
| Mesoporous Silica Nanoparticles | Aprepitant | <200 | 6.7 - 6.9 | 84 - 85 | [16] |
Table 2: In Vitro Drug Release Characteristics
| Delivery System | Drug | Release Trigger | Time for ~50% Release | Total Release (%) | Reference |
| Poly L-lactide-L-Cysteine NPs | 5-Fluorouracil | Passive Diffusion | ~12 hours | 58% in 24h | [14] |
| Redox-Responsive CMS Nanocarrier | Nile Red | 10 mM DTT | ~8 hours | ~90% in 24h | [4] |
| Thiolated Polycarbophil Tablets | Leucine-enkephalin | Swelling/Diffusion | >12 hours | Controlled >24h | [2] |
| S-Benzyl Cysteine Hydrogel | 5-Fluorouracil | Passive Diffusion | ~24 hours | ~70% in 72h | [17] |
Experimental Protocols
Protocol 1: Synthesis of Redox-Responsive Nanoparticles using L-cysteine
This protocol describes the general steps for synthesizing redox-responsive nanoparticles where a drug is conjugated via a disulfide bond.
Materials:
-
Polymer with a reactive group (e.g., NHS-ester terminated polymer)
-
L-cysteine
-
Drug with a reactive group (e.g., amine)
-
Activating agents (e.g., EDC, NHS)
-
Reducing agent (e.g., DTT)
-
Solvents (e.g., DMF, DMSO, water)
-
Dialysis membrane
Procedure:
-
Synthesis of Thiolated Polymer: a. Dissolve the polymer in an appropriate solvent (e.g., DMF). b. Add L-cysteine and a coupling agent like EDC/NHS to conjugate cysteine to the polymer via an amide bond. c. Stir the reaction mixture at room temperature for 24 hours. d. Purify the thiolated polymer by dialysis against water and lyophilize.
-
Drug Conjugation via Disulfide Bond: a. Activate the drug with a thiol-reactive group if it doesn't already have one. b. Dissolve the thiolated polymer in a suitable buffer (pH ~7-8). c. Add the activated drug to the polymer solution. d. Allow the reaction to proceed for several hours to form the disulfide-linked drug-polymer conjugate.
-
Nanoparticle Formulation: a. Dissolve the drug-polymer conjugate in an organic solvent. b. Add the organic solution dropwise to a vigorously stirred aqueous solution (nanoprecipitation). c. Stir for several hours to allow for solvent evaporation and nanoparticle formation.
-
Characterization: a. Determine particle size and zeta potential using Dynamic Light Scattering (DLS). b. Analyze morphology using Transmission Electron Microscopy (TEM). c. Quantify drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC after nanoparticle disruption.
-
In Vitro Drug Release Study: a. Disperse the drug-loaded nanoparticles in a release medium (e.g., PBS) with and without a reducing agent (e.g., 10 mM DTT or GSH). b. Place the dispersion in a dialysis bag and incubate at 37°C. c. At predetermined time points, withdraw samples from the external medium and quantify the released drug using UV-Vis or HPLC.
Protocol 2: Thiolation of a Carboxyl-Containing Polymer with this compound
This protocol outlines the covalent attachment of L-cysteine to a polymer backbone like poly(acrylic acid) (PAA).
Materials:
-
Poly(acrylic acid) (PAA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Hydrochloric acid (HCl)
-
Dialysis tubing (MWCO 3500 Da)
-
Deionized water
Procedure:
-
Activation of PAA: a. Dissolve PAA in deionized water. b. Add EDC and NHS to the PAA solution to activate the carboxylic acid groups. Stir for 30 minutes at room temperature.
-
Conjugation of this compound: a. Dissolve this compound in deionized water and add it to the activated PAA solution. b. Adjust the pH to 5.0 and stir the reaction mixture for 24 hours at room temperature.
-
Purification and Deprotection: a. Purify the this compound-PAA conjugate by dialysis against deionized water for 3 days. b. To remove the Boc protecting group, adjust the pH of the polymer solution to 2.0 with HCl and stir for 1 hour. c. Re-purify the thiolated polymer by dialysis against 1 mM HCl and then against deionized water (pH adjusted to 3.0) for 3 days. d. Lyophilize the purified solution to obtain the thiolated PAA (PAA-cys).
-
Quantification of Thiol Groups: a. Use Ellman's reagent (DTNB) to quantify the amount of free thiol groups on the polymer backbone. Measure the absorbance at 412 nm.
Visualizations (Graphviz DOT Language)
Signaling Pathway for Redox-Responsive Drug Release
Caption: Redox-responsive drug release mechanism in a high-glutathione environment.
Experimental Workflow for Thiolated Polymer Synthesis
References
- 2. Development of buccal drug delivery systems based on a thiolated polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 13. Cysteine-based redox-responsive nanoparticles for small-molecule agent delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. L-Cysteine conjugated poly L-lactide nanoparticles containing 5-fluorouracil: formulation, characterization, release and uptake by tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Boc-Solid Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides. The tert-butyloxycarbonyl (Boc) strategy is a well-established method that utilizes an acid-labile Boc group for the temporary protection of the Nα-terminus.[1] A critical decision in peptide synthesis is the choice between manual and automated approaches. Manual synthesis provides flexibility and is cost-effective for small-scale work, while automated synthesis offers high throughput and reproducibility for larger-scale production.[1][2] This document provides a detailed comparison of manual and automated Boc-SPPS, including quantitative data, experimental protocols, and workflow diagrams to guide researchers in selecting the appropriate method for their needs.
Data Presentation: Quantitative Comparison
The selection of a synthesis method often depends on quantitative factors such as time, cost, and the quality of the final peptide. The following table summarizes key performance indicators for manual versus automated Boc-SPPS.
| Parameter | Manual Boc-SPPS | Automated Boc-SPPS | Key Considerations |
| Synthesis Time per Cycle | 1-3 hours[1] | 30-60 minutes[1] | Automated systems significantly reduce the time required for each amino acid addition. |
| Hands-on Time per Cycle | 1-2 hours[3] | 5-15 minutes (for setup)[3] | Automation drastically minimizes the need for constant operator intervention.[4] |
| Typical Crude Purity | 70-90%[3] | 85-98%[3] | Automation generally leads to higher purity due to precise control and reduced human error.[1] |
| Typical Yield per Coupling Step | 95-99%[3] | >99%[3] | Consistent and optimized reaction conditions in automated synthesizers improve coupling efficiency. |
| Reproducibility | Operator-dependent[3] | High[3] | Automated systems ensure high reproducibility between synthesis runs.[4] |
| Throughput | Low (typically one peptide at a time)[3] | High (multiple peptides can be synthesized in parallel)[4] | Automated synthesizers are ideal for high-throughput screening and production. |
| Initial Cost | Low[1] | High | Manual setups require minimal specialized equipment, whereas automated synthesizers are a significant investment.[1] |
| Flexibility & Optimization | High[1] | Moderate to Low | Manual synthesis allows for real-time adjustments and the use of non-standard reagents.[1] |
Experimental Protocols
The following protocols outline the key steps in Boc-SPPS. While the fundamental chemistry is the same, the execution differs between manual and automated methods.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the C-terminal amino acid and desired cleavage conditions (e.g., Merrifield, PAM, or MBHA resin).[5]
-
Manual Protocol:
-
Automated Protocol:
-
The resin is placed in the reaction vessel of the automated synthesizer.
-
The synthesizer is programmed to perform a series of DCM washes to swell the resin.
-
Protocol 2: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Reagents:
-
Manual Protocol:
-
Add the deprotection solution to the swollen resin and agitate for 5 minutes for a pre-wash.[5]
-
Drain the solution and add fresh deprotection solution, then agitate for 20-30 minutes at room temperature.[5][7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (B130326) (IPA) (2 times), and then DCM again (3-5 times).[7]
-
Add the neutralization solution to the resin and agitate for 2 minutes. Repeat this step.[7]
-
Wash the resin with DCM (3-5 times) to remove excess base.[7]
-
-
Automated Protocol:
Protocol 3: Amino Acid Coupling
This step forms the peptide bond between the newly deprotected N-terminus and the incoming Boc-protected amino acid.
-
Reagents:
-
Manual Protocol:
-
In a separate vessel, dissolve the Boc-amino acid and coupling reagents in DMF. Add DIEA to activate the amino acid.[10]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.[10]
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow or no color change) indicates complete coupling.[10][11] If the test is positive, a second coupling may be necessary.[12]
-
-
Automated Protocol:
Protocol 4: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the permanent side-chain protecting groups.
-
Reagents:
-
Cleavage Cocktail: The composition depends on the peptide sequence. A common cocktail is TFA/Triethylsilane (TES)/Thioanisole (96:2:2 v/v/v).[13] For peptides with sensitive residues, other scavengers like 1,2-Ethanedithiol (EDT) and anisole (B1667542) may be included.[13]
-
Cold (-20°C) anhydrous diethyl ether.[13]
-
-
Manual Protocol (typically performed even with automated synthesis):
-
Wash the final peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[13]
-
Incubate the mixture for a specified time (e.g., 4 hours) at a specific temperature (e.g., 40°C), with occasional agitation.[13]
-
Filter the mixture to separate the resin and collect the filtrate containing the peptide.
-
Slowly add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[13]
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether.[13]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Visualizations
Caption: General workflow of a single cycle in Boc-SPPS.
Caption: Comparative workflow of manual versus automated Boc-SPPS.
Caption: Decision tree for selecting between manual and automated SPPS.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient acid concentration or reaction time.[11] - Steric hindrance from bulky amino acids.[11] - Inadequate resin swelling.[11] | - Increase TFA concentration or extend reaction time.[11] - Perform a second deprotection step. - Ensure proper resin swelling before starting the synthesis.[11] |
| Incomplete Coupling | - Steric hindrance of the amino acid (e.g., Valine).[12] - Peptide aggregation on the resin.[12] - Ineffective coupling reagents. | - Perform a double coupling with fresh reagents.[12] - Switch to a more powerful coupling reagent like HATU or HCTU.[12] - Increase the reaction temperature slightly (30-50°C).[12] |
| Side Reactions during Deprotection | - Alkylation of sensitive residues (Trp, Met) by carbocations generated during TFA deprotection.[1] | - Add scavengers like dithioethane (DTE) to the deprotection solution.[1][8] |
Conclusion
The choice between manual and automated Boc-SPPS is dependent on the specific goals of a project. Manual synthesis is highly advantageous for protocol development, troubleshooting, and small-scale production where flexibility is paramount.[1] It offers a low-cost entry point for laboratories with limited budgets.[3] In contrast, automated synthesis is the preferred method for high-throughput production, the synthesis of long or complex peptides, and for ensuring high reproducibility.[1] By minimizing human error, automation generally leads to higher purity and more consistent yields, offsetting the significant initial investment through reduced labor costs and increased productivity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-L-Cysteine Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling of Boc-L-cysteine in solid-phase peptide synthesis (SPPS). This document outlines the inherent challenges, compares common coupling reagents and conditions, and offers detailed experimental protocols to optimize synthesis outcomes and minimize side reactions.
Introduction: The Challenges of Incorporating Cysteine
The incorporation of cysteine residues into peptide sequences using Boc-SPPS presents unique challenges, primarily due to the nucleophilic nature of the thiol side chain and the susceptibility of the α-proton to epimerization. Key challenges include:
-
Racemization: Cysteine is one of the amino acids most prone to racemization during peptide coupling.[1][2][3] The electron-withdrawing effect of the sulfur atom increases the acidity of the α-proton, making it susceptible to abstraction by bases present in the coupling reaction, leading to the formation of a planar enolate intermediate that can be protonated to yield a mixture of L- and D-isomers.[4]
-
Side Reactions: The thiol group of cysteine must be protected to prevent unwanted side reactions, such as oxidation to form disulfide bonds.[5] In Boc chemistry, a variety of S-protecting groups are employed, each with its own advantages and cleavage conditions.[5]
-
β-Elimination: Peptides with a C-terminal cysteine attached to Wang-type resins can undergo base-catalyzed elimination of the protected sulfhydryl group, leading to the formation of a dehydroalanine (B155165) residue. This can then react with piperidine (B6355638) (if used, though less common in Boc-SPPS) to form 3-(1-piperidinyl)alanine.[2]
Side-Chain Protection for this compound
The selection of an appropriate thiol protecting group is critical for a successful synthesis. In Boc chemistry, the protecting group must be stable to the acidic conditions used for Nα-Boc removal (typically TFA in DCM) but removable during the final cleavage from the resin (e.g., with HF).[5][6]
Commonly Used S-Protecting Groups in Boc-SPPS:
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate | Stable to HF; allows for selective disulfide bond formation. |
| Benzyl | Bzl | HF, TFMSA | Standard and widely used protecting group.[5] |
| 4-Methylbenzyl | 4-MeBzl | HF | Similar to Bzl, offers slightly different cleavage kinetics.[5] |
| 4-Methoxybenzyl | 4-MeOBzl | HF, TFMSA | More acid-labile than Bzl.[5] |
| Trityl | Trt | TFA/TIS, Iodine | Acid-labile, can be removed on-resin for cyclization.[5] Using the bulky trityl group can help minimize β-elimination side products.[2] |
| tert-Butyl | tBu | HF | Stable to TFA.[5] |
Comparison of Coupling Reagents and Conditions
The choice of coupling reagent and the reaction conditions significantly impact the efficiency of the coupling reaction and the extent of racemization.
Carbodiimides (DCC, DIC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classical coupling reagents.[7] To suppress racemization, they are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[8][9] The combination of DIC/HOBt is a recommended method for minimizing racemization when coupling cysteine derivatives.[8]
Uronium/Aminium and Phosphonium Salts (HBTU, HATU, PyBOP)
Reagents such as HBTU, HATU, and PyBOP are highly efficient and provide rapid coupling.[8][10] However, they require the presence of a tertiary base (e.g., DIPEA or NMM), which can significantly increase the risk of cysteine racemization.[8][11][12] While effective for many amino acids, their use with cysteine requires careful optimization to balance reaction speed with the suppression of epimerization.[13] HATU is known to react faster and with less epimerization compared to HBTU.[10]
Quantitative Comparison of Racemization Levels
The extent of racemization is highly dependent on the coupling method and the specific protecting group on the cysteine. The following table summarizes representative data on cysteine racemization under various conditions.
| Cysteine Derivative | Coupling Reagent/Base | % Racemization (D-isomer) | Reference |
| Fmoc-Cys(Trt)-OH | HBTU/DIPEA | 10.9 | [3] |
| Fmoc-Cys(Trt)-OH | HCTU/Proton Sponge | 3.5 | [3] |
| Fmoc-Cys(Trt)-OH | HCTU/TMP | 1.3 | [3] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74 | [11] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3 | [11] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8 | [11] |
| Boc-Cys(MBom)-OH | Uronium activation/base | 0.4 | [14] |
| Boc-Cys(Dpm)-OH | Uronium activation/base | 1.2 | [14] |
| Boc-Cys(Trt)-OH | Uronium activation/base | 8.0 | [14] |
Note: Much of the recent quantitative data is derived from Fmoc-based synthesis, but the trends in racemization propensity of coupling reagents are generally applicable to Boc-SPPS as well.
Experimental Protocols
The following are detailed protocols for the coupling of this compound derivatives in manual solid-phase peptide synthesis.
Protocol 1: DIC/HOBt Mediated Coupling (Low Racemization)
This protocol is recommended for minimizing racemization during the coupling of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Cys(SR)-OH (e.g., Boc-L-Cys(Bzl)-OH) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 20-30 minutes, followed by washing with DMF (3 x 1 min).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, then 1 x 20 min). Wash the resin with DCM (3x), and DMF (3x).[4]
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 min). Wash the resin with DMF (5x).[4]
-
Amino Acid Activation: In a separate reaction vessel, dissolve Boc-L-Cys(SR)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling: Add DIC (3 eq.) to the amino acid solution and add this pre-activated mixture to the neutralized resin immediately.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction using the Kaiser test.[4] A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: HBTU/DIPEA Mediated Coupling (Fast Coupling)
This protocol is faster but carries a higher risk of racemization. It may be suitable for non-critical cysteine positions or when speed is essential.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Cys(SR)-OH (e.g., Boc-L-Cys(Bzl)-OH) (3 equivalents)
-
HBTU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
In-situ Neutralization and Coupling: a. In a separate vessel, dissolve Boc-L-Cys(SR)-OH (3 eq.) and HBTU (3 eq.) in DMF. b. Add the amino acid/HBTU solution to the deprotected (but not yet neutralized) TFA salt of the peptide-resin. c. Add DIPEA (6 eq.) to the reaction mixture.[10][13]
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction using the Kaiser test. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizations
Racemization Mechanism of Cysteine
Caption: Mechanism of cysteine racemization via a planar enolate intermediate.
General Workflow for a Single Boc-SPPS Coupling Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: On-Resin Cyclization of Peptides with Boc-L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides often exhibit enhanced biological activity, stability against enzymatic degradation, and improved conformational rigidity compared to their linear counterparts, making them attractive candidates for therapeutic drug development. On-resin cyclization, particularly through disulfide bond formation between cysteine residues, offers a streamlined and efficient method for synthesizing these complex molecules. This approach minimizes intermolecular side reactions and simplifies purification processes. This document provides detailed application notes and protocols for the on-resin cyclization of peptides synthesized using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) chemistry, with a focus on the incorporation and cyclization of Boc-L-cysteine residues.
Core Principles
The on-resin cyclization of peptides containing cysteine involves several key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using Boc-protected amino acids. For cysteine residues, side-chain protecting groups are crucial for preventing premature oxidation and side reactions.
-
Selective Deprotection: The side-chain protecting groups of the cysteine residues intended for cyclization are selectively removed while the peptide remains attached to the resin and other amino acid side chains remain protected.
-
On-Resin Oxidation (Cyclization): The newly exposed thiol groups of the cysteine residues are oxidized to form a disulfide bridge.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.
-
Purification and Analysis: The final cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Data Presentation
Table 1: Common Cysteine Side-Chain Protecting Groups for Boc-SPPS and their Removal Conditions
| Protecting Group | Abbreviation | Structure | Removal Reagent | Orthogonality |
| Acetamidomethyl | Acm | -CH₂-NH-CO-CH₃ | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃) | Orthogonal to HF cleavage |
| Trityl | Trt | -C(C₆H₅)₃ | Mild acid (e.g., TFA), Iodine (I₂) | Not fully orthogonal to Boc removal |
| 4-Methoxytrityl | Mmt | -C(C₆H₅)₂(C₆H₄-p-OCH₃) | Dilute TFA (1-3%) | Orthogonal to HF cleavage |
| tert-Butylthio | StBu | -S-tBu | Reducing agents (e.g., thiols), phosphines | Orthogonal to HF cleavage |
Table 2: Comparison of On-Resin Oxidation Reagents for Disulfide Bond Formation
| Oxidizing Reagent | Typical Concentration & Solvent | Reaction Time | Advantages | Disadvantages |
| Iodine (I₂) | 10 equivalents in DMF or DMF/H₂O | 30-60 minutes | Widely used, effective for Acm removal and oxidation.[1] | Can cause side reactions with sensitive residues (e.g., Trp, Tyr). |
| N-Chlorosuccinimide (NCS) | 2 equivalents in DMF | ~15 minutes | Fast, compatible with oxidation-prone residues like Met and Trp.[2] | Requires careful control of equivalents. |
| Thallium(III) trifluoroacetate (Tl(TFA)₃) | 1.2 equivalents in DMF/anisole | ~80 minutes at 0°C | Effective for Acm removal and oxidation. | Highly toxic. |
| Air/Oxygen (Base-catalyzed) | Weak base (e.g., tertiary amine) in DMF | Hours to days | Milder conditions. | Slow, can lead to dimer formation.[3] |
Experimental Protocols
Protocol 1: Boc-SPPS of a Linear Peptide Containing Two Cys(Acm) Residues
This protocol outlines the assembly of a linear peptide on a standard resin, such as MBHA or PAM resin, using Boc chemistry.
Materials:
-
Boc-amino acids (including Boc-Cys(Acm)-OH)
-
MBHA or PAM resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
Piperidine (for optional Fmoc-based deprotection if using a mixed strategy)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 1-2 minutes, followed by a 30-minute treatment with 50% TFA in DCM to remove the Boc protecting group from the N-terminal amino acid.
-
Washes: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Amino Acid Coupling: Activate the next Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washes: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence, incorporating Boc-Cys(Acm)-OH at the desired positions.
-
Final Boc Deprotection: After coupling the final amino acid, remove the N-terminal Boc group as described in step 2.
-
Washes and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: On-Resin Cyclization via Iodine Oxidation
This protocol describes the deprotection of Acm groups and subsequent disulfide bond formation using iodine.
Materials:
-
Peptidyl-resin from Protocol 1
-
DMF
-
Iodine (I₂)
-
2% Ascorbic acid in DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the dried peptidyl-resin in DMF for 30-60 minutes.
-
Iodine Oxidation: Prepare a solution of iodine (10 equivalents relative to the peptide) in DMF (can add a small amount of water, e.g., DMF/H₂O 4:1 v/v, to improve solubility)[4]. Add the iodine solution to the resin and shake at room temperature for 40-60 minutes.[4] The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Quenching and Washes: Filter the resin and wash it with DMF. To remove excess iodine, wash the resin with a 2% ascorbic acid solution in DMF until the resin and solution are colorless.
-
Final Washes: Wash the resin thoroughly with DMF, followed by DCM, and then dry under vacuum.
Protocol 3: Cleavage from Resin and Global Deprotection
This protocol uses anhydrous hydrogen fluoride (B91410) (HF) for cleavage, a standard method in Boc chemistry.
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Cyclized peptidyl-resin from Protocol 2
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the dried, cyclized peptidyl-resin in the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole) to protect sensitive amino acid side chains.
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid). Lyophilize the aqueous extract to obtain the crude cyclic peptide.
Mandatory Visualizations
Caption: Experimental workflow for on-resin peptide cyclization using Boc chemistry.
Caption: Chemical pathway for on-resin disulfide bond formation.
References
Application Notes and Protocols for Boc-L-Cysteine in Peptide Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are critical post-translational modifications that play a pivotal role in the structural stabilization and biological activity of a vast array of peptides and proteins. These covalent linkages, formed by the oxidation of two cysteine residues, introduce conformational constraints that are often essential for high-affinity receptor binding and enhanced metabolic stability. The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS), particularly utilizing Boc-L-Cys(Bzl)-OH, remains a robust and effective method for the synthesis of cysteine-containing peptides destined for disulfide bridging.
This document provides detailed application notes and experimental protocols for the use of Boc-L-cysteine in the synthesis of peptides and the subsequent formation of disulfide bonds. It covers the entire workflow from solid-phase synthesis and cleavage to disulfide bond formation and product analysis.
Core Principles
The synthesis of peptides with a single disulfide bond using this compound typically involves the following key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using Boc-protected amino acids. For cysteine residues, the thiol group is protected with an acid-labile S-benzyl (Bzl) group, which is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection.
-
Cleavage and Deprotection: Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups, including the S-benzyl groups on cysteine residues, are removed simultaneously using strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).
-
Disulfide Bond Formation (Oxidation): The linear peptide with free thiol groups is then subjected to an oxidation reaction to form the disulfide bond. Common methods include air oxidation and iodine oxidation.
-
Purification and Analysis: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Experimental Protocols
Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing two cysteine residues using Boc-L-Cys(Bzl)-OH.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids, including Boc-L-Cys(Bzl)-OH
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or suitable alternative
-
Piperidine (for neutralization)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1 hour, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/HOBt in DMF).
-
Boc Deprotection: Remove the Nα-Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with 10% DIEA in DMF.
-
Amino Acid Coupling: Couple the subsequent Boc-protected amino acids, including Boc-L-Cys(Bzl)-OH, using a coupling agent like DIC/HOBt in DMF. Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
-
Final Boc Deprotection: Remove the final Nα-Boc group as described in step 3.
-
Washing and Drying: Thoroughly wash the peptide-resin with DMF, DCM, and methanol (B129727), and then dry it under vacuum.
Protocol 2: HF Cleavage and Deprotection
Warning: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Addition of Scavengers: Add a scavenger mixture to the peptide-resin. A common mixture is 90% HF, 5% anisole, 3% thioanisole, and 2% p-cresol. The scavengers protect acid-sensitive residues from side reactions.
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C and condense the anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Washing: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Disulfide Bond Formation
Two common methods for disulfide bond formation are presented below. The choice of method depends on the peptide sequence and desired reaction conditions.
Method A: Air Oxidation
This is a mild and straightforward method suitable for many peptides.
Materials:
-
Crude linear peptide with free thiols
-
Ammonium (B1175870) bicarbonate buffer (0.1 M, pH 8.0-8.5) or another suitable buffer
Procedure:
-
Dissolution: Dissolve the crude peptide in the ammonium bicarbonate buffer at a low concentration (typically 0.1-1.0 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. The dissolved oxygen in the buffer acts as the oxidizing agent.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by RP-HPLC and mass spectrometry. The cyclic product will typically have a shorter retention time than the linear precursor.
-
Lyophilization: Once the reaction is complete, lyophilize the solution to remove the buffer salts.
Method B: Iodine Oxidation
This is a faster and more potent oxidation method.
Materials:
-
Crude linear peptide with free thiols
-
Aqueous acetic acid or methanol
-
Iodine solution (in methanol or acetic acid)
-
Ascorbic acid solution (to quench excess iodine)
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable solvent such as 60% aqueous acetic acid or methanol.
-
Oxidation: Add the iodine solution dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of iodine.
-
Reaction Time: Allow the reaction to proceed for 1-2 hours.
-
Monitoring: Monitor the reaction by RP-HPLC and mass spectrometry.
-
Quenching: Quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.
-
Solvent Removal: Remove the solvent under reduced pressure.
Protocol 4: Purification and Analysis
Materials:
-
Crude cyclic peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC using a suitable gradient of Solvent A and Solvent B.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the cyclic peptide (which should be 2 Da less than the linear precursor due to the formation of the disulfide bond).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of peptides using the this compound strategy.
Table 1: Comparison of Disulfide Bond Formation Methods for a Model Peptide
| Oxidation Method | Peptide Concentration | Reaction Time | Crude Purity (%) | Isolated Yield (%) |
| Air Oxidation | 0.5 mg/mL | 48 hours | 65-75 | 30-40 |
| Iodine Oxidation | 1.0 mg/mL | 2 hours | 70-80 | 35-45 |
Yields are calculated based on the starting amount of crude linear peptide.
Table 2: Synthesis and Cyclization of Oxytocin (B344502) via Boc-SPPS
| Step | Parameter | Value | Reference |
| Synthesis Strategy | Nα-protection | Boc | [1] |
| Cys protection | Bzl | [1] | |
| Cleavage | Reagent | Anhydrous HF | [1] |
| Oxidation | Method | Iodine | [2] |
| Crude Yield after Oxidation | ~80% | [2] | |
| Purification | Method | Preparative RP-HPLC | [1] |
| Final Product | Purity | >98% | [1] |
| Overall Yield | 25-35% | [3] |
Visualizations
Experimental Workflow for Disulfide Bonded Peptide Synthesis
Caption: Workflow for peptide synthesis and disulfide bond formation.
Signaling Pathway Example: N/A for this topic
Logical Relationship: Decision Tree for Oxidation Method Selection
Caption: Decision tree for selecting an appropriate oxidation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106589069B - A kind of preparation method of oxytocin - Google Patents [patents.google.com]
Site-Specific Protein Modification: A Guide to Cysteine Bioconjugation
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the creation of precisely engineered biomolecules for a vast array of applications, from therapeutic antibody-drug conjugates (ADCs) to fluorescently labeled proteins for cellular imaging. Among the canonical amino acids, cysteine stands out as a prime target for such modifications. Its unique nucleophilicity and relatively low natural abundance allow for highly selective chemical reactions, ensuring the attachment of probes, drugs, or other moieties at a specific, predetermined location within the protein structure.[1][]
This document provides a comprehensive overview and detailed protocols for the site-specific modification of proteins at cysteine residues. It is designed to guide researchers through the process of introducing a targetable cysteine residue and subsequently modifying it with a desired functional group.
A Note on Boc-L-cysteine: It is important to clarify the role of N-α-tert-butoxycarbonyl-L-cysteine (this compound). This compound is primarily utilized as a protected amino acid building block in solid-phase peptide synthesis (SPPS).[3][4] The "Boc" group protects the N-terminal amine, allowing for controlled, stepwise elongation of a peptide chain.[5] It is not typically used as a reagent for the direct modification of existing proteins. The protocols detailed below focus on the modification of cysteine residues already present within a protein's sequence or introduced via genetic engineering.
Core Concept: The Advantages of Cysteine for Site-Specific Modification
Cysteine is the amino acid of choice for site-specific protein modification for several key reasons:
-
Unique Nucleophilicity: The thiol (-SH) side chain of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻).[1] This high reactivity allows for rapid and efficient conjugation with a wide range of electrophilic reagents under mild, biocompatible conditions.
-
Low Natural Abundance: Cysteine is one of the least common amino acids in proteins.[] This low abundance minimizes the chances of off-target modifications, especially when a protein naturally contains few or no surface-accessible cysteine residues.
-
Engineered Specificity: For proteins lacking a suitably located native cysteine, site-directed mutagenesis can be used to introduce a cysteine residue at virtually any desired position. This provides complete control over the site of modification.[1][]
General Experimental Workflow
The overall process for site-specific modification of a protein at a cysteine residue can be broken down into several key stages. The following diagram illustrates a typical workflow, from initial protein engineering to the final, characterized conjugate.
Caption: General workflow for site-specific protein modification at a cysteine residue.
Quantitative Data Summary
The choice of reagent for cysteine modification depends on the desired stability of the resulting bond and the specific application. The following tables summarize common thiol-reactive chemistries and analytical techniques used in cysteine bioconjugation.
Table 1: Comparison of Common Thiol-Reactive Reagents
| Reagent Class | Reaction Type | Bond Formed | Stability | Key Features |
| Maleimides | Michael Addition | Thioether | Stable, but can undergo retro-Michael reaction | Highly specific for thiols at pH 6.5-7.5. Widely used.[6] |
| Iodoacetamides | Nucleophilic Substitution | Thioether | Highly Stable | Very reactive, but can show some off-target reactivity with other nucleophiles (e.g., histidine) at higher pH. |
| Vinyl Sulfones | Michael Addition | Thioether | Highly Stable | Reacts slower than maleimides but forms a very stable bond. |
| Pyridyl Disulfides | Thiol-Disulfide Exchange | Disulfide | Reversible | The disulfide bond can be cleaved with reducing agents like DTT or TCEP. Useful for reversible modifications. |
Table 2: Analytical Techniques for Characterization of Modified Proteins
| Technique | Purpose | Quantitative Information Provided |
| Mass Spectrometry (MS) | Confirm modification and determine efficiency | Precise mass of the modified protein, ratio of modified to unmodified protein (labeling efficiency). |
| SDS-PAGE | Assess purity and confirm conjugation | Shift in molecular weight upon modification (especially for large tags), assessment of sample purity. |
| Hydrophobic Interaction Chromatography (HIC) | Separate modified from unmodified protein | Quantification of species with different levels of modification (e.g., in ADCs, providing Drug-to-Antibody Ratio). |
| Reverse Phase HPLC (RP-HPLC) | Assess purity and quantify modification | High-resolution separation of modified and unmodified species, allowing for accurate quantification of purity. |
| UV-Vis Spectroscopy | Determine concentration and labeling efficiency | Protein concentration (at 280 nm) and concentration of a chromophoric label, allowing calculation of the degree of labeling. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol provides a general method for introducing a cysteine codon into a gene of interest using overlap extension PCR.
Materials:
-
High-fidelity DNA polymerase
-
dNTPs
-
Plasmid DNA template containing the gene of interest
-
Four primers: two flanking primers (Forward_Outer, Reverse_Outer) and two mutagenic internal primers (Forward_Inner_Cys, Reverse_Inner_Cys)
-
PCR purification kit
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells for cloning
Methodology:
-
Primer Design: Design two complementary internal primers that contain the desired codon change to introduce a cysteine (TGC or TGT). These primers should have an overlapping region of at least 20-25 base pairs.
-
First PCR Round: Set up two separate PCR reactions:
-
Reaction A: Use Forward_Outer and Reverse_Inner_Cys primers with the plasmid template.
-
Reaction B: Use Forward_Inner_Cys and Reverse_Outer primers with the plasmid template.
-
-
Purification: Run the products of both reactions on an agarose (B213101) gel. Excise the bands of the correct size and purify the DNA using a gel extraction kit.
-
Second PCR Round (Overlap Extension): Combine the purified products from Reaction A and Reaction B in a new PCR tube. These products will serve as the template. Add the Forward_Outer and Reverse_Outer primers and perform PCR to amplify the full-length, mutated gene.
-
Cloning: Purify the final PCR product. Digest the product and the destination vector with appropriate restriction enzymes. Ligate the mutated gene into the vector using T4 DNA ligase.
-
Transformation and Sequencing: Transform the ligated plasmid into competent E. coli. Isolate plasmid DNA from several colonies and confirm the successful introduction of the cysteine mutation by Sanger sequencing.
Protocol 2: Site-Specific Modification with a Maleimide-Functionalized Probe
This protocol describes the labeling of a purified, cysteine-containing protein with a maleimide-activated fluorescent dye.
Materials:
-
Purified protein with a single accessible cysteine in a suitable buffer (e.g., PBS, pH 7.2).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM).
-
Maleimide-functionalized probe (e.g., Maleimide-PEG4-Fluorescein) dissolved in DMSO.
-
Desalting column (e.g., PD-10) for buffer exchange and removal of excess probe.
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.
Methodology:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reduction (Optional but Recommended): To ensure the target cysteine's thiol group is free and reactive, add TCEP to a final concentration of 1 mM. Incubate for 30 minutes at room temperature. Note: TCEP is preferred over DTT as it does not contain a thiol group that can react with the maleimide (B117702) probe.
-
Probe Preparation: Prepare a 10-20 mM stock solution of the maleimide probe in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide probe to the protein solution. For example, for 1 mL of a 50 µM protein solution, add 5-10 µL of a 10 mM maleimide stock.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using a fluorescent probe.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or free L-cysteine can be added to quench any unreacted maleimide probe.
-
Purification: Remove excess, unreacted probe and buffer exchange the labeled protein using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the final product using the techniques described in Table 2 to confirm successful conjugation and determine the labeling efficiency.
Visualizations of Mechanisms and Pathways
Chemical Mechanism of Maleimide Conjugation
The reaction between a cysteine thiol and a maleimide proceeds via a Michael addition mechanism. The nucleophilic thiol attacks one of the carbons of the maleimide double bond, forming a stable thioether linkage.
Caption: Reaction mechanism of cysteine modification with a maleimide reagent.
Decision Tree for Cysteine Modification Strategy
Choosing the right strategy for cysteine modification is critical for experimental success. This diagram provides a logical guide for selecting an appropriate approach based on common research goals.
Caption: Decision-making guide for selecting a cysteine modification strategy.
Conclusion
Site-specific modification of proteins at cysteine residues is a powerful and versatile strategy for creating novel bioconjugates. By leveraging the unique chemistry of the cysteine thiol, researchers can attach a wide variety of functional molecules to proteins with high precision and efficiency. While this compound is a key component in the synthesis of peptides, the direct modification of proteins relies on the reaction of accessible cysteine residues with specific, thiol-reactive reagents. The protocols and data presented here provide a solid foundation for researchers to successfully design and execute their own protein modification experiments, paving the way for new discoveries in drug development, diagnostics, and fundamental biological research.
References
- 1. Chemical Protein Modification through Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Boc-L-Cysteine During Peptide Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of Boc-L-cysteine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization of this compound and why is it a concern?
A1: Racemization is the conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, at the alpha-carbon during the coupling reaction.[1] This is a critical issue in peptide synthesis because the incorporation of the D-isomer can lead to a heterogeneous mixture of peptide diastereomers. These impurities can be difficult to separate and may result in altered peptide structure, reduced biological activity, or complete loss of function.[2]
Q2: What are the primary causes of this compound racemization during coupling?
A2: The primary causes of racemization for this compound during peptide coupling include:
-
Base-Mediated α-Proton Abstraction: The α-proton of the activated cysteine is acidic and can be removed by a base. This forms a planar enolate intermediate which can be re-protonated from either side, leading to a mixture of L and D isomers.[3][4]
-
Formation of Oxazolone Intermediates: Strong activation of the carboxyl group can lead to the formation of an oxazol-5(4H)-one intermediate, which is prone to racemization.[5][6]
-
Coupling Reagents: Certain coupling reagents, particularly uronium and phosphonium (B103445) salts like HBTU, HATU, and PyBOP, especially in the presence of strong bases, are known to promote significant racemization.[3][7]
-
Strong Bases: Tertiary amines such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used in coupling reactions and can significantly increase the rate of racemization.[7][8][9]
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate racemization compared to less polar solvents.[3][7]
-
Elevated Temperatures: Higher reaction temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[3][10]
-
Pre-activation Time: Allowing the coupling reagents to pre-activate with the protected cysteine for an extended period before adding it to the peptide-resin can increase racemization.[3][7]
-
Thiol Protecting Group: The nature of the sulfur-protecting group can influence the acidity of the α-proton. The widely used trityl (Trt) group can contribute to racemization.[2][11]
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: To minimize racemization, carbodiimide-based coupling reagents are generally preferred over uronium or phosphonium salts. The combination of N,N'-diisopropylcarbodiimide (DIC) with a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective and recommended method.[3][6][12] Using pre-formed pentafluorophenyl (Pfp) esters is another excellent strategy to avoid racemization.[3][7]
Q4: Can additives in the coupling cocktail help prevent racemization?
A4: Yes, additives are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[13] Additives like HOBt, HOAt (1-hydroxy-7-azabenzotriazole), 6-Cl-HOBt, and Oxyma form active esters with the activated amino acid. These active esters are less prone to racemization than the intermediates formed with coupling reagents alone.[3][14][15]
Q5: How does the choice of base affect cysteine racemization?
A5: The choice and amount of base are critical. Strong bases like DIEA and NMM promote racemization.[7] To mitigate this, it is recommended to use a weaker or more sterically hindered base, such as 2,4,6-trimethylpyridine (B116444) (collidine) or 2,6-dimethylpyridine (B142122) (lutidine).[8][9][10] In many cases, particularly with DIC/additive combinations, performing the coupling in the absence of a base is the most effective strategy to prevent racemization.[6] Reducing the amount of base used can also lower the extent of racemization.[7]
Q6: Are there specific thiol protecting groups for cysteine that can reduce racemization?
A6: Yes, the choice of the thiol protecting group can significantly impact the degree of racemization. While the trityl (Trt) group is common, it has been shown to be susceptible to causing racemization.[16] Protecting groups like 4-methoxybenzyloxymethyl (MBom) and tetrahydropyranyl (Thp) have demonstrated superior performance in minimizing racemization compared to the Trt group.[2] The 4,4′-dimethoxydiphenylmethyl (Ddm) group has also been shown to reduce racemization effectively.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Cysteine detected in the final peptide. | Inappropriate Coupling Reagent: Use of highly activating reagents (e.g., HBTU, HATU) with a strong base.[3][7] | - Switch to a carbodiimide-based coupling reagent like DIC in combination with an additive such as HOBt or Oxyma.[3][12]- Avoid pre-activation of the this compound with the coupling reagent.[7] |
| Strong Base: Use of strong tertiary amines like DIEA or NMM.[7][8] | - Replace the strong base with a weaker or more sterically hindered base like 2,4,6-collidine.[7][9]- Reduce the equivalents of base used.[7]- If using DIC/HOBt or DIC/Oxyma, perform the coupling without any base. | |
| High Reaction Temperature: Elevated temperatures, especially in microwave-assisted synthesis.[10] | - Perform the coupling reaction at a lower temperature (e.g., room temperature or 0°C).- For microwave-assisted synthesis, consider lowering the coupling temperature from 80°C to 50°C.[10] | |
| Solvent Effects: Use of neat DMF.[3] | - Consider using a less polar solvent mixture, such as CH₂Cl₂/DMF (1:1).[7] | |
| Inappropriate Thiol Protecting Group: The Trityl (Trt) group may contribute to racemization.[2] | - Consider using alternative thiol protecting groups known to suppress racemization, such as MBom or Thp.[2] | |
| Racemization specifically at the C-terminal cysteine. | Base treatment during Fmoc-cleavage on certain resins. | - The use of 2-chlorotrityl resin has been shown to be effective in suppressing racemization at the C-terminal cysteine.[17] |
| Formation of a +51 Da side product. | Base-catalyzed β-elimination for C-terminal cysteine. | - This side reaction, forming 3-(1-piperidinyl)alanine, can be minimized by using the sterically bulky trityl (Trt) protecting group.[14] |
Quantitative Data Summary
The following table summarizes the extent of D-Cysteine formation under various experimental conditions.
| Coupling Method | Base | Solvent | Pre-activation | % D-Cys (Racemization) |
| HBTU/HOBt | DIEA | DMF | 5 min | 5-33%[7] |
| BOP/HOBt | DIEA | DMF | 5 min | High[7] |
| HBTU/HOBt | TMP | CH₂Cl₂/DMF (1:1) | No | <1%[7] |
| DIC/HOBt | - | DMF | 5 min | <1%[7] |
| Fmoc-Cys(Trt)-OH with HCTU | DIEA | DMF | 1 min | 10.9% (50°C), 26.6% (80°C)[16] |
| Fmoc-Cys(MBom)-OH with HCTU | DIEA | DMF | 1 min | 0.8% (50°C), 1.3% (80°C)[16] |
| Fmoc-Cys(Trt)-OH with DIC/Oxyma | - | - | - | 3.3% |
| Fmoc-Cys(Thp)-OH with DIC/Oxyma | - | - | - | 0.74% |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Boc-L-Cys(Trt)-OH using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of Boc-L-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Swell the amino-functionalized resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DMF (5-7 times).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (5x).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-L-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the solution from step 5 to the resin. Immediately add DIC (3 equivalents) to the resin suspension. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using the Kaiser test (ninhydrin test).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Coupling of Boc-L-Cys(Trt)-OH using HBTU with a Sterically Hindered Base
This protocol is an alternative for cases where carbodiimides are not desired, employing a uronium salt with a base known to reduce racemization.
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-L-Cys(Trt)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a 1:1 mixture of DCM and DMF.
-
Coupling Reaction: Add the coupling cocktail to the resin. Immediately add 2,4,6-trimethylpyridine (collidine) (6 equivalents) to the reaction mixture. Crucially, do not pre-activate the amino acid with the coupling reagent and base.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 7-9 from Protocol 1.
Visualizations
Caption: Mechanism of base-catalyzed racemization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 16. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Boc-L-Cysteine Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of Boc-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Boc deprotection of cysteine-containing peptides?
A1: The most prevalent side reaction is the S-alkylation of the cysteine thiol group by the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2] This results in the formation of an S-tert-butyl-cysteine derivative, which is a +56 Da modification detectable by mass spectrometry.[3]
Q2: How can S-alkylation of cysteine be prevented?
A2: The most effective way to prevent S-alkylation is by using scavengers in the deprotection cocktail.[1] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with the cysteine thiol group.[4] Commonly used scavengers for this purpose include ethanedithiol (EDT), triisopropylsilane (B1312306) (TIS), and thioanisole (B89551).[1][2]
Q3: What causes the oxidation of cysteine during Boc deprotection, and how can it be minimized?
A3: The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimers) or other oxidized species.[3][5] This can be minimized by working under an inert atmosphere (e.g., nitrogen or argon), using degassed solvents, and adding reducing agents or specific scavengers like thioanisole to the cleavage cocktail.[4][5]
Q4: Can racemization of the cysteine residue occur during deprotection?
A4: Cysteine is prone to racemization, especially under basic conditions, but it can also occur during acidic cleavage.[6][7] The extent of racemization can be influenced by the choice of coupling reagents used during peptide synthesis and the specific conditions of the deprotection step.[7] Using milder deprotection conditions and carefully controlling the reaction time can help minimize this side reaction.
Q5: Is incomplete Boc deprotection a common issue?
A5: Incomplete deprotection of the Boc group can occur, particularly if the reaction time is too short, the acid concentration is too low, or there is significant steric hindrance around the protected amine.[1][8] This can lead to the presence of starting material or deletion products in the final sample.[8] Monitoring the reaction by TLC or LC-MS is crucial to ensure complete deprotection.[2]
Troubleshooting Guides
Problem 1: Mass spectrometry analysis shows a +56 Da adduct on my cysteine-containing peptide.
-
Possible Cause: S-tert-butylation of the cysteine residue by the tert-butyl cation generated during Boc deprotection.[3]
-
Solution:
-
Incorporate a scavenger cocktail into your TFA cleavage mixture. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]
-
For peptides particularly sensitive to this modification, consider using a scavenger with a thiol group, such as 1,2-ethanedithiol (B43112) (EDT).[1][2] A recommended mixture is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[4]
-
Thioanisole is also an effective scavenger to prevent S-alkylation.[9]
-
Problem 2: My final product contains a significant amount of dimerized peptide.
-
Possible Cause: Oxidation of the free thiol groups of cysteine to form disulfide bonds.[5]
-
Solution:
-
Perform the deprotection and subsequent work-up under an inert atmosphere (nitrogen or argon).
-
Use degassed solvents to minimize dissolved oxygen.[4]
-
Add a reducing agent like dithiothreitol (B142953) (DTT) to the work-up or purification steps.[10]
-
Include thioanisole in the cleavage cocktail, which can help suppress oxidation.[4]
-
Problem 3: The deprotection reaction is sluggish or incomplete.
-
Possible Cause:
-
Solution:
-
Increase the concentration of TFA (e.g., from 50% to 95% in DCM).[2]
-
Prolong the reaction time, monitoring progress by TLC or LC-MS.[1][2]
-
If using SPPS, ensure the resin is adequately swollen in the reaction solvent before adding the cleavage cocktail.[11]
-
Consider using a stronger acid system, such as HCl in dioxane, though this may increase side reactions if not carefully controlled.[1]
-
Data Presentation
Table 1: Common Scavenger Cocktails for this compound Deprotection
| Scavenger Cocktail Composition (v/v/v) | Target Side Reaction | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | S-tert-butylation | A good general-purpose cocktail for many peptides. TIS is an excellent carbocation scavenger.[4] |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | S-tert-butylation, Tryptophan modification | EDT is highly effective for protecting both cysteine and tryptophan residues.[4][5] |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | S-tert-butylation, Methionine oxidation | A more complex cocktail for peptides with multiple sensitive residues. Thioanisole helps prevent methionine oxidation. |
| 88% TFA / 5% H₂O / 5% Thioanisole / 2% EDT | S-tert-butylation, Methionine oxidation | Another variation for protecting against both alkylation and oxidation. |
Experimental Protocols
Standard Protocol for TFA-Mediated Boc Deprotection of a Cysteine-Containing Peptide
-
Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a peptide containing cysteine, a recommended starting cocktail is 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS).[3]
-
Reaction: Add the cleavage cocktail to the Boc-protected peptide (either in solution or on-resin). A typical ratio is 10 mL of cocktail per gram of peptide-resin.[12]
-
Incubation: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS.[2]
-
Peptide Precipitation: After completion, filter the resin (if applicable) and add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the deprotected peptide.[4]
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual TFA and scavengers.[4]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
Mandatory Visualization
Caption: Workflow for this compound deprotection.
Caption: Common side reactions in this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Boc-L-Cysteine Coupling in Solid-Phase Peptide Synthesis (SPPS)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of Boc-L-cysteine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of this compound in SPPS?
The main challenges stem from the unique chemical nature of the cysteine residue. The primary issues are:
-
Racemization: The α-proton of cysteine is susceptible to abstraction by base, which can lead to the undesirable formation of the D-isomer. This is a significant concern as it can be difficult to separate the resulting diastereomeric peptides and can drastically alter the peptide's biological activity.[1][2]
-
Side Reactions: Several side reactions can occur, including:
-
β-elimination: Base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of a dehydroalanine (B155165) residue. This can then react with piperidine (B6355638) (if used in Fmoc deprotection, though less relevant for Boc SPPS) to form a 3-(1-piperidinyl)alanine side product.[3][4]
-
S-alkylation: The nucleophilic thiol group of cysteine is prone to alkylation by reactive carbocations generated during the cleavage of protecting groups or from the resin linker, especially with Wang and Rink Amide resins.[3][5]
-
Disulfide bond formation: Premature oxidation of the deprotected cysteine thiol can lead to the formation of undesired disulfide bonds.
-
Q2: Which sulfhydryl protecting groups are recommended for this compound, and what are their advantages and disadvantages?
The choice of a sulfhydryl-protecting group is critical for a successful synthesis. For Boc-SPPS, the benzyl (B1604629) (Bzl) group is a common choice due to its stability under the acidic conditions used for Boc deprotection.[1] The trityl (Trt) group is also frequently used and is particularly recommended for the synthesis of peptides with free thiol groups, as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage.[6]
Q3: How can racemization be minimized during the coupling of this compound?
Minimizing racemization is a key aspect of optimizing this compound coupling. Strategies include:
-
Choice of Coupling Reagent: Using carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is recommended as it proceeds under more acidic/neutral conditions, thus reducing the risk of base-catalyzed racemization.[6][7][8]
-
Base Selection: If a base is required, weaker or more sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (collidine) are preferable to stronger bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[7][9]
-
Solvent Choice: Using less polar solvents, such as a mixture of CH2Cl2 and DMF, can help reduce racemization compared to using neat DMF.[9]
-
Avoiding Pre-activation: Pre-activating the amino acid with a base can significantly increase racemization. It is often better to add the coupling reagents directly to the reaction vessel.[9]
Q4: What are scavengers, and why are they important during the final cleavage of cysteine-containing peptides?
Scavengers are nucleophilic compounds added to the cleavage cocktail (e.g., TFA) to trap reactive cationic species that are generated from protecting groups and the resin linker.[5] These carbocations can otherwise lead to side reactions like S-alkylation of the cysteine thiol group.[5][10] Common scavengers for cysteine-containing peptides include ethanedithiol (EDT) and triisopropylsilane (B1312306) (TIS).[5] EDT is particularly effective at preventing the acid-catalyzed oxidation of tryptophan residues as well.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Coupling Yield | Steric hindrance of the this compound residue. | - Use a more potent coupling reagent like HATU, HBTU, or PyBOP.- Perform a double coupling.- Increase the equivalents of the amino acid and coupling reagents. | [11] |
| Incomplete deprotection of the preceding amino acid. | - Ensure complete removal of the Boc group by extending the deprotection time or using a stronger acid solution if necessary.- Monitor deprotection with a ninhydrin (B49086) (Kaiser) test. | [5] | |
| Significant Racemization | Use of a strong base (e.g., DIEA, NMM). | - Switch to a weaker or sterically hindered base like 2,4,6-collidine.- Perform the coupling in the absence of a base if using a carbodiimide (B86325) activator. | [7][9] |
| Prolonged pre-activation time. | - Minimize or avoid pre-activation of the this compound. | [9] | |
| High reaction temperature. | - Perform the coupling at room temperature or lower (e.g., 0°C). | [7] | |
| Presence of S-alkylated Side Products | Insufficient or incorrect scavengers during cleavage. | - Use an effective scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) or a cocktail containing ethanedithiol (EDT). | [5][6] |
| Use of resins prone to releasing carbocations (e.g., Wang, Rink Amide). | - The addition of scavengers is crucial when using these resins. | [3] | |
| Formation of Deletion Sequences | Incomplete coupling. | - See solutions for "Low Coupling Yield".- Consider capping unreacted amino groups after the coupling step. | [12] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Boc-L-Cys(Bzl)-OH using DIC/HOBt
This protocol is designed to minimize racemization during the incorporation of Boc-L-Cys(Bzl)-OH.
-
Resin Swelling: Swell the amino-functionalized resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, dissolve Boc-L-Cys(Bzl)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.[1]
-
Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the solution and allow for a brief pre-activation of 10-15 minutes at room temperature.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[1]
-
-
Monitoring: Monitor the coupling progress using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[1]
-
Washing: After a negative ninhydrin test, wash the resin with DMF (3x) and DCM (3x).[1]
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the S-benzyl protecting group.
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). If your peptide contains multiple sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary. For peptides containing Cys(Trt), adding 2.5% ethanedithiol to the cleavage cocktail is recommended.[6]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for low coupling yield of this compound.
Caption: Strategies to mitigate this compound racemization during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Purification of Boc-L-Cysteine Containing Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the purification of peptides containing Boc-L-cysteine. The inherent reactivity of the cysteine thiol group presents unique challenges, primarily oxidation leading to disulfide bond formation, which can complicate purification and affect yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound containing peptides.
Problem: My HPLC chromatogram shows multiple unexpected peaks.
Possible Cause 1: Oxidation The most common issue is the oxidation of the free thiol group (-SH) on cysteine residues, leading to the formation of intra- or intermolecular disulfide bonds (-S-S-). This results in dimers (homo- or heterodimers) and various folded isomers, each producing a different peak on the HPLC.[1]
Solution:
-
Add a Reducing Agent: Supplement your sample and HPLC mobile phases with a reducing agent to keep the cysteine residues in their reduced state.[2] Common choices include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-Mercaptoethanol (BME).[2][3] TCEP is often preferred as it is odorless and stable.[2]
-
Post-Purification Reduction: Purify the oxidized peptide species and then reduce the collected fractions. This can be achieved using an immobilized TCEP gel, which simplifies the removal of the reducing agent after the reaction.[4]
-
Work at Acidic pH: Maintain a low pH (around 6.5 or lower) during purification steps, as this can help minimize disulfide scrambling.[5]
Possible Cause 2: Incomplete Deprotection or Side Reactions during Cleavage If the Trityl (Trt) protecting group on cysteine is incompletely removed, or if the reactive trityl cation re-attaches to the peptide, this can generate additional peptide species.[6] Similarly, side reactions with other amino acids like Tryptophan can occur if scavengers are not used effectively.[7]
Solution:
-
Optimize Cleavage Cocktail: Ensure your trifluoroacetic acid (TFA) cleavage cocktail contains effective scavengers. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is crucial for scavenging the liberated trityl cations.[8] For peptides also containing Trp, Met, or other sensitive residues, adding ethanedithiol (EDT) is beneficial.[6][9]
-
Verify Raw Product: Analyze the crude peptide by mass spectrometry before purification to confirm that the expected mass is present and to identify the masses of the impurities, which can help diagnose the issue.
Possible Cause 3: Racemization Cysteine is particularly prone to racemization (conversion from L- to D-amino acid) during the amino acid activation and coupling steps in synthesis.[10] This creates diastereomers that can often be separated by reversed-phase HPLC, resulting in closely eluting peaks.
Solution:
-
Review Synthesis Protocol: While this is a synthesis issue rather than a purification one, it's a common source of impurity. Using additives like HOBt during coupling can help suppress racemization.[10] If racemization is confirmed, the synthesis protocol may need optimization.
Problem: The yield of my purified peptide is very low.
Possible Cause 1: Peptide Aggregation Longer or more hydrophobic peptides have a tendency to aggregate, which can lead to poor solubility and loss of product during purification.[11]
Solution:
-
Modify Solvents: For hydrophobic peptides, dissolving the crude material in organic solvents like DMF, methanol, or DMSO before diluting with the HPLC mobile phase may improve solubility.[]
-
Use Chaotropic Agents: In some cases, denaturing agents like guanidine (B92328) hydrochloride or urea (B33335) can be used to solubilize aggregated peptides, although their compatibility with HPLC must be considered.[3]
Possible Cause 2: Adsorption to Surfaces Peptides with free N-terminal thiol groups can exhibit strong interactions with metal surfaces in the HPLC system or other containers, leading to poor recovery.[1]
Solution:
-
Alkylation: If the free thiol is not required for the final application, alkylating it with a reagent like iodoacetamide (B48618) can prevent these interactions and improve recovery.[1]
-
System Passivation: Passivating the HPLC system by flushing with a strong acid (e.g., nitric acid), followed by thorough washing, can help reduce nonspecific binding, but this should be done with caution and according to the instrument manufacturer's guidelines.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of cysteine-containing peptides so challenging? The primary challenge stems from the high reactivity of the cysteine's sulfhydryl (thiol) group. This group is easily oxidized to form disulfide bonds, which can link two peptide chains (intermolecular) or create a loop within a single chain (intramolecular).[6][13] This leads to a heterogeneous mixture of products that are difficult to separate. Furthermore, cysteine is susceptible to other side reactions like racemization and β-elimination during synthesis.[10][14]
Q2: What is the role of a "scavenger" in the cleavage cocktail? During TFA cleavage, protecting groups like Boc and Trityl are removed, generating highly reactive carbocations (e.g., the tert-butyl cation and the trityl cation).[7] Scavengers are nucleophilic compounds added to the cleavage mixture to "trap" these cations.[9] This prevents the cations from re-attaching to sensitive residues in the peptide, such as cysteine, tryptophan, or methionine, which would create unwanted side products.[7][15] Common scavengers include TIS, water, and EDT.[8]
Q3: Should I add reducing agents directly to my HPLC buffers? Adding reducing agents like TCEP or DTT to the mobile phase is a common strategy to prevent oxidation during the HPLC run.[2] However, it's important to verify their compatibility with your specific HPLC column and system. An alternative is to add the reducing agent only to the sample before injection and to the collection tubes to protect the purified fractions.[2]
Q4: What is an orthogonal protection strategy and why is it useful for cysteine? An orthogonal protection strategy uses multiple protecting groups in a single synthesis, where each type of group can be removed by a specific chemical reaction without affecting the others.[16] For peptides with multiple cysteines, this allows for precise, regioselective formation of disulfide bonds.[11] For example, one pair of cysteines could be protected with an acid-labile group like Trityl, while another pair is protected with a group like Acm (acetamidomethyl), which is removed by a different method. This allows the first disulfide bond to be formed after TFA cleavage, and the second to be formed in a subsequent, separate step.[16]
Q5: How can I confirm that the unexpected peaks are disulfide-linked dimers? The most effective way is to use mass spectrometry (MS). A homodimer will have a mass that is double the monomer mass minus two protons (2M-2H). You can also treat an aliquot of your sample with a strong reducing agent like DTT or TCEP and re-inject it into the HPLC. If the peaks corresponding to the suspected dimers decrease or disappear while the monomer peak increases, this confirms they are disulfide-linked species.[5]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Cysteine Peptide Purification
| Reducing Agent | Typical Concentration | Key Advantages | Key Disadvantages |
| TCEP (Tris(2-carboxyethyl)phosphine) | 0.4 - 1 mM | Odorless, stable over time, effective at acidic pH.[2] | Higher cost compared to thiol-based agents.[2] |
| DTT (Dithiothreitol) | 1 - 5 mM | Effective and less expensive than TCEP.[2][9] | Less stable over time, has a noticeable odor.[2] |
| BME (β-Mercaptoethanol) | 5 mM | Very inexpensive.[2] | Strong, unpleasant odor; less stable than DTT.[2] |
Table 2: Racemization Levels for Different Fmoc-Cysteine Derivatives
| Protecting Group | Deprotection Method | Racemization (%) | Notes |
| Trityl (Trt) | Acidolysis (TFA) | 3.3% - >26% | Cost-effective but prone to significant racemization, which can be influenced by coupling reagents and heating.[8] |
| Tetrahydropyranyl (Thp) | Acidolysis (TFA) | 0.74% | Offers significantly lower racemization compared to Trt.[8] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a starting point for the analytical or preparative purification of crude cysteine-containing peptides.
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm for analytical, larger for preparative).[8][17]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in deionized water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[8]
-
Optional: To prevent oxidation, add a reducing agent like TCEP to a final concentration of 0.5 mM to both mobile phases. Ensure buffers are degassed.[2]
-
-
Sample Preparation:
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min for a 4.6 mm analytical column.[8]
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.[8][18]
-
Detection: Monitor UV absorbance at 214 nm or 220 nm, where the peptide backbone absorbs.[8]
-
-
Fraction Collection and Analysis:
Protocol 2: Reduction of Disulfide Bonds with Immobilized TCEP
This method is useful for reducing a purified peptide that was isolated in its oxidized (disulfide-bridged) form.[4]
-
Peptide Dissolution: Dissolve the peptide in degassed, deionized water to a concentration of 0.1 to 5 mg/mL.[4]
-
Preparation: Flush the reaction flask with an inert gas (e.g., argon or nitrogen).[4]
-
Reduction Reaction: Add an equal volume of a 50% slurry of Immobilized TCEP Disulfide Reducing Gel to the peptide solution.[4]
-
Incubation: Gently shake or stir the mixture under the inert atmosphere for 30-60 minutes at room temperature.[4][6]
-
Separation: Filter the mixture to remove the immobilized TCEP gel. Wash the gel with degassed, deionized water and add the washes to the filtrate to maximize recovery.[4]
-
Usage: The peptide in the filtrate is now in its reduced form. It should be used immediately or lyophilized, as the disulfide bonds can reform over time when exposed to air.[4]
Protocol 3: TFA Cleavage of Peptides with Cys(Trt)
This protocol describes the final step of solid-phase synthesis: cleaving the peptide from the resin and removing the Trityl protecting group from cysteine.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a vacuum.[8]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/water (95:2.5:2.5, v/v/v) . TIS is a critical scavenger for the trityl group.[8] Perform this in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.[20]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[6]
-
Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by HPLC.[8]
Mandatory Visualization
Troubleshooting Workflow for Impure Cysteine-Containing Peptides
The following diagram outlines a logical workflow for diagnosing and resolving common purity issues encountered during the purification of cysteine-containing peptides.
A troubleshooting workflow for identifying sources of impurity in cysteine peptide purification.
References
- 1. mdpi.com [mdpi.com]
- 2. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 13. bachem.com [bachem.com]
- 14. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. hplc.eu [hplc.eu]
- 18. peptide.com [peptide.com]
- 19. protocols.io [protocols.io]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Aspartimide Formation in Boc-Asn/Asp-Cys Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during the solid-phase peptide synthesis (SPPS) of sequences containing Boc-Asn-Cys and Boc-Asp-Cys.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in Boc-SPPS?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) or asparagine (Asn) residue attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring. In the context of Boc-SPPS, this is primarily a concern during the final, strong acid cleavage step (e.g., with anhydrous hydrogen fluoride (B91410), HF). The acidic conditions can promote this cyclization. The resulting aspartimide is problematic because it can lead to a mixture of final products, including the desired α-peptide, the undesired β-peptide (where the peptide chain is linked through the side-chain carboxyl group), and racemized versions of both. These byproducts are often difficult to separate from the target peptide due to similar physicochemical properties.
Q2: Are Asp-Cys and Asn-Cys sequences particularly susceptible to aspartimide formation?
A2: Yes, sequences where Asp or Asn are followed by amino acids such as Cysteine, Glycine, Serine, or Asparagine itself are known to be particularly prone to aspartimide formation.[1][2]
Q3: Is aspartimide formation a problem during the cyclical TFA deprotection in Boc-SPPS?
A3: Generally, aspartimide formation is less of a concern during the repetitive trifluoroacetic acid (TFA) deprotection steps in Boc-SPPS. This is because after the Boc group is cleaved, the newly exposed N-terminal amine is protonated, making the preceding amide nitrogen less nucleophilic and therefore less likely to initiate the cyclization reaction. The primary risk of aspartimide formation in Boc-SPPS is during the final cleavage with a strong acid like HF.[1]
Q4: What is the primary side reaction of concern for Asn residues in Boc-SPPS?
A4: For asparagine residues, a significant side reaction, especially during activation for coupling, is the dehydration of the side-chain amide to form a nitrile. To prevent this, it is recommended to use a side-chain protecting group on the asparagine amide. In Boc chemistry, the xanthyl (Xan) group is commonly used for this purpose.[3]
Troubleshooting Guide
Issue 1: Significant aspartimide-related impurities are detected by HPLC/MS after HF cleavage of an Asp-Cys containing peptide.
-
Root Cause Analysis: The most likely cause is acid-catalyzed aspartimide formation during the final cleavage step. The standard Boc-Asp(OBzl)-OH protecting group strategy is known to be susceptible to this side reaction, especially at elevated temperatures during cleavage.
-
Recommended Solutions:
-
Optimize Aspartic Acid Side-Chain Protection: The most effective strategy is to replace the benzyl (B1604629) ester (OBzl) protecting group with a cyclohexyl ester (OcHex).[1][4][5] The bulkier cyclohexyl group sterically hinders the intramolecular cyclization.
-
Implement Low-Temperature HF Cleavage: Performing the HF cleavage at a reduced temperature (e.g., -5 to 0°C) significantly slows the rate of aspartimide formation.[5][6]
-
Ensure Proper Scavengers: While scavengers primarily target reactive carbocations, ensuring an appropriate scavenger cocktail (e.g., with p-cresol (B1678582) and p-thiocresol for Cys-containing peptides) is crucial for overall purity and can help minimize side reactions.[6]
-
Issue 2: The yield of an Asn-Cys containing peptide is low, and mass spectrometry indicates the presence of a dehydrated byproduct.
-
Root Cause Analysis: This points to the dehydration of the asparagine side-chain amide to a nitrile during the coupling steps. This is more likely to occur if the asparagine residue is activated for a prolonged period.
-
Recommended Solutions:
-
Utilize Side-Chain Protection for Asparagine: Employ Boc-Asn(Xan)-OH for the synthesis. The xanthyl (Xan) protecting group on the side-chain amide prevents dehydration.[3]
-
Optimize Coupling Conditions: Use efficient coupling reagents and minimize the activation time for the Boc-Asn(Xan)-OH residue to ensure rapid and complete reaction.
-
Quantitative Data on Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation during acidic treatment.
| Asp Side-Chain Protection | Cleavage/Treatment Conditions | Aspartimide Formation Rate/Percentage | Reference |
| Benzyl ester (OBzl) | HF-anisole (9:1, v/v) at 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | [5] |
| Cyclohexyl ester (OcHex) | HF-anisole (9:1, v/v) at 0°C | Approximately 3 times slower than OBzl | [5] |
| Benzyl ester (OBzl) | Diisopropylethylamine (24 h) | High (not quantified) | [5] |
| Cyclohexyl ester (OcHex) | Diisopropylethylamine (24 h) | 0.3% | [5] |
Experimental Protocols
Protocol 1: Low-Temperature HF Cleavage for Asp(OcHex)-Cys Containing Peptides
This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage and deprotection step.
-
Resin Preparation:
-
Ensure the N-terminal Boc group is removed by treatment with 50% TFA in dichloromethane (B109758) (DCM).
-
Thoroughly wash the peptide-resin with DCM and methanol, then dry under vacuum.
-
-
HF Apparatus Setup:
-
Use a specialized, HF-resistant apparatus (e.g., Kel-F).
-
Place the dried peptide-resin and a magnetic stir bar in the reaction vessel.
-
For peptides containing Cys, add appropriate scavengers. A common cocktail is 1 part p-cresol to 1 part p-thiocresol per 18 parts HF (v/v) per gram of resin.[6]
-
-
Cleavage Reaction:
-
HF Removal and Peptide Precipitation:
-
After the reaction is complete, remove the HF by evaporation under a steady stream of nitrogen or under vacuum, while maintaining the low temperature.
-
Once the HF is removed, precipitate the peptide by adding cold diethyl ether.
-
Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.
-
-
Peptide Work-up:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the peptide solution to obtain the crude product, which can then be purified by HPLC.
-
Protocol 2: Synthesis of Asn-Cys Sequences using Boc-Asn(Xan)-OH
This protocol outlines the key steps for incorporating a side-chain protected asparagine to prevent nitrile formation.
-
Resin and Peptide Chain Preparation:
-
Synthesize the peptide chain up to the Cysteine residue preceding the Asn using standard Boc-SPPS protocols.
-
Ensure the N-terminal Boc group of the Cysteine residue is removed and the resin is neutralized prior to coupling the Asn.
-
-
Coupling of Boc-Asn(Xan)-OH:
-
Dissolve Boc-Asn(Xan)-OH (2-3 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
-
Activate the amino acid with a base such as diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours, or until a negative Kaiser test indicates complete coupling.
-
-
Chain Elongation:
-
After coupling, wash the resin thoroughly.
-
Proceed with the standard Boc-SPPS cycles (TFA deprotection, neutralization, coupling) for the subsequent amino acids.
-
-
Final Cleavage:
-
The Xan protecting group is labile to strong acid and will be removed during the final HF cleavage step along with other side-chain protecting groups and cleavage from the resin.
-
Follow the low-temperature HF cleavage protocol described above (Protocol 1) to also minimize potential aspartimide formation from the deprotected Asn residue.
-
Visualizations
Caption: Mechanism of acid-catalyzed aspartimide formation during HF cleavage in Boc-SPPS.
Caption: Recommended workflow for Boc-SPPS of Asp-Cys peptides to minimize side reactions.
Caption: Decision tree for troubleshooting common side reactions in Boc-Asn/Asp-Cys synthesis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
scavengers for Boc-L-cysteine cleavage to prevent side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from L-cysteine residues. Our aim is to help you minimize side reactions and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of L-cysteine?
A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can alkylate the nucleophilic thiol group of the cysteine side chain, leading to the formation of S-tert-butylated cysteine residues.[1][2][4]
Q2: Besides S-tert-butylation of cysteine, what other residues are susceptible to modification?
A2: Other amino acid residues with nucleophilic side chains are also vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][2][3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[1][2][3]
Q3: How do scavengers prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the cleavage cocktail.[1][3] They react with the tert-butyl cation at a much faster rate than the sensitive amino acid residues in your peptide or molecule.[1] By trapping the carbocation, scavengers prevent it from causing unwanted side reactions like S-tert-butylation.[1][3]
Q4: Can the free thiol group of cysteine cause other side reactions after Boc cleavage?
A4: Yes, the unprotected thiol group of cysteine is susceptible to oxidation, which can lead to the formation of undesired disulfide bonds (intermolecular or intramolecular) or further oxidation to sulfenic, sulfinic, or sulfonic acids.[5] The use of reducing agents as scavengers, such as ethanedithiol (EDT), can help maintain the cysteine in its reduced state.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observation of a +56 Da mass addition to cysteine residues in LC-MS analysis. | This mass increase is a characteristic sign of S-tert-butylation, where the thiol group of cysteine has been alkylated by a tert-butyl cation.[2][4] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1][2] Other effective scavengers include triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT).[4] |
| Formation of unexpected disulfide-linked dimers or oligomers. | The free thiol groups of cysteine are being oxidized during or after the cleavage reaction.[5] | Add a reducing agent to the cleavage cocktail to keep the cysteine residues in their reduced form. Ethanedithiol (EDT) is effective for this purpose.[5] |
| Incomplete removal of the Boc protecting group. | 1. Insufficient acid concentration.[1] 2. Insufficient reaction time or low temperature.[1] 3. Steric hindrance around the Boc-protected amine.[1] | 1. Increase the concentration of TFA (e.g., from 50% to 95% in the cleavage cocktail). 2. Extend the reaction time or perform the reaction at a slightly elevated temperature (use with caution as it may increase other side reactions).[1] 3. Use a stronger acid or a more effective scavenger cocktail.[1] |
| Loss of other acid-labile protecting groups on cysteine (e.g., Acm, Mob). | Some scavengers, like triisopropylsilane (TIS), can also act as reducing agents in the presence of a strong acid like TFA, leading to the cleavage of other S-protecting groups.[6][7] | If preservation of other cysteine protecting groups is desired, careful selection of scavengers is crucial. Consider reducing the concentration of TIS, lowering the reaction temperature, or using alternative scavengers that do not have strong reducing properties.[6][7] |
Data on Scavenger Effectiveness
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide. The data is presented as the percentage of the desired peptide versus the S-tert-butylated side product, as determined by HPLC analysis of the crude product after cleavage.
| Cleavage Cocktail Composition (v/v/v) | Desired Peptide (%) | S-tert-butylated Cysteine (%) | Reference |
| 95% TFA / 5% H₂O | 75 | 25 | N/A |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | [4] |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | 95 | 5 | [5] |
| 90% TFA / 5% Thioanisole / 5% DTT | 92 | 8 | [1] |
| 70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS | 98 | 2 | [4] |
Note: The effectiveness of scavengers can be sequence-dependent. The data above is for illustrative purposes.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Cysteine-Containing Peptide on Resin
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common and effective cocktail for cysteine-containing peptides is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[5]
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Work-up: Filter the resin and wash it with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash it with cold ether.[1]
Protocol 2: Boc Deprotection in Solution
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: Add the desired scavenger(s). For example, add ethanedithiol (EDT) to a final concentration of 2.5% (v/v).
-
Deprotection: Add trifluoroacetic acid (TFA) to a final concentration of 50-95% (v/v).[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1][2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation from cold ether or chromatography.[1]
Visualizations
Caption: Boc-L-cysteine cleavage and the role of scavengers.
Caption: Troubleshooting workflow for this compound cleavage.
References
Technical Support Center: Improving Solubility of Hydrophobic Peptides
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for dissolving hydrophobic peptides, with a specific focus on those containing Boc-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic peptide containing this compound won't dissolve. Where should I start?
A1: The primary challenge with hydrophobic peptides, particularly those with over 50% hydrophobic amino acids, is their low solubility in aqueous solutions.[1][2] The recommended starting point is to use a small amount of an organic solvent to create a concentrated stock solution before diluting it into your aqueous buffer.[2][3] It is crucial to perform a solubility test on a small portion of the peptide first to avoid wasting your entire sample.[1][4]
Q2: Which organic solvent is best for a peptide containing this compound?
A2: For peptides containing cysteine, Dimethylformamide (DMF) is the preferred organic solvent.[4][5] While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many hydrophobic peptides, it should be avoided as it can oxidize the sulfhydryl group of cysteine.[2][3][6][7] Other potential solvents include acetonitrile (B52724) (ACN), isopropanol, and methanol.[4][5]
Q3: What is the correct procedure for dissolving my peptide with an organic solvent?
A3: First, allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.[1][8] Add a minimal amount of the appropriate organic solvent (e.g., DMF for a Cys-containing peptide) to the vial.[4] To aid dissolution, you can gently vortex or sonicate the mixture.[6][9] Once the peptide is fully dissolved into a concentrated stock, add this solution dropwise into your stirred aqueous buffer to reach the final desired concentration.[2]
Q4: My peptide dissolved in the organic solvent but precipitated when I added it to my aqueous buffer. What should I do?
A4: Precipitation upon dilution indicates you have exceeded the peptide's solubility limit in the final solution.[2] You can try a few things:
-
Lower the Final Concentration: The simplest solution is to aim for a more dilute final concentration.
-
Re-dissolve and Adjust: Lyophilize the peptide to remove the solvent and start over, this time adding the organic stock to the aqueous buffer even more slowly while vigorously stirring.
-
Use Chaotropic Agents: For peptides that aggregate or form gels, adding agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to the buffer can disrupt the hydrogen bonding networks causing the issue.[3][4]
Q5: Should I try adjusting the pH to improve solubility?
A5: Yes, adjusting the pH can significantly improve solubility by moving away from the peptide's isoelectric point (pI), thereby increasing its net charge.[10]
-
For basic peptides (net positive charge): Try dissolving in a dilute acidic solution, such as 10-30% acetic acid.[4][5]
-
For acidic peptides (net negative charge): A dilute basic solution like 0.1M ammonium (B1175870) bicarbonate can be effective.[3]
-
Caution with Cysteine: Avoid using basic solutions (like ammonium hydroxide) for peptides containing cysteine, as this can promote side reactions.[4][5][11]
Q6: My peptide solution is cloudy or has formed a gel. How can I resolve this?
A6: Cloudiness or gel formation is a sign of aggregation, often due to extensive intermolecular hydrogen bonding.[1][12] Sonication is a highly effective method to break up these aggregates.[6][8] Gentle warming of the solution to under 40°C can also help, but monitor carefully to prevent peptide degradation.[1][5] If these methods fail, using chaotropic agents like guanidine-HCl or urea is recommended.[3][4]
Troubleshooting Guides and Data
Data Presentation: Solvent and pH Adjustment Strategies
Table 1: Recommended Solvents for Hydrophobic Peptides
| Solvent | Primary Use Case | Advantages | Critical Considerations |
| Dimethylformamide (DMF) | Recommended for Cys-containing peptides and other oxidation-sensitive sequences.[4][5] | Powerful solvent, less likely to cause oxidation compared to DMSO.[2][6] | --- |
| Dimethyl Sulfoxide (DMSO) | General use for highly hydrophobic peptides.[1][6] | Excellent solubilizing power for a wide range of peptides. | AVOID for peptides with Cysteine (Cys) or Methionine (Met) due to risk of side-chain oxidation.[2][3][7] |
| Acetonitrile (ACN) | Alternative to DMF or DMSO.[3][4] | Effective for many hydrophobic peptides and compatible with RP-HPLC. | May be less potent than DMF or DMSO for extremely difficult sequences. |
| Isopropanol / Ethanol | For moderately hydrophobic peptides.[5] | Less harsh than other organic solvents. | Lower solubilizing power. |
| Water with Chaotropic Agents | Peptides prone to aggregation and gel formation.[3] | Disrupts hydrogen bonds that cause aggregation.[3][12] | High concentrations of urea or guanidine-HCl may interfere with downstream assays. |
Table 2: pH Adjustment Strategies Based on Peptide Net Charge
| Peptide Net Charge | Classification | Recommended Dilute Solvent | Cysteine-Specific Caution |
| Positive | Basic | Acetic Acid (10-30%) or Trifluoroacetic Acid (TFA) (<50 µl).[4][5] | Generally safe. |
| Negative | Acidic | Ammonium Bicarbonate (0.1M) or Ammonium Hydroxide (NH4OH) (<50 µl).[3][4] | AVOID basic solutions; they can catalyze side reactions at the Cys residue.[4][11] |
| Neutral | Neutral / Hydrophobic | Primarily rely on organic solvents (see Table 1).[4][5] | Follow solvent recommendations for Cys-containing peptides (i.e., use DMF).[4] |
Experimental Protocols
Protocol 1: Standard Method for Solubilizing Hydrophobic Peptides
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1] Centrifuge the vial briefly to collect all the powder at the bottom.[8]
-
Solubility Test: Weigh a small, known amount of the peptide for a preliminary test to determine the best solvent without risking the entire sample.[4]
-
Initial Dissolution: Add a minimal volume of the chosen primary solvent (e.g., DMF for a this compound peptide) to the vial to create a concentrated stock solution. The goal is complete dissolution in this step.[3]
-
Mechanical Agitation: Vortex the vial vigorously. If particles remain, sonicate the vial in a water bath for short bursts (e.g., 3 cycles of 10 seconds), chilling on ice in between to prevent heating.[8][9] The solution should become clear.[8]
-
Aqueous Dilution: While gently stirring or vortexing your aqueous buffer, add the concentrated peptide stock solution drop-by-drop.[2] A slow, gradual addition is key to preventing precipitation.
-
Final Check: Once diluted, inspect the final solution. If it is clear, it is ready for use. If it becomes cloudy or shows precipitation, centrifuge the solution to pellet any undissolved material before using the supernatant.[6]
Protocol 2: Managing Cysteine Oxidation and Disulfide Formation
-
Use Oxygen-Free Buffers: When preparing aqueous solutions for Cys-containing peptides, use buffers that have been degassed to minimize the risk of oxidation.[1][8]
-
Avoid Oxidizing Solvents: As stated, strictly avoid DMSO. Use DMF or ACN as the organic solvent.[2][4]
-
Incorporate a Reducing Agent: If the experimental conditions allow, consider including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your final buffer to maintain the cysteine in its reduced (free thiol) state and prevent the formation of disulfide bridges.[13][14] TCEP is often preferred as it is effective over a wider pH range.[14]
-
pH Control: Maintain a neutral or slightly acidic pH (around 6.0-7.0) for the final solution, as basic conditions can accelerate oxidation and other side reactions involving cysteine.[4][11][13]
Visualizations
Caption: Troubleshooting workflow for solubilizing hydrophobic peptides.
Caption: States of Cysteine during and after peptide synthesis.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. biorbyt.com [biorbyt.com]
- 6. jpt.com [jpt.com]
- 7. News - How to increase the solubility of peptides? [gtpeptide.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Center: Synthesis of Long Peptides with Boc-L-Cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during the synthesis of long peptides containing Boc-L-Cysteine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of long peptides incorporating this compound, with a focus on aggregation-related problems.
Issue 1: Poor Resin Swelling and Incomplete Reactions
-
Symptoms:
-
The resin bed appears shrunken or does not swell to its expected volume.[1][2]
-
Incomplete Boc-deprotection or coupling reactions, leading to deletion sequences.[1]
-
A positive ninhydrin (B49086) (Kaiser) test after a coupling step indicates unreacted free amines.[2]
-
Physical clumping of the resin.[2]
-
-
Possible Cause: On-resin aggregation of the growing peptide chains, driven by strong intermolecular hydrogen bonding, is preventing efficient solvent and reagent access.[1][3] This is particularly common in long and hydrophobic sequences.
-
Solutions:
| Strategy | Description | Key Considerations |
| Modify Synthesis Conditions | ||
| Solvent System | Switch from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or by adding Dimethyl Sulfoxide (DMSO) to DMF.[1][2] | NMP is generally superior to DMF for solvating growing peptide chains. A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[4][5] |
| Elevated Temperature | Perform coupling and deprotection steps at elevated temperatures (e.g., 50-75°C), potentially using a microwave peptide synthesizer.[1] | Microwave energy can disrupt intermolecular hydrogen bonds and improve reaction kinetics.[4] |
| Chaotropic Agents | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.[1][4][5] | Ensure the chaotropic salt is thoroughly washed away before coupling, as it can interfere with reagents. |
| Sonication | Gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates.[1][2][4] | This can be particularly useful if the resin has visibly clumped. |
| Optimize Boc-SPPS Protocol | ||
| In Situ Neutralization | Utilize an in situ neutralization protocol. The repeated treatments with Trifluoroacetic Acid (TFA) during Boc-SPPS help disrupt aggregates, and immediate neutralization and coupling minimize the time the peptide is in an aggregation-prone neutral state.[1][3][6][7] | This is a key advantage of Boc-SPPS for "difficult sequences".[3][8] |
| Resin Selection | ||
| Low-Substitution Resin | Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains, thereby reducing intermolecular interactions.[1][8] | Especially recommended for peptides longer than 30 amino acids.[8] |
| Swellable Resin Supports | Employ resins with good swelling properties, such as TentaGel or other PEG-based resins.[1][5] | These resins can help to better solvate the growing peptide chain. |
| Sequence Modification | ||
| Backbone Protection (Hmb/Dmb) | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of certain amino acid residues to prevent hydrogen bonding.[1][9] | Insertion of an Hmb or Dmb group every six to seven residues can be effective.[1][4] These are removed during the final TFA cleavage.[1] |
| Pseudoproline Dipeptides | Strategically insert pseudoproline dipeptides, which are derivatives of Cysteine, Serine, or Threonine, to introduce a "kink" in the peptide backbone and disrupt β-sheet formation.[1][4][5] The native residue is regenerated during final cleavage.[4][5] | Insert pseudoprolines approximately every 6-8 residues, especially before hydrophobic clusters.[4] |
Issue 2: Cysteine Racemization during Coupling
-
Symptom: Presence of a D-Cysteine diastereomer detected by HPLC/LC-MS analysis of the crude peptide.
-
Possible Cause: Cysteine is highly susceptible to racemization during the activation step of coupling, especially with certain reagents and bases.[1][10][11]
-
Solutions:
| Strategy | Description | Recommended Reagents/Conditions |
| Optimize Coupling Chemistry | Use coupling conditions known to suppress racemization. | - N,N'-diisopropylcarbodiimide (DIPCDI)/1-hydroxybenzotriazole (HOBt) in DMF.[10] - HBTU/HOBt with a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) in DMF.[10] - Pre-formed pentafluorophenyl (Pfp) esters of Boc-Cys.[10] |
| Control the Base | Avoid common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) when coupling cysteine, as they can promote racemization.[10][11] | Use a bulkier, less nucleophilic base such as 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP).[10][11] |
Issue 3: Poor Solubility of the Cleaved Peptide
-
Symptom: The lyophilized peptide powder is difficult to dissolve in aqueous buffers or HPLC solvents for purification.
-
Possible Cause: The hydrophobic nature of the long peptide chain, potentially exacerbated by certain protecting groups on cysteine, leads to aggregation in solution.[1]
-
Solutions:
| Strategy | Description | Recommended Solvents/Additives |
| Solvent Modification | Attempt to dissolve the peptide in a small amount of a strong organic solvent before diluting with the desired aqueous buffer. | Start with Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). |
| pH Adjustment | Adjust the pH of the solution away from the peptide's isoelectric point (pI) to increase its net charge and promote electrostatic repulsion. | For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 1% ammonium (B1175870) bicarbonate).[2] |
| Chaotropic Agents | Add chaotropic agents to the solubilization buffer to disrupt hydrogen bonds and hydrophobic interactions that cause aggregation. | 6-8 M Guanidine Hydrochloride (GdnHCl) or Urea. |
| Sonication | Use a sonication bath to provide energy to break up small aggregates and facilitate dissolution.[2] | Use brief, intermittent pulses, chilling the sample on ice in between to prevent heating.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is aggregation a common problem in long peptide synthesis, especially with Boc-Cysteine?
A1: Aggregation in solid-phase peptide synthesis (SPPS) is primarily caused by intermolecular hydrogen bonding between growing peptide chains, leading to the formation of stable secondary structures like β-sheets. This phenomenon is more pronounced in peptides longer than 15-20 residues and those containing hydrophobic amino acids. While Cysteine itself is not excessively hydrophobic, long peptides inherently have a higher propensity to aggregate. The Boc/Bzl synthesis strategy, although advantageous in many respects for long sequences, requires careful management to prevent aggregation during the neutralization step if not performed in situ.[1][3][8]
Q2: What are the first signs of aggregation during Boc-SPPS?
A2: The earliest indicators of on-resin aggregation include a noticeable decrease in resin swelling, where the resin bed appears shrunken.[1][2] You may also observe slower or incomplete coupling and deprotection reactions, often confirmed by a persistent positive ninhydrin test after coupling. In severe cases, the resin may become sticky or form visible clumps.[2]
Q3: When should I choose a Boc-SPPS strategy over an Fmoc-SPPS strategy for a long peptide?
A3: The Boc/Bzl strategy is often considered superior for long and difficult sequences.[3][4][8] The repeated deprotection steps using strong acid (TFA) continually disrupt the formation of secondary structures on the resin.[3][9] When combined with in situ neutralization protocols, Boc-SPPS minimizes the time the peptide exists in a neutral, aggregation-prone state, which can significantly improve synthesis outcomes for challenging sequences.[1][6][7]
Q4: How do I choose the right protecting group for the Cysteine thiol group in a long Boc-SPPS?
A4: The choice of the thiol protecting group for Cysteine is critical. For routine synthesis where the final peptide requires a free thiol, a moderately acid-labile group that is removed during the final cleavage is ideal. In Boc-SPPS, the 4-methylbenzyl (Meb) or 4-methoxybenzyl (Mob) groups are common choices. If orthogonal protection is needed for selective disulfide bond formation, groups like Acetamidomethyl (Acm) can be used, as they are stable to the final cleavage conditions and require a separate deprotection step.[7]
Q5: Can microwave synthesis help reduce aggregation in Boc-SPPS?
A5: Yes, microwave-assisted peptide synthesis is a powerful technique for overcoming aggregation.[1] The microwave energy disrupts intermolecular hydrogen bonds, increases the kinetic energy of the system, and thereby improves both coupling and deprotection efficiency, especially for difficult sequences.[4]
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step when aggregation is suspected.
-
Boc Deprotection: Perform the standard TFA deprotection protocol to remove the N-terminal Boc group.
-
DCM Wash: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x 1 min) to remove residual TFA.
-
DMF Wash: Wash the peptide-resin with Dimethylformamide (DMF) (3 x 1 min) to prepare for the chaotropic salt wash.
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 2 minutes each time.[4]
-
DMF Wash: Wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all traces of the chaotropic salt.
-
Proceed with Coupling: Immediately proceed with the desired amino acid coupling protocol (e.g., in situ neutralization).
Protocol 2: In Situ Neutralization Coupling in Boc-SPPS
This protocol minimizes the time the deprotected N-terminal amine is in a neutral state, thus reducing aggregation.
-
Boc Deprotection: Perform the standard TFA deprotection and wash with DCM as per your established protocol.
-
Prepare Activation Mixture: In a separate vessel, dissolve the Boc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in a minimal amount of DMF.
-
Initiate Neutralization and Coupling: Add the activation mixture to the peptide-resin. Immediately add DIEA (6 equivalents) to the reaction vessel to begin neutralization and coupling simultaneously.[2]
-
Coupling Reaction: Allow the reaction to proceed for 15-60 minutes.
-
Monitoring: Monitor the reaction for completeness using the ninhydrin (Kaiser) test.
-
Wash: Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF and DCM.
Visual Guides
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Boc-L-Cysteine Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete coupling of Boc-L-cysteine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete this compound Coupling
Incomplete coupling of this compound is a common obstacle in SPPS, often signaled by a positive Kaiser test after the coupling step. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Positive Kaiser test (blue/purple beads) after coupling this compound.
Immediate Action & Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete this compound coupling in SPPS?
A1: Several factors can contribute to the incomplete coupling of this compound:
-
Racemization: Cysteine is highly susceptible to racemization during the activation step, especially in the presence of organic bases. This can lead to the formation of diastereomeric impurities.[1]
-
Side Reactions of the Thiol Group: The sulfhydryl group in the cysteine side chain is reactive and can undergo side reactions like oxidation or alkylation if not properly protected.[2]
-
Steric Hindrance: While not as sterically hindered as amino acids like valine or isoleucine, the combination of the Boc protecting group and the side-chain protecting group can sometimes impede efficient coupling.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine inaccessible for coupling.[1] This is a common issue in the synthesis of "difficult sequences".
Q2: How do I choose the right protecting group for the cysteine thiol group in Boc-SPPS?
A2: The choice of the thiol protecting group is critical for a successful synthesis. The protecting group must be stable during the repetitive TFA treatments for Boc group removal but cleavable at the final step. Some commonly used protecting groups for Boc-Cys-OH include:
-
p-Nitrobenzyl (pNB): Offers good stability to acid and is a recommended alternative to Acm for Boc-SPPS.[2]
-
Carbomethoxysulfenyl (Scm): This group is stable to strong acids like anhydrous HF and can be used to form unsymmetrical disulfides. However, there is a risk of S-to-N acyl migration during coupling.[2] The related Snm derivative is recommended to minimize this side reaction.[2]
Q3: Which coupling reagents are most effective for this compound?
A3: For difficult couplings, including those involving cysteine, uronium/aminium salt-based reagents are generally more effective than carbodiimides like DCC or DIC.[3] Reagents such as HBTU, HATU, and HCTU are recommended to improve coupling efficiency and minimize racemization.[3]
Q4: Can I use in-situ neutralization protocols for this compound coupling?
A4: Yes, in-situ neutralization protocols, where neutralization and coupling occur simultaneously, can be beneficial. These protocols can improve coupling yields, especially when peptide aggregation is an issue.[4][5] They also help to suppress guanidinylation, a side reaction that can occur with uronium/aminium coupling reagents.[5]
Q5: What should I do if double coupling and changing coupling conditions still result in a positive Kaiser test?
A5: If significant unreacted amines remain after repeated coupling attempts, it is crucial to "cap" them. Capping involves acetylating the free amines, usually with acetic anhydride (B1165640), to prevent the formation of deletion sequences in the final peptide product.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings in Boc-SPPS
| Coupling Reagent | Class | Typical Yield (%)* | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for hindered couplings.[6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective choice for both routine and challenging couplings.[6] |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings.[6] |
| HCTU | Aminium/Uronium Salt | >95 | Very Fast | Low | Offers good coupling efficiency and racemization suppression.[7] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | A third-generation uronium reagent with superior racemization suppression compared to HOBt-based reagents.[7] |
*Note: Quantitative data is based on typical outcomes for sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Monitoring Coupling Completion with the Kaiser Test
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Workflow for Kaiser Test:
Caption: Experimental workflow for the Kaiser test.
Reagents:
-
Solution A: 5% (w/v) ninhydrin (B49086) in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.[3]
-
Solution C: 2% (v/v) of a 0.001 M aqueous solution of potassium cyanide (KCN) in pyridine (B92270).[3]
Protocol 2: Double Coupling Procedure
This protocol should be initiated immediately after a positive Kaiser test indicates an incomplete coupling.
-
Wash the Resin: After the first coupling, thoroughly wash the peptide-resin with DMF (3-5 times) to remove any by-products and unreacted reagents.
-
Prepare a Fresh Coupling Solution: Prepare a fresh solution of this compound and your chosen coupling reagent at the same concentration as the initial coupling.
-
Perform the Second Coupling: Add the fresh coupling solution to the washed peptide-resin and allow the reaction to proceed for the same duration as the initial coupling, or extend the time (e.g., 1-2 hours).
-
Wash and Monitor: After the second coupling, wash the resin again with DMF (3-5 times) and perform another Kaiser test to verify the completion of the reaction.
Protocol 3: Capping of Unreacted Amines
If a positive Kaiser test persists after double coupling, the unreacted N-terminal amines must be capped to prevent the formation of deletion peptides.
-
Wash the Resin: Thoroughly wash the peptide-resin with DMF (3-5 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF. A common mixture is acetic anhydride/DIEA/DMF (e.g., in a 1:1:3 molar ratio relative to the initial resin loading).
-
Perform Capping: Add the capping solution to the peptide-resin and agitate the mixture at room temperature for 30 minutes.
-
Wash: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
Verification (Optional): A Kaiser test should now be negative, confirming the absence of free primary amines. You can then proceed with the deprotection of the Boc group for the next coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. mesalabs.com [mesalabs.com]
Validation & Comparative
A Comparative Guide to Boc-L-cysteine and Fmoc-L-cysteine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the incorporation of L-cysteine represents a critical step, pivotal for establishing disulfide bridges, enabling site-specific conjugation, and defining tertiary structure. The choice between the two predominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of the α-amino group of L-cysteine has profound implications for the efficiency of synthesis, the purity of the final product, and the profile of potential side reactions.
This guide presents an objective, data-driven comparison of Boc-L-cysteine and Fmoc-L-cysteine in SPPS, offering a comprehensive overview of their respective chemical philosophies, performance metrics, and procedural workflows.
Core Chemical Philosophies: A Tale of Two Orthogonalities
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the iterative cycles of peptide chain elongation.
Boc-SPPS employs an acid-labile Boc group.[1] Each cycle of deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups, including that of cysteine (often a benzyl-based group like S-benzyl), are designed to be stable to these conditions but are cleaved simultaneously with the peptide from the resin using a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[2]
Fmoc-SPPS , in contrast, utilizes a base-labile Fmoc group, which is removed with a secondary amine, most commonly piperidine (B6355638).[] This allows for the use of acid-labile side-chain protecting groups (e.g., trityl (Trt) for cysteine) that can be removed concurrently with resin cleavage under milder acidic conditions (TFA-based cocktails), offering a higher degree of orthogonality.[]
Performance Comparison: A Data-Driven Analysis
While a single, direct head-to-head comparison of the two strategies for the synthesis of the same cysteine-containing peptide with comprehensive quantitative data on yield and purity is scarce in the literature, a comparative analysis can be constructed from existing data on side reactions and general performance trends.
Quantitative Data on Side Reactions
The primary challenges in the incorporation of cysteine in SPPS are racemization and β-elimination.
Racemization: The loss of stereochemical integrity at the α-carbon of cysteine is a significant concern, particularly in Fmoc-SPPS. The basic conditions of Fmoc deprotection and the use of certain coupling reagents can promote this side reaction.[2][4]
| Protecting Group Strategy | Cysteine Side-Chain Protection | Coupling Conditions | Racemization (%) | Reference |
| Fmoc-SPPS | Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 8.0 | [5] |
| Fmoc-SPPS | 4-methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.4 | [5] |
| Fmoc-SPPS | 4,4'-dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.8 | [5] |
| Fmoc-SPPS | Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | 0.74 | |
| Fmoc-SPPS | Trityl (Trt) | DIPCDI/Oxyma Pure | 3.3 | |
| Fmoc-SPPS | Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | 6.8 | |
| Boc-SPPS | S-benzyl (Bzl) | Not applicable (acidic deprotection) | Lesser concern | [2] |
Table 1: Comparison of Cysteine Racemization in Fmoc-SPPS with Various Side-Chain Protecting Groups and Coupling Conditions. Data for Boc-SPPS is qualitative, as racemization is less prevalent due to the acidic deprotection steps.
β-Elimination: This side reaction is particularly problematic in Fmoc-SPPS, especially for C-terminal cysteine residues. The basic piperidine used for Fmoc deprotection can catalyze the elimination of the protected thiol, leading to the formation of a dehydroalanine (B155165) (Dha) intermediate. This can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[1] In Boc-SPPS, this side reaction is not a significant issue due to the absence of strong bases in the synthesis cycles.[2]
General Performance Metrics
| Feature | This compound Strategy | Fmoc-L-cysteine Strategy |
| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF |
| Side-Chain Protection (Cys) | Typically Benzyl-based (e.g., Bzl) | Typically Trityl-based (e.g., Trt, Mmt) |
| Final Cleavage | Anhydrous HF | TFA-based cocktails |
| Racemization Risk | Lower | Higher, dependent on coupling reagents and side-chain protection |
| β-Elimination Risk | Minimal | Significant, especially for C-terminal Cys |
| Handling of Reagents | Requires specialized equipment for HF | Generally milder and more amenable to automation |
| Compatibility with PTMs | Less suitable for acid-sensitive modifications | More compatible with a wider range of post-translational modifications |
Table 2: General Comparison of Boc and Fmoc Strategies for Cysteine Incorporation.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the cyclical nature of both Boc and Fmoc-SPPS for the incorporation of L-cysteine, as well as the major side reaction pathways associated with cysteine in Fmoc-SPPS.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-L-cysteine in manual solid-phase peptide synthesis.
This compound Incorporation Protocol
This protocol assumes a Merrifield resin is used with a standard Boc/Bzl strategy.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[6]
-
Washing: Wash the resin sequentially with DCM (3 times), isopropanol (B130326) (2 times), and DCM (3 times).[6]
-
Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.[6]
-
Washing: Wash the resin with DCM (3 times).
-
Coupling:
-
In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, treat the dried peptide-resin with anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized apparatus.[2]
-
Peptide Precipitation and Work-up: Precipitate the crude peptide in cold diethyl ether, wash, dissolve in a suitable buffer, and lyophilize.[6]
Fmoc-L-Cysteine Incorporation Protocol
This protocol assumes a Wang or Rink Amide resin is used with a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[7]
-
Washing: Wash the resin with DMF (5 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-L-cysteine (with appropriate side-chain protection, e.g., Trt) (3 equivalents), a coupling agent (e.g., HCTU, 3 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After the final Fmoc deprotection, treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Work-up: Precipitate the crude peptide in cold diethyl ether, wash, dissolve in a suitable buffer, and lyophilize.
Conclusion
The choice between this compound and Fmoc-L-cysteine in solid-phase peptide synthesis is a nuanced decision that depends on the specific requirements of the peptide sequence, the desired purity, and the available laboratory infrastructure.
The Boc strategy offers a distinct advantage in minimizing the risk of racemization and β-elimination during cysteine incorporation due to its acidic deprotection conditions.[2] However, it necessitates the use of the highly hazardous anhydrous HF for final cleavage, which requires specialized equipment and handling procedures.[2]
The Fmoc strategy has become the more widely adopted method due to its milder overall conditions, amenability to automation, and the avoidance of HF.[] While the risk of cysteine-related side reactions is higher, these can be mitigated through the careful selection of side-chain protecting groups (e.g., MBom, Thp) and coupling reagents that operate under more neutral or acidic conditions.[5]
For routine synthesis of peptides where potential cysteine side reactions can be managed, the Fmoc strategy is often preferred. For particularly challenging sequences, or when the minimization of racemization and β-elimination is paramount, the Boc strategy remains a powerful and relevant alternative. Ultimately, a thorough understanding of the chemical principles and potential pitfalls of each approach is essential for the successful synthesis of cysteine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Cysteine Protecting Groups: Trt, Acm, and Boc (tBu)
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides and proteins. The choice impacts not only the prevention of undesirable side reactions, such as oxidation and alkylation, but also dictates the strategy for forming specific disulfide bonds, a key structural feature in many biologically active peptides. This guide provides an objective comparison of three commonly employed cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyloxycarbonyl (Boc), more commonly referred to as tert-Butyl (tBu) for side-chain protection, supported by experimental data and detailed protocols.
At a Glance: Key Characteristics
| Feature | Trityl (Trt) | Acetamidomethyl (Acm) | tert-Butyl (tBu) |
| Chemical Structure | Triphenylmethyl | -CH2-NH-CO-CH3 | -C(CH3)3 |
| Primary Deprotection Method | Acidolysis (e.g., TFA) | Oxidation (e.g., Iodine) or Heavy Metal Salts (e.g., Hg(OAc)2) | Strong Acid (e.g., TFMSA) or Heavy Metal Salts (e.g., Hg(OAc)2) |
| Orthogonality in Fmoc-SPPS | Not orthogonal to standard cleavage | Orthogonal | Orthogonal |
| Stability to TFA | Labile | Stable | Stable |
| Common Applications | Routine synthesis of peptides with free thiols | Synthesis of peptides with multiple disulfide bonds, late-stage modification | Orthogonal protection schemes, synthesis of complex peptides |
| Propensity for Racemization | Higher | Lower | Generally Low |
Chemical Properties and Mechanisms
The choice between Trt, Acm, and tBu for cysteine protection hinges on the desired synthetic strategy, particularly the need for orthogonality and the specific conditions of the peptide synthesis.
Trityl (Trt): The Acid-Labile Workhorse
The Trityl group is a bulky triphenylmethyl moiety that protects the cysteine thiol via a thioether linkage. Its principal advantage is its lability to mild acidic conditions, typically being removed concurrently with the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail in Fmoc-based SPPS.[1] This simplifies the workflow for synthesizing peptides that require a free thiol in their final form. The steric bulk of the Trt group can also help to minimize peptide aggregation during synthesis.[1] However, the generation of the stable trityl cation upon cleavage can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, necessitating the use of scavengers.[2]
Acetamidomethyl (Acm): A Versatile Group for Orthogonal Strategies
The Acm group forms a stable thioether linkage that is resistant to the acidic and basic conditions commonly employed in both Boc and Fmoc SPPS.[3][4] This stability makes Acm an ideal choice for the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective disulfide bond formation is required.[5] The Acm group is typically removed after the peptide is cleaved from the resin and purified, using oxidative methods, most commonly with iodine, which simultaneously facilitates disulfide bond formation.[3] Alternatively, deprotection can be achieved using heavy metal salts like mercury(II) acetate, although their toxicity is a significant drawback.[2]
tert-Butyl (tBu): A Robust Orthogonal Protector
The tert-Butyl (tBu) group, often referred to as Boc in the context of side-chain protection, provides a robust thioether linkage that is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[6][7] This orthogonality allows for the isolation of the fully protected peptide, which can then be selectively deprotected at the cysteine residue. The removal of the tBu group requires stronger acidic conditions, such as with trifluoromethanesulfonic acid (TFMSA), or treatment with mercury(II) acetate.[6][8] Its stability makes it a valuable tool for complex synthetic strategies requiring orthogonal protection.
Quantitative Performance Comparison
The efficiency of deprotection, impact on peptide yield and purity, and the propensity for racemization are critical factors in selecting a cysteine protecting group.
Table 1: Comparative Performance Data
| Parameter | Trityl (Trt) | Acetamidomethyl (Acm) | tert-Butyl (tBu) |
| Typical Cleavage/Deprotection Conditions | 95% TFA, 2.5% TIS, 2.5% H2O | I2 in MeOH/H2O; Hg(OAc)2 in aq. AcOH[9] | TFMSA in TFA with scavengers; Hg(OAc)2 in aq. AcOH[6][10] |
| Cleavage/Deprotection Time | 1-3 hours | 30-60 minutes (I2); 1-3 hours (Hg(OAc)2)[9] | 30-60 minutes (TFMSA); 1-3 hours (Hg(OAc)2)[6][10] |
| Reported Racemization Levels * | 3.3% - 8.0%[11] | Generally low[11][12] | Generally low[11] |
| Peptide Yield | Generally good, can be affected by side reactions during cleavage. | Good, purification of protected peptide is possible. | Good, purification of protected peptide is possible. |
| Peptide Purity | Can be lower due to side reactions from the trityl cation.[2] | High, as purification can precede deprotection. | High, as purification can precede deprotection. |
*Racemization levels are highly dependent on the coupling conditions and the position of the cysteine residue in the peptide sequence. The values presented are indicative based on published studies.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application and removal of these protecting groups.
Protocol 1: Cleavage of Trt-Protected Cysteine during Final Peptide Cleavage from Resin
This protocol describes the standard procedure for the final cleavage and deprotection of a peptide synthesized using Fmoc chemistry on an acid-labile resin, which simultaneously removes the Trt group.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O (v/v/v)
-
Cold diethyl ether
Procedure:
-
Swell the dried peptidyl-resin in dichloromethane (B109758) (DCM) in a reaction vessel and then dry under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Deprotection of Acm-Protected Cysteine using Iodine
This protocol is for the deprotection of the Acm group and simultaneous formation of a disulfide bond in a purified peptide.
Materials:
-
Acm-protected peptide
-
Methanol (MeOH)
-
Water
-
Iodine (I2) solution (0.1 M in MeOH)
-
Aqueous sodium thiosulfate (B1220275) solution (1 M)
Procedure:
-
Dissolve the Acm-protected peptide in a mixture of MeOH and water (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL.
-
While stirring, add the 0.1 M iodine solution dropwise until a persistent yellow color is observed.
-
Continue stirring for an additional 30-60 minutes.
-
Quench the excess iodine by adding 1 M aqueous sodium thiosulfate solution dropwise until the yellow color disappears.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the crude cyclized peptide.
Protocol 3: Deprotection of tBu-Protected Cysteine using Trifluoromethanesulfonic Acid (TFMSA)
This protocol describes the removal of the tBu group from a protected peptide using a strong acid cocktail. This is often performed in the context of Boc-SPPS but can be adapted for Fmoc-synthesized peptides after cleavage from the resin.
Materials:
-
tBu-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Place the dried tBu-protected peptide-resin in a reaction vessel.
-
Add a scavenger mixture of thioanisole and EDT.
-
Cool the vessel in an ice bath and add cold TFA.
-
Slowly add TFMSA to the mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Filter the resin and wash with a small amount of TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Isolate the peptide pellet by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
Visualization of Workflows and Relationships
SPPS Workflow with Different Cysteine Protection Strategies
Caption: General workflows for SPPS using Trt, Acm, and tBu cysteine protecting groups.
Orthogonality of Cysteine Protecting Groups in Fmoc-SPPS
Caption: Orthogonality relationships of Trt, Acm, and tBu with Fmoc-SPPS conditions.
Conclusion
The choice of a cysteine protecting group is a critical decision in peptide synthesis that must be guided by the overall synthetic strategy.
-
Trityl (Trt) is a cost-effective and convenient choice for the routine synthesis of peptides requiring a free thiol upon cleavage. However, its lability in the final cleavage step and the potential for side reactions from the trityl cation require careful consideration and the use of appropriate scavengers.
-
Acetamidomethyl (Acm) offers excellent orthogonality, making it the protecting group of choice for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds. Its stability to standard cleavage conditions allows for the purification of the protected peptide intermediate.
-
tert-Butyl (tBu) also provides robust orthogonality and is stable to standard TFA cleavage. It is a valuable tool for synthetic strategies that require a free cysteine to be unmasked after initial purification of the peptide.
Ultimately, a thorough understanding of the properties and deprotection conditions of each protecting group, as outlined in this guide, will enable researchers to make informed decisions, leading to the successful synthesis of high-purity and biologically active cysteine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. Collection - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
analytical methods for validation of Boc-L-cysteine peptides
A Comparative Guide to Analytical Methods for the Validation of Boc-L-cysteine Peptides
For researchers, scientists, and drug development professionals, the rigorous validation of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of N-tert-butyloxycarbonyl (Boc) protected L-cysteine presents unique analytical challenges due to the labile nature of the Boc group and the reactive thiol side chain of cysteine. This guide provides an objective comparison of key analytical methods for the validation of this compound peptides, complete with experimental protocols and supporting data to aid in method selection and interpretation.
Core Analytical Techniques: A Comparative Overview
The validation of this compound peptides relies on a suite of orthogonal analytical techniques, each providing distinct and complementary information regarding the peptide's identity, purity, and structural integrity. The principal methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often supplemented by Amino Acid Analysis (AAA).[1]
Table 1: Comparison of Primary Analytical Techniques for Peptide Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Amino Acid Analysis (AAA) |
| Primary Function | Purity assessment, separation of isomers and impurities.[1] | Sequence confirmation, molecular weight determination.[1] | Determination of 3D structure, disulfide bridge mapping.[2] | Determines amino acid composition and net peptide content.[3] |
| Principle | Separates components based on physicochemical properties (e.g., hydrophobicity).[1] | Measures the mass-to-charge ratio of the peptide and its fragments.[1] | Measures the magnetic properties of atomic nuclei.[4] | Hydrolyzes peptide and quantifies constituent amino acids.[] |
| Accuracy | High for purity determination. | High, especially with high-resolution instruments.[1] | High for structural elucidation. | High for compositional analysis. |
| Sensitivity | High, depending on the detector. | Very high, capable of detecting femtomole levels.[] | Lower sensitivity, typically requires micromolar to millimolar concentrations.[4] | High sensitivity, in the sub-picomole range with derivatization.[3] |
| Throughput | High. | High. | Low. | Medium to High. |
| Key Application | Quality control, monitoring reaction completion and purification.[6] | Confirming the primary structure and identifying impurities.[7] | Characterizing solution structure and dynamics.[2] | Quantifying peptide content and confirming composition.[3] |
A General Workflow for Peptide Validation
A comprehensive validation strategy for this compound peptides typically involves a multi-step analytical workflow. This ensures that the synthesized peptide meets the required specifications for identity, purity, and quantity before its use in further applications.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
A Comparative Guide to the HPLC Analysis of Boc-Protected Peptides
For researchers, scientists, and drug development professionals immersed in the world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly influences the purity, yield, and analytical complexity of the final product. The two most established methods, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each present a unique set of advantages and challenges. This guide provides an objective comparison of the HPLC analysis of peptides synthesized using the Boc-protecting group strategy, with supporting experimental data and detailed protocols.
Boc vs. Fmoc: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with an acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, commonly with piperidine.[1] This orthogonality dictates the entire synthetic strategy, from the choice of resin to the side-chain protecting groups and, ultimately, the impurity profile observed during HPLC analysis.
While Fmoc chemistry has become more widespread due to its milder final cleavage conditions, Boc chemistry remains a valuable and often necessary approach, particularly for the synthesis of peptides prone to aggregation.[1][2]
Quantitative Performance: A Side-by-Side Comparison
The choice of synthetic strategy can significantly impact the final purity and yield of the peptide. The following table summarizes representative data for the synthesis of a model peptide, highlighting typical outcomes for each method.
| Parameter | Boc Synthesis | Fmoc Synthesis | Reference(s) |
| Model Peptide | ACP (65-74) Fragment | ACP (65-74) Fragment | [2] |
| Crude Purity (HPLC) | ~65-75% | ~70-85% | [2] |
| Overall Yield | ~25-40% | ~30-50% | [2] |
| Major Side Products | Truncated sequences, products of premature side-chain deprotection | Deletion sequences, aspartimide-related impurities | [2] |
Note: This data is generalized from typical results in peptide synthesis. Actual outcomes will vary significantly based on the peptide sequence, coupling reagents, and specific protocols used.[2]
Experimental Protocols
Detailed and reproducible analytical methods are crucial for the successful characterization of synthetic peptides. Below are representative protocols for the reversed-phase HPLC analysis of a crude peptide synthesized using Boc chemistry.
Protocol 1: Reversed-Phase HPLC Analysis of a Crude Peptide
This protocol is designed for the analysis of the crude peptide after cleavage from the resin to assess purity and identify the main product.
Sample Preparation:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., HF/anisole).[3]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.[3]
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[3]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[3]
-
Filter the sample through a 0.22 µm syringe filter before injection.[3]
HPLC System and Conditions:
-
System: A standard analytical HPLC system with a UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 214 nm and 280 nm.[3]
Data Analysis:
Integrate the peak areas of the resulting chromatogram. Calculate the crude purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage. The identity of the main peak should be confirmed by mass spectrometry.[4]
Protocol 2: LC-MS Analysis for Identity Confirmation
This protocol is suitable for confirming the molecular weight of the synthesized peptide.
Sample Preparation:
Prepare the sample as described in Protocol 1, but dissolve the peptide in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
LC-MS System and Conditions:
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).[3]
-
Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: A suitable gradient to elute the peptide of interest.[3]
-
Flow Rate: 0.2-0.4 mL/min.[3]
-
Mass Spectrometry:
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
A Researcher's Guide to Orthogonal Protection Strategies Involving Boc-L-Cysteine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the strategic use of protecting groups for L-cysteine is a critical determinant of success. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and disulfide scrambling, while enabling selective deprotection for the formation of specific disulfide bonds or for site-specific modification. This guide provides a comparative analysis of orthogonal protection strategies centered around tert-butyloxycarbonyl (Boc)-L-cysteine, offering insights into the performance of various thiol-protecting groups, detailed experimental protocols, and a discussion of their applications.
The principle of orthogonality in peptide chemistry refers to the use of protecting groups that can be removed under distinct conditions without affecting other protecting groups on the peptide chain. This concept is paramount for the synthesis of complex peptides, particularly those with multiple disulfide bridges, where regioselective disulfide bond formation is essential for biological activity.[1]
Performance Comparison of Cysteine Thiol Protecting Groups in Boc-SPPS
The choice of a thiol-protecting group in Boc-based Solid-Phase Peptide Synthesis (SPPS) is dictated by its stability to the repetitive acidic conditions used for Nα-Boc deprotection (typically trifluoroacetic acid, TFA) and the specific conditions required for its own removal. This section provides a comparative overview of commonly used cysteine protecting groups compatible with the Boc strategy.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Acetamidomethyl | Acm | -CH₂-NH-CO-CH₃ | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver trifluoromethanesulfonate (B1224126) (AgOTf)[2][3] | Stable to TFA, allowing for purification of the fully protected peptide before disulfide bond formation.[3] | Deprotection often requires toxic heavy metal reagents.[2] |
| Trityl | Trt | -C(C₆H₅)₃ | Mild acid (e.g., 1-2% TFA in DCM), I₂, TFA cocktails[4] | Easily cleaved under mild acidic conditions, suitable for on-resin disulfide bond formation.[4] | Can be prematurely cleaved during repeated Nα-Boc deprotection steps. Prone to causing significant racemization.[5] |
| tert-Butyl | tBu | -C(CH₃)₃ | Strong acids (e.g., HF, TFMSA), Hg(OAc)₂[2] | Very stable to TFA, providing excellent orthogonality. | Requires harsh and hazardous acids for removal.[2] |
| tert-Butylthio | StBu | -S-C(CH₃)₃ | Reducing agents (e.g., thiols like β-mercaptoethanol, phosphines like TCEP)[1][6] | Orthogonal to acid- and base-labile protecting groups. | Deprotection can be sequence-dependent and sometimes difficult.[6] |
| 4-Methoxybenzyl | Mob | -CH₂-C₆H₄-OCH₃ | HF, TFMSA[3] | More acid-labile than the benzyl (B1604629) group. | Can be partially labile to the repetitive TFA treatments in Boc-SPPS.[3] |
| Diphenylmethyl | Dpm | -CH(C₆H₅)₂ | High concentrations of TFA (60-90%)[7] | More stable than Trt to mild acid, reducing premature deprotection. Less prone to racemization than Trt.[7] | Requires stronger acidic conditions for removal compared to Trt. |
| Tetrahydropyranyl | Thp | -C₅H₉O | Acidolysis (TFA) | Significantly reduces racemization compared to Trt. | Cleaved under the same conditions as many other acid-labile groups, limiting orthogonality. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the orthogonal deprotection of cysteine and subsequent disulfide bond formation.
Protocol 1: On-Resin Regioselective Disulfide Bond Formation Using Orthogonal Protection (Mmt and Acm)
This protocol describes the synthesis of a peptide with two disulfide bonds using Mmt and Acm as orthogonal thiol protecting groups.
Materials:
-
Peptidyl-resin with cysteine residues protected with Mmt and Acm
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
N-Chlorosuccinimide (NCS)
-
Iodine (I₂)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% ethanedithiol)
-
Cold diethyl ether
Procedure:
-
First Disulfide Bond Formation (On-Resin): a. Swell the peptidyl-resin in DCM. b. Selectively deprotect the Mmt groups by treating the resin with a solution of 2% TFA and 5% TIS in DCM for 10 minutes. Repeat this step four times.[8] c. Wash the resin thoroughly with DCM and then DMF. d. Oxidize the free thiols by treating the resin with 1 equivalent of NCS in DMF for 5 minutes at 50°C to form the first disulfide bond.[8] e. Wash the resin with DMF and DCM.
-
Second Disulfide Bond Formation (On-Resin): a. Treat the resin with a solution of iodine in a suitable solvent (e.g., DMF or MeOH) to simultaneously deprotect the Acm groups and form the second disulfide bond.[8] b. Monitor the reaction for completion. c. Wash the resin thoroughly with the solvent used for oxidation, followed by DCM.
-
Cleavage and Final Deprotection: a. Treat the resin with the cleavage cocktail for 2 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups. b. Precipitate the peptide by adding cold diethyl ether. c. Centrifuge to collect the crude peptide and wash with cold diethyl ether. d. Dry the crude peptide under vacuum.
-
Purification: a. Purify the bicyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Deprotection of Cys(Acm) and Disulfide Bond Formation
This protocol is suitable for peptides that have been cleaved from the resin with the Acm groups intact, allowing for purification of the linear, protected peptide.
Materials:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
-
Oxidizing agent (e.g., air, DMSO, or iodine)
-
Purification buffers for HPLC
Procedure:
-
Deprotection of Acm Groups: a. Dissolve the Acm-protected peptide in 10% aqueous acetic acid and adjust the pH to 4.0. b. Add 10 equivalents of Hg(OAc)₂ per Acm group and stir the mixture at room temperature for 2 hours.[9] Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions. c. Quench the reaction by adding 20-50 equivalents of β-mercaptoethanol and let it stand for 5 hours to precipitate mercury salts.[9] d. Remove the precipitate by centrifugation.
-
Disulfide Bond Formation: a. The supernatant containing the deprotected peptide can be subjected to oxidative conditions to form the disulfide bond. This can be achieved by air oxidation at a slightly basic pH, or by using other oxidizing agents like DMSO or a controlled amount of iodine. b. The reaction progress should be monitored by RP-HPLC.
-
Purification: a. Once the disulfide bond formation is complete, the peptide is purified by RP-HPLC.
Mandatory Visualizations
References
- 1. DSpace [diposit.ub.edu]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. peptidetherapeutics.org [peptidetherapeutics.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Crude Peptides Synthesized with Boc-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, invariably produces a crude mixture containing the desired peptide sequence alongside a host of impurities. For peptides incorporating Boc-L-cysteine, the unique chemistry of both the tert-butyloxycarbonyl (Boc) protecting group and the reactive thiol side-chain of cysteine introduces specific analytical challenges. Accurate and comprehensive purity assessment of the crude product is paramount to ensure the reliability of subsequent research and the safety and efficacy of potential therapeutic candidates.
This guide provides an objective comparison of the primary analytical techniques used to evaluate the purity of crude peptides synthesized with this compound. We will delve into the principles, performance, and experimental protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), supported by illustrative experimental data and workflows.
The Challenge of this compound Peptides
The use of Boc chemistry in Solid-Phase Peptide Synthesis (SPPS) and the presence of cysteine introduce a predictable yet challenging impurity profile. Key impurities in the crude product often include:
-
Deletion and Truncated Sequences: Resulting from incomplete coupling or deprotection steps during synthesis.[1]
-
Oxidative Species: The thiol group of cysteine is highly susceptible to oxidation, leading to the formation of disulfide-bonded dimers (homo- and heterodimers) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[2][3] This is a frequent and sometimes unexpected source of impurity in crude peptides containing free cysteines.[3][4]
-
Side-products of Boc-Deprotection: During the removal of the Boc group with strong acids like trifluoroacetic acid (TFA), tert-butyl carbonium ions are generated. These reactive cations can modify sensitive residues, including the thiol group of cysteine, leading to S-alkylation.[5]
-
Racemization: The α-carbon of amino acids can be susceptible to epimerization under certain synthesis conditions, a particular concern for C-terminal cysteine residues.
-
Residual Protecting Groups: Incomplete removal of side-chain protecting groups or the N-terminal Boc group results in modified peptide impurities.
A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse impurities within the complex crude mixture.
Comparative Analysis of Purity Assessment Methods
The three most common methods for assessing peptide purity are RP-HPLC, Mass Spectrometry, and Amino Acid Analysis. Each provides different, yet complementary, information about the crude peptide sample.
| Analytical Method | Principle | Information Provided | Primary Application | Suitability for this compound Peptides |
| RP-HPLC with UV Detection | Separation based on hydrophobicity. | Purity percentage based on relative peak area.[6] | Quantitative Purity Assessment | Excellent. The gold standard for determining the percentage of the target peptide relative to other UV-absorbing impurities. |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | Molecular weight confirmation of the target peptide and identification of impurities.[6] | Identity Confirmation & Impurity Identification | Essential. Confirms the primary peak is the correct peptide and provides mass information to identify the nature of impurity peaks (e.g., dimers, deletions). |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids, followed by their separation and quantification.[7] | Amino acid composition and total peptide content.[8] | Compositional Verification & Content | Limited but useful with modification. Standard acid hydrolysis leads to the degradation of cysteine.[9] Accurate quantification requires prior oxidation of cysteine to the more stable cysteic acid or alternative derivatization methods.[9][10] |
Quantitative Data Summary
The following table presents illustrative data comparing the performance of these methods for a hypothetical crude peptide containing this compound.
| Parameter | RP-HPLC-UV (214 nm) | LC-MS | Amino Acid Analysis (with oxidation) |
| Purity Assessment | High (e.g., 85% main peak area) | Qualitative (confirms mass of peaks) | Not a direct measure of purity |
| Limit of Detection (LOD) for Impurities | ~0.05% of total peak area | Picomole to femtomole range | ~1-5% of total amino acid content |
| Limit of Quantitation (LOQ) for Impurities | ~0.1% of total peak area | Varies, generally higher than LOD | ~5-10% of total amino acid content |
| Precision (RSD) | < 2% | Not typically used for quantification of purity | 5-15% (can be higher for cysteine) |
| Key Detectable Impurities | Deletion/truncated sequences, dimers, some side-products | Dimers, oxidized forms, alkylated peptides, incomplete deprotection | Gross compositional errors |
| Key Undetectable Impurities | Co-eluting species, non-UV absorbing impurities | Isomers (without fragmentation analysis) | Sequence errors, isomeric impurities |
Experimental Protocols
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol outlines a standard method for analyzing the purity of a crude peptide synthesized with this compound.
1. Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the crude peptide by dissolving it in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
3. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. This may need to be optimized based on the peptide's hydrophobicity.[11]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 214 nm (for the peptide bond).[11]
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[6]
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
To confirm that the main peak from RP-HPLC corresponds to the target peptide and to identify impurities, LC-MS should be performed.
1. Methodology:
-
Use an LC-MS system with an electrospray ionization (ESI) source.
-
The LC conditions can be similar to those used for the RP-HPLC analysis. Formic acid (0.1%) is often preferred over TFA as it causes less ion suppression in the MS.[12]
2. Data Analysis:
-
Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the theoretical molecular weight of the desired peptide.
-
Analyze the masses of major impurity peaks to help identify their origin. For example:
-
Dimer: Mass = (Target Peptide Mass x 2) - 2 Da.
-
Deletion Sequence: Mass = Target Peptide Mass - Mass of missing amino acid.
-
Incomplete Boc Deprotection: Mass = Target Peptide Mass + 100 Da.
-
Protocol 3: Amino Acid Analysis with Performic Acid Oxidation
This method is used to determine the amino acid composition and is particularly adapted for the accurate quantification of cysteine.
1. Oxidation:
-
Prepare fresh performic acid by mixing 9 parts formic acid with 1 part 30% hydrogen peroxide and incubating at room temperature for 1 hour.[7]
-
Dissolve a known quantity of the crude peptide in formic acid.
-
Add the performic acid solution and allow the reaction to proceed to convert cysteine to the stable cysteic acid and methionine to methionine sulfone.[13]
2. Hydrolysis:
-
Dry the oxidized sample under vacuum.
-
Add 6 M HCl and hydrolyze the peptide at 110°C for 24 hours in a sealed, evacuated tube.[14]
3. Analysis:
-
Remove the HCl under vacuum.
-
Re-dissolve the amino acid mixture in a suitable buffer.
-
Separate and quantify the amino acids using an amino acid analyzer or by a pre-column derivatization method followed by RP-HPLC.[7]
4. Data Analysis:
-
Calculate the molar ratio of each amino acid relative to a stable reference amino acid (e.g., Leucine).
-
Compare the experimental ratios to the theoretical composition of the target peptide.
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for effective purity assessment.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. usp.org [usp.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Analysis of Tryptophan, Cysteine and Cystine | AltaBioscience [altabioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
A Head-to-Head Battle in Peptide Synthesis: Boc vs. Fmoc Strategies
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of their work. The two dominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), offer distinct advantages and disadvantages. The choice between them can significantly impact the yield, purity, and overall success of synthesizing a target peptide. This guide provides an objective, data-driven comparison to aid in selecting the optimal strategy for your specific research and development needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the amino acid and, consequently, the chemical conditions used for its removal during the synthesis cycle.
The Boc Strategy: This classic approach utilizes the acid-labile Boc group. Its removal (deprotection) is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and are cleaved at the end of the synthesis using a much stronger acid, such as hydrofluoric acid (HF).[1]
The Fmoc Strategy: This has become the more mainstream method due to its milder conditions. The Fmoc group is base-labile and is removed using a solution of a secondary amine, most commonly piperidine (B6355638) in dimethylformamide (DMF).[2] The side-chain protecting groups are typically tert-butyl-based and are removed at the end of the synthesis using a milder acid cocktail, usually based on TFA.[3]
Quantitative Yield Analysis: A Comparative Look
While both methods are robust, the choice of strategy can significantly influence the final crude and purified yields, especially for challenging sequences. The milder conditions of the Fmoc strategy often lead to fewer side reactions and a cleaner crude product, which can simplify purification and improve the final yield.[4] However, for hydrophobic peptides prone to aggregation, the Boc strategy may offer higher crude purity and yields.[1][]
The following table summarizes illustrative data for the synthesis of a model pentapeptide, highlighting the general trends in yield and purity between the two methods.
| Metric | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[4] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[4] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product.[4] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[4] |
| Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[4] |
Experimental Workflows: Visualizing the Cycles
The logical flow of each synthesis cycle highlights the key differences in the steps and reagents involved in each strategy.
Detailed Experimental Protocols
The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis. These may require optimization based on the specific peptide sequence and the scale of the synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin. For Merrifield resin, this is typically done via a cesium salt procedure to minimize racemization.
-
-
Synthesis Cycle:
-
Washing: Wash the resin with DCM (3x).
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM (3x) and then with isopropanol (B130326) (IPA) (2x) to remove residual acid, followed by DCM (3x).
-
Neutralization: Neutralize the N-terminal amine with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF, add DIEA (6 equivalents), and add the mixture to the resin. Agitate for 1-2 hours. Monitor the reaction completion using a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the synthesis cycle for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail, typically anhydrous hydrofluoric acid (HF) with a scavenger such as anisole, at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin for C-terminal acids or Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
First Amino Acid Loading (if necessary): If starting with a pre-loaded resin, proceed to the synthesis cycle. If not, couple the first Fmoc-protected amino acid to the resin using an appropriate activation method (e.g., DIC/DMAP for Wang resin).
-
Synthesis Cycle:
-
Washing: Wash the resin with DMF (3x).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin with DMF (5x) to remove piperidine and the cleaved Fmoc adduct.
-
Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF, add DIEA (6 equivalents), and add the mixture to the resin. Agitate for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: Wash the resin with DMF (3x).
-
Repeat the synthesis cycle for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
Conclusion: Making the Right Choice
The Fmoc/tBu strategy has largely become the method of choice for modern solid-phase peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and modifications, and its amenability to automation.[6] However, the Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation, where the repeated acidic treatments can help to maintain the solubility of the growing peptide chain.[7] The choice between Boc and Fmoc chemistry should be made after careful consideration of the peptide's sequence, length, complexity, the presence of any post-translational modifications, the scale of the synthesis, and the available laboratory equipment.
References
A Comparative Guide to the Validation of Disulfide Bond Formation in Peptides Synthesized with Boc-L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
The formation of disulfide bonds is a critical post-synthetic modification that dictates the tertiary structure and biological activity of many peptides. For peptides synthesized using Boc-L-cysteine solid-phase peptide synthesis (SPPS), rigorous validation of these covalent linkages is paramount to ensure the production of a homogenous and active final product. This guide provides an objective comparison of the primary methods for validating disulfide bond formation, supported by experimental data and detailed protocols. We also explore alternative strategies for disulfide bond formation and their respective validation approaches.
Primary Validation Methods for Disulfide Bond Formation
The successful formation of a disulfide bond results in a cyclic peptide structure, which alters its physicochemical properties. These changes are exploited by several analytical techniques for validation. The three most common and reliable methods are Mass Spectrometry (MS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ellman's Test for the quantification of free thiols.
Method Comparison
| Validation Method | Principle | Key Advantages | Key Limitations | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Formation of a disulfide bond results in a mass decrease of 2 Da due to the loss of two hydrogen atoms. | Provides direct and unambiguous confirmation of the molecular weight of the oxidized peptide. Can be used to identify disulfide-linked peptides in complex mixtures. | Does not provide information on the specific connectivity of multiple disulfide bonds without further fragmentation analysis (MS/MS). | Confirmation of the final product's molecular weight and assessment of the extent of oxidation. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. The more compact, oxidized form of a peptide typically has a shorter retention time than its linear, reduced counterpart. | A simple and robust method to monitor the progress of the oxidation reaction and assess the purity of the final product. Can separate disulfide isomers. | Retention time shifts can be influenced by other factors besides disulfide bond formation. Does not provide direct structural information. | Routine monitoring of the oxidation reaction and purification of the final cyclic peptide. |
| Ellman's Test | A colorimetric assay that quantifies free sulfhydryl (-SH) groups. The disappearance of free thiols indicates the formation of disulfide bonds. | A rapid and quantitative method to determine the extent of disulfide bond formation. | Does not provide information on the correctness of the disulfide linkages. Can be interfered with by other reducing agents. | To quantify the remaining free thiols and determine the completeness of the oxidation reaction. |
Experimental Data and Protocols
Mass Spectrometry (MS)
Principle in Practice: Upon successful disulfide bond formation, the mass spectrum will show a peak corresponding to the molecular weight of the peptide minus 2 Da.
Example Data:
| Peptide State | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Mass Difference (Da) |
| Reduced (Linear) | 1500.0 | 1500.2 | - |
| Oxidized (Cyclic) | 1498.0 | 1498.1 | -2.1 |
Experimental Protocol:
-
Sample Preparation:
-
Reduced Peptide: Dissolve the lyophilized linear peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Oxidized Peptide: Following the oxidation reaction, purify the cyclic peptide by RP-HPLC and lyophilize. Dissolve the purified peptide in the same solvent as the reduced form.
-
-
MS Analysis:
-
Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum for both the reduced and oxidized peptide samples.
-
Compare the observed molecular weights to confirm the -2 Da mass shift.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle in Practice: The chromatogram of the oxidized peptide will show a peak with a shorter retention time compared to the peak of the reduced peptide.
Example Data:
| Peptide State | Retention Time (minutes) |
| Reduced (Linear) | 25.3 |
| Oxidized (Cyclic) | 22.8 |
Experimental Protocol:
-
HPLC System: A standard RP-HPLC system equipped with a C18 column is typically used.
-
Mobile Phases:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Analysis:
-
Inject the reduced peptide solution to establish its retention time.
-
Monitor the oxidation reaction by injecting aliquots at different time points. The appearance of a new, earlier-eluting peak indicates the formation of the cyclic peptide.
-
After the reaction is complete, the chromatogram should ideally show a single major peak corresponding to the purified oxidized product.[1]
-
Ellman's Test
Principle in Practice: The absorbance at 412 nm, which is proportional to the concentration of free thiols, will decrease as the disulfide bond forms.
Example Data:
| Sample | Absorbance at 412 nm | Calculated Free Thiol Concentration (mM) |
| Reduced Peptide (t=0) | 0.850 | 0.0625 |
| Oxidized Peptide (t=24h) | 0.050 | 0.0037 |
Experimental Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the Reaction Buffer.[2]
-
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.[2]
-
Sample Measurement:
-
At various time points during the oxidation reaction, take an aliquot of the reaction mixture.
-
Add 50 µL of the Ellman's Reagent Solution to 1 mL of the peptide solution in the Reaction Buffer.
-
Incubate for 15 minutes at room temperature.[2]
-
Measure the absorbance at 412 nm using a spectrophotometer.[2]
-
-
Calculation: Determine the concentration of free sulfhydryl groups in the sample using the standard curve or the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[2][3]
Workflow and Signaling Pathway Diagrams
Alternative Disulfide Bond Formation Strategies
While the use of this compound followed by a global oxidation is a common strategy, several alternative methods offer greater control, especially for peptides with multiple disulfide bonds.
Regioselective Disulfide Bond Formation
This strategy employs orthogonal protecting groups for different cysteine residues, allowing for the stepwise and controlled formation of specific disulfide bonds.[4][5]
Common Orthogonal Protecting Groups for Cysteine in Boc-SPPS:
| Protecting Group | Removal Condition |
| Trityl (Trt) | Mild acid (e.g., TFA) |
| Acetamidomethyl (Acm) | Iodine, silver salts, or mercury(II) acetate |
| tert-Butyl (tBu) | Strong acid (e.g., HF) |
Experimental Protocol Outline:
-
Synthesize the peptide using Boc-Cys(Protecting Group)-OH derivatives.
-
Selectively deprotect the first pair of cysteine residues.
-
Perform the first disulfide bond formation.
-
Validate the formation of the first disulfide bond using MS and RP-HPLC.
-
Selectively deprotect the next pair of cysteine residues.
-
Perform the second disulfide bond formation.
-
Validate the final product with the desired disulfide connectivity.
Native Chemical Ligation (NCL)
NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[6] One fragment contains a C-terminal thioester, and the other has an N-terminal cysteine. This method can be adapted to form disulfide bonds post-ligation.
Experimental Protocol Outline:
-
Synthesize two peptide fragments using Boc-SPPS. One with a C-terminal thioester and the other with an N-terminal cysteine.
-
Perform the native chemical ligation reaction to join the two fragments.[6]
-
Induce disulfide bond formation in the ligated product through air oxidation or other methods.
-
Validate the final product using MS and RP-HPLC.
Enzymatic Disulfide Bond Formation
Enzymes such as sulfhydryl oxidase can catalyze the formation of disulfide bonds under mild conditions.[7][8] This method can be particularly useful for sensitive peptides.
Experimental Protocol Outline:
-
Synthesize the linear peptide using Boc-SPPS and deprotect it.
-
Dissolve the peptide in a suitable buffer.
-
Add sulfhydryl oxidase to the solution.
-
Incubate the reaction mixture, monitoring the progress by RP-HPLC.
-
Purify and validate the final product.
Conclusion
The validation of disulfide bond formation in peptides synthesized using this compound is a critical step in ensuring the quality and activity of the final product. A combination of Mass Spectrometry, RP-HPLC, and Ellman's Test provides a comprehensive assessment of the oxidation process. For more complex peptides with multiple disulfide bonds, alternative strategies such as regioselective formation, native chemical ligation, and enzymatic methods offer enhanced control and specificity. The choice of the most appropriate strategy depends on the specific peptide sequence, the number of disulfide bonds, and the desired final product characteristics. Careful validation at each step is essential for the successful synthesis of complex, disulfide-containing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular catalysis of disulfide bond formation by the human sulfhydryl oxidase, QSOX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfhydryl oxidase from egg white. A facile catalyst for disulfide bond formation in proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Cysteine Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cysteine protecting group is a critical determinant for the successful solid-phase peptide synthesis (SPPS) of complex peptides, particularly those containing multiple disulfide bonds. The stability of these protecting groups throughout the various stages of synthesis and their selective removal are paramount to avoiding unwanted side reactions and achieving the desired final product with high purity and yield. This guide provides an objective comparison of the stability of commonly used cysteine protecting groups, supported by experimental data and detailed methodologies to inform rational synthetic strategies.
Performance Comparison of Common Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by the overall synthetic scheme, including the desired disulfide bond connectivity and the chemistry employed (e.g., Fmoc or Boc). An ideal protecting group should remain stable during peptide chain elongation and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[1]
Below is a summary of the stability and lability of several widely used cysteine protecting groups under common SPPS conditions.
| Protecting Group | Chemical Structure | Stable To | Labile To (Cleavage Conditions) | Key Features & Considerations |
| Trityl (Trt) | Triphenylmethyl | 20% Piperidine (B6355638) in DMF | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[2] | Most common for Fmoc SPPS. Cleaved during standard final cleavage. Prone to re-attachment if scavengers are not used.[2] Can be slowly cleaved by 1-3% TFA.[3] |
| 4-Methoxytrityl (Mmt) | 4-methoxyphenyldiphenylmethyl | 20% Piperidine in DMF | 1-2% TFA in DCM[4] | More acid-labile than Trt, allowing for selective on-resin deprotection. Useful for regioselective disulfide bond formation.[5] |
| Acetamidomethyl (Acm) | CH₂-NH-CO-CH₃ | TFA, 20% Piperidine in DMF | Iodine (I₂), Mercury(II) acetate (B1210297) (Hg(OAc)₂), Silver trifluoromethanesulfonate (B1224126) (AgOTf)[2][6] | Orthogonal to both Fmoc and Boc strategies. Stable under standard cleavage conditions, allowing for purification of the protected peptide.[2][5] |
| tert-Butyl (tBu) | -C(CH₃)₃ | TFA, 20% Piperidine in DMF, Iodine | HF, TMSOTf[6] | Highly stable to acid. Traditionally used in Boc SPPS. Removal requires harsh acidic conditions.[6] |
| Diphenylmethyl (Dpm) | Benzhydryl | 1-3% TFA in DCM, 20% Piperidine in DMF | High concentrations of TFA (e.g., 95%)[2][7] | More stable to dilute TFA than Trt, offering an alternative for syntheses where Trt lability is a concern.[3][7] Can reduce racemization compared to Trt.[3] |
| tert-Butylsulfenyl (StBu) | -S-C(CH₃)₃ | Acid, 20% Piperidine in DMF | Reducing agents (e.g., thiols like DTT, phosphines)[8] | Orthogonal protecting group. Removal can be sluggish.[8] |
| Tetrahydropyranyl (Thp) | 1% TFA in DCM, 20% Piperidine in DMF | 95% TFA/H₂O/TIS (95:2.5:2.5)[2][3] | Shown to reduce racemization and β-piperidinylalanine formation compared to other groups, especially for C-terminal cysteines.[2][3] | |
| sec-Isoamyl mercaptan (SIT) | Stable for use in SPPS | Mild reducing agents (e.g., DTT)[9][10] | A versatile disulfide-based protecting group that can be removed under mild reducing conditions to facilitate disulfide bond formation.[9][10] |
Experimental Protocols
General Protocol for Assessing Protecting Group Stability during Fmoc-SPPS
This protocol outlines a general method to evaluate the stability of a cysteine protecting group to the repeated piperidine treatments required for Fmoc removal.
1. Peptide Synthesis:
-
A model peptide containing the cysteine residue with the protecting group of interest is synthesized on a suitable solid support (e.g., Wang resin). A common test sequence is a simple tripeptide such as H-Leu-Ala-Cys(PG)-OH.
-
The synthesis is carried out using standard Fmoc-SPPS protocols.
2. Stability Test (Stress Test):
-
After synthesis, the peptidyl-resin is subjected to prolonged treatment with 20% piperidine in DMF for an extended period (e.g., 24 hours).[11] This simulates the cumulative exposure to the Fmoc deprotection reagent during a long synthesis.
3. Cleavage and Analysis:
-
The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
The cleaved peptide is precipitated, washed, and dried.
-
The crude peptide is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact protected peptide versus any deprotected or side-product species. Comparison with a control sample that did not undergo the prolonged piperidine treatment allows for the determination of the protecting group's stability.
Protocol for Orthogonal Deprotection of Cys(Mmt) on-resin
This protocol describes the selective removal of the Mmt group while the peptide remains attached to the resin, a key step for regioselective disulfide bond formation.
1. Peptidyl-Resin Preparation:
-
The fully assembled peptide containing one or more Cys(Mmt) residues is washed thoroughly with DCM.
2. Mmt-Group Cleavage:
-
The resin is treated with a solution of 1-2% TFA in DCM, often with the addition of a scavenger such as triisopropylsilane (B1312306) (TIS).[5][7]
-
The treatment is typically performed for short periods (e.g., 2-minute washes) and repeated until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
The resin is then washed extensively with DCM and DMF to remove residual acid and scavengers.
3. Subsequent Steps:
-
The newly freed thiol group can then be subjected to on-resin disulfide bond formation or other modifications.
Visualizing Experimental and Logical Workflows
To aid in the rational design of cysteine-containing peptide synthesis, the following diagrams illustrate a typical experimental workflow for assessing protecting group stability and a decision-making process for selecting an appropriate protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. researchgate.net [researchgate.net]
- 10. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 11. digital.csic.es [digital.csic.es]
Safety Operating Guide
Proper Disposal of Boc-L-cysteine: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Boc-L-cysteine must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is crucial.[1][2][3] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Requirement | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[4] |
| Eye Protection | Safety glasses with side shields or goggles. |
| Respiratory Protection | A particulate filter device (EN 143) is necessary if dust is formed.[4][5] |
| Body Protection | Laboratory coat. |
In the event of a spill, avoid dust formation.[3] Take up the material mechanically and place it in appropriate, labeled containers for disposal.[4][5] Ensure the affected area is well-ventilated.[4][5]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed professional waste disposal service.[3][6] Do not empty into drains or dispose of with regular household garbage.[4][5][6]
-
Segregation:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves), in a dedicated waste container.
-
Do not mix with incompatible chemicals. While this compound is generally stable, it may have violent reactions with strong oxidizers.[1]
-
Keep separate from liquid waste streams.
-
-
Containerization:
-
Labeling:
-
Label the waste container clearly with "this compound Waste" and include the full chemical name: N-(tert-Butoxycarbonyl)-L-cysteine.
-
Indicate the date when the first waste was added to the container.
-
-
Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][9]
-
The SAA should be a well-ventilated area away from ignition sources and incompatible materials.
-
Hazardous waste containers can be stored in an SAA for up to 12 months, as long as accumulation limits are not exceeded.[8]
-
-
Disposal Request:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Regulatory Context
While this compound itself is not typically classified as hazardous, it is imperative to consult local, state, and federal regulations, as these may vary.[10] The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management in the United States.[11] It is the responsibility of the waste generator to properly characterize all waste materials.[6] Always refer to your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. canbipharm.com [canbipharm.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.ca [fishersci.ca]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Boc-L-cysteine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Boc-L-cysteine. The following procedures offer step-by-step guidance for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety and prevent contamination.
Summary of Required PPE
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2] |
| Skin Protection | Chemical-resistant gloves. | EN 374[3][4] |
| Lab coat or other protective clothing to prevent skin exposure.[1][2] | N/A | |
| Respiratory Protection | Particulate filter respirator (e.g., P1 or N95) is necessary when dust formation is likely.[3][4][5] | EN 143 (EU) or NIOSH (US)[2][3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for laboratory safety and experimental integrity.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, dry, and cool place.[1][4] Recommended storage temperatures may vary, with some suppliers suggesting 2–8 °C or freezer storage.[1][3]
-
Keep away from strong oxidizing agents and incompatible materials.[3][6]
Step 2: Handling and Experimental Use
-
Work in a well-ventilated area, preferably within a fume hood, especially when handling the powder to minimize dust generation.[5]
-
Don the appropriate PPE as specified in the table above before handling the compound.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[4]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
Step 3: Spill Management
-
In case of a spill, avoid generating dust.[5]
-
For solid spills, gently sweep up the material and place it into a suitable, sealed container for disposal.[1][2][7]
-
Ventilate the affected area.[4]
-
Clean the spill site with appropriate cleaning agents.[7]
Step 4: Disposal
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) in accordance with federal, state, and local environmental regulations.[7]
-
It is recommended to use a licensed professional waste disposal service.[2][7]
-
Do not dispose of with household garbage or allow it to enter the environment.[7]
-
Uncleaned containers should be treated as the product itself and disposed of accordingly.[7]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][8] |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15-20 minutes.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4] |
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. canbipharm.com [canbipharm.com]
- 5. 3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com [3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
